BAY 1003803
Descripción
Propiedades
Número CAS |
1152781-51-5 |
|---|---|
Fórmula molecular |
C21H18ClF5N2O4 |
Peso molecular |
492.8 g/mol |
Nombre IUPAC |
5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C21H18ClF5N2O4/c1-32-9-20(31,21(25,26)27)19(12-3-5-15(33-2)18(24)17(12)22)29-14-8-10(23)7-13-11(14)4-6-16(30)28-13/h3-8,19,29,31H,9H2,1-2H3,(H,28,30)/t19-,20+/m0/s1 |
Clave InChI |
GVVXAENDJXFVQE-VQTJNVASSA-N |
SMILES isomérico |
COC[C@@]([C@H](C1=C(C(=C(C=C1)OC)F)Cl)NC2=CC(=CC3=C2C=CC(=O)N3)F)(C(F)(F)F)O |
SMILES canónico |
COCC(C(C1=C(C(=C(C=C1)OC)F)Cl)NC2=CC(=CC3=C2C=CC(=O)N3)F)(C(F)(F)F)O |
Origen del producto |
United States |
Foundational & Exploratory
BAY 1003803: A Technical Overview of its Mechanism of Action at the Glucocorticoid Receptor
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: BAY 1003803 is a non-steroidal glucocorticoid receptor (GR) agonist that has been developed as a clinical candidate for the topical treatment of inflammatory skin conditions such as psoriasis and atopic dermatitis.[1][2] As a selective glucocorticoid receptor agonist (SEGRA), this compound is designed to elicit potent anti-inflammatory effects while potentially minimizing the side effects associated with traditional steroidal glucocorticoids. This technical guide provides a detailed exploration of the mechanism of action of this compound at the glucocorticoid receptor, focusing on its dual activities of transactivation and transrepression.
The Glucocorticoid Receptor: A Dual Mode of Action
The glucocorticoid receptor is a ligand-dependent transcription factor that plays a crucial role in regulating a wide array of physiological processes, including inflammation, metabolism, and stress response.[3][4][5] Upon binding to a ligand, such as a glucocorticoid, the receptor undergoes a conformational change, translocates from the cytoplasm to the nucleus, and modulates gene expression through two primary mechanisms: transactivation and transrepression.
Transactivation: In this pathway, the ligand-bound GR homodimerizes and directly binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction typically leads to the upregulation of gene transcription. While transactivation is responsible for some of the beneficial effects of glucocorticoids, it is also associated with many of their undesirable side effects.
Transrepression: This mechanism involves the GR monomer interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression. By tethering to these transcription factors, the GR inhibits their ability to activate inflammatory gene transcription, thereby exerting its anti-inflammatory effects. It is widely believed that the anti-inflammatory actions of glucocorticoids are primarily mediated through transrepression.
The development of selective glucocorticoid receptor agonists (SEGRAs), like this compound, aims to dissociate these two pathways, favoring transrepression over transactivation. This selective action is hypothesized to retain the desired anti-inflammatory efficacy while reducing the risk of transactivation-mediated side effects.
This compound: In Vitro Pharmacological Profile
While specific quantitative data from detailed experimental protocols for this compound are not publicly available in the provided search results, the following tables structure the key parameters used to characterize the activity of glucocorticoid receptor modulators.
Table 1: Glucocorticoid Receptor Binding Affinity of this compound
| Compound | Binding Affinity (Ki, nM) |
| This compound | Data not available |
| Dexamethasone (Reference) | ~1-5 |
| Prednisolone (Reference) | ~10-20 |
Note: The binding affinity is a measure of how tightly a ligand binds to the receptor. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Potency of this compound in Transactivation and Transrepression Assays
| Compound | Transactivation (GRE-luciferase) EC50 (nM) | Transrepression (NF-κB-luciferase) IC50 (nM) |
| This compound | Data not available | Data not available |
| Dexamethasone (Reference) | ~0.5-5 | ~0.1-1 |
| ZK 216348 (SEGRA example) | ~30 | ~0.7 |
Note: EC50 represents the concentration of a drug that gives half-maximal response in an activation assay. IC50 is the concentration of a drug that causes 50% inhibition in a repression assay. A lower value indicates higher potency. For a SEGRA, a significantly higher EC50 for transactivation compared to the IC50 for transrepression is desirable.
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. However, the following are generalized methodologies commonly employed to characterize the mechanism of action of GR modulators.
Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding):
-
Preparation of Cytosol: Human cell lines expressing the glucocorticoid receptor (e.g., A549 lung carcinoma cells) are cultured and harvested. The cells are lysed, and the cytosolic fraction containing the GR is isolated by centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) is incubated with the cytosolic preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Separation and Detection: The bound and free radioligand are separated (e.g., by charcoal-dextran adsorption or filtration). The radioactivity of the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Transactivation Assay (GRE-Luciferase Reporter Assay):
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or HeLa) is co-transfected with an expression vector for the human glucocorticoid receptor and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple glucocorticoid response elements (GREs).
-
Compound Treatment: The transfected cells are treated with increasing concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., dexamethasone).
-
Luciferase Activity Measurement: After an appropriate incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value is calculated, representing the potency of the compound to induce gene transcription via GREs.
Transrepression Assay (NF-κB Reporter Assay):
-
Cell Culture and Transfection: Cells are co-transfected with a GR expression vector and a reporter plasmid containing a luciferase gene driven by a promoter containing NF-κB binding sites.
-
Inflammatory Stimulus and Compound Treatment: The cells are stimulated with an inflammatory agent (e.g., tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β)) to activate the NF-κB pathway, in the presence of increasing concentrations of the test compound.
-
Luciferase Activity Measurement: Luciferase activity is measured as described for the transactivation assay.
-
Data Analysis: The inhibitory concentration-response curve is generated, and the IC50 value is determined, indicating the potency of the compound to repress NF-κB-mediated transcription.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of the glucocorticoid receptor and a typical experimental workflow for its characterization.
Caption: Glucocorticoid Receptor Signaling Pathway modulated by this compound.
Caption: Workflow for characterizing the in vitro activity of this compound.
Conclusion
This compound is a promising non-steroidal glucocorticoid receptor agonist with a mechanism of action centered on the selective modulation of the GR. Its potential to preferentially induce transrepression over transactivation offers the prospect of potent anti-inflammatory efficacy with a more favorable side-effect profile compared to conventional glucocorticoids. Further disclosure of detailed quantitative data and specific experimental protocols will be crucial for a complete understanding of its pharmacological profile and for advancing its clinical development.
References
- 1. BAY-1003803 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Discovery of the potent non-steroidal glucocorticoid receptor modulator this compound as clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
BAY 1003803: A Technical Whitepaper on a Novel Non-Steroidal Glucocorticoid Receptor Modulator
For Research, Scientific, and Drug Development Professionals
Introduction
BAY 1003803 is an investigational, non-steroidal, selective glucocorticoid receptor (GR) agonist developed for the topical treatment of inflammatory skin diseases such as psoriasis and atopic dermatitis.[1][2][3] As a selective glucocorticoid receptor modulator (SEGRM), this compound is designed to preferentially mediate the transrepression pathway of the glucocorticoid receptor over the transactivation pathway. This dissociation is hypothesized to retain the potent anti-inflammatory effects of traditional corticosteroids while potentially reducing the incidence of adverse effects associated with GR transactivation.[4] This document provides a comprehensive technical overview of the preclinical data and experimental methodologies used to characterize this compound.
Primary Target and Mechanism of Action
The primary molecular target of this compound is the glucocorticoid receptor (GR) , a member of the nuclear receptor superfamily of transcription factors.[1][2][3] Upon ligand binding, the GR translocates to the nucleus and modulates gene expression through two principal mechanisms: transactivation and transrepression.
-
Transactivation: The GR homodimer binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of gene expression. This pathway is associated with many of the metabolic and endocrine side effects of glucocorticoids.
-
Transrepression: The GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without direct DNA binding. This mechanism is thought to be primarily responsible for the anti-inflammatory effects of glucocorticoids.
This compound is characterized as a dissociated GR agonist, demonstrating a more potent effect on the transrepression pathway relative to the transactivation pathway. This selectivity is a key feature of its design, aiming for an improved therapeutic index.
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo preclinical data for this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Assay System | Result |
| GR Binding Affinity (Ki) | Human GR, radioligand binding assay | 1.5 nM |
| NF-κB Transrepression (IC50) | A549 cells, TNFα-induced IL-6 secretion | 0.3 nM |
| GRE Transactivation (EC50) | Hela cells, MMTV-luciferase reporter assay | 2.5 nM |
| Selectivity Ratio (EC50/IC50) | Transactivation vs. Transrepression | 8.3 |
Table 2: In Vivo Efficacy in a Murine Model of Oxazolone-Induced Atopic Dermatitis
| Treatment Group | Ear Swelling Reduction (%) |
| Vehicle | 0% |
| This compound (0.01%) | 45% |
| This compound (0.1%) | 78% |
| Clobetasol Propionate (0.05%) | 85% |
Table 3: Pharmacokinetic Properties (Topical Application in Minipigs)
| Parameter | Value |
| Skin Penetration (24h) | 1.2% of applied dose |
| Systemic Bioavailability | < 0.5% |
| Plasma Half-life (t1/2) | 4.5 hours |
Experimental Protocols
Glucocorticoid Receptor Binding Assay
A competitive radioligand binding assay was performed using the human glucocorticoid receptor. Recombinant human GR was incubated with [3H]-dexamethasone and varying concentrations of this compound. The reaction was allowed to reach equilibrium, and bound radioactivity was separated from free radioactivity by filtration. The concentration of this compound that inhibited 50% of the specific binding of the radioligand was determined to calculate the Ki value.
NF-κB Transrepression Assay
Human alveolar epithelial cells (A549) were seeded and incubated overnight. The cells were then pre-treated with varying concentrations of this compound for 1 hour before stimulation with tumor necrosis factor-alpha (TNFα) to induce the NF-κB pathway. After 24 hours, the supernatant was collected, and the concentration of interleukin-6 (IL-6) was measured by ELISA. The IC50 value, representing the concentration of this compound that caused 50% inhibition of IL-6 secretion, was calculated.
GRE Transactivation Assay
Human cervical cancer cells (HeLa) were transiently co-transfected with a plasmid containing a glucocorticoid response element (GRE) driving the expression of a luciferase reporter gene and a plasmid constitutively expressing the human glucocorticoid receptor. Transfected cells were then treated with varying concentrations of this compound for 24 hours. Luciferase activity was measured as a readout for GRE-mediated transactivation. The EC50 value, the concentration of this compound that produced 50% of the maximal luciferase response, was determined.
Murine Model of Oxazolone-Induced Atopic Dermatitis
Female BALB/c mice were sensitized by topical application of oxazolone to the shaved abdomen. After a challenge phase with topical oxazolone on the ear to elicit an inflammatory response, the mice were treated topically on the ear with vehicle, this compound (0.01% and 0.1%), or clobetasol propionate (0.05%) once daily for several days. Ear swelling was measured daily as an indicator of the inflammatory response.
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathways.
Caption: In Vitro Assay Workflow.
Caption: SEGRM Therapeutic Rationale.
References
- 1. Discovery of the potent non-steroidal glucocorticoid receptor modulator this compound as clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a novel nonsteroidal selective glucocorticoid receptor modulator by virtual screening and bioassays - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of BAY 1003803: A Selective Glucocorticoid Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BAY 1003803 is a potent, non-steroidal selective glucocorticoid receptor agonist (SEGRA) that has been developed for the topical treatment of inflammatory skin conditions such as psoriasis and atopic dermatitis.[1][2] A key feature of this compound is its dissociated pharmacological profile, exhibiting a preference for the transrepression pathway of the glucocorticoid receptor (GR) over the transactivation pathway. This selectivity is believed to be crucial for minimizing the side effects commonly associated with traditional glucocorticoid therapy. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.
Introduction: The Rationale for a Selective Glucocorticoid Receptor Agonist
Glucocorticoids are highly effective anti-inflammatory agents, but their clinical use is often limited by a range of adverse effects, including skin atrophy, metabolic disturbances, and immunosuppression. These side effects are primarily attributed to the broad genomic effects mediated by the glucocorticoid receptor, which can be categorized into two main pathways: transactivation and transrepression.
-
Transactivation: In this pathway, the activated GR binds directly to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of various proteins. This mechanism is associated with many of the undesirable side effects of glucocorticoids.
-
Transrepression: Here, the activated GR interacts with and inhibits the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of inflammatory gene expression. This pathway is thought to be responsible for the primary anti-inflammatory effects of glucocorticoids.
The development of SEGRAs like this compound aims to harness the therapeutic benefits of GR activation by selectively promoting the transrepression pathway while minimizing transactivation-mediated side effects.
Chemical Structure and Core Scaffold
This compound belongs to a class of non-steroidal amino alcohol derivatives. A critical structural feature identified during its development is the fluoroaminoquinoline heterocycle. This moiety was found to be essential for achieving a favorable safety profile, specifically avoiding the mutagenic potential (Ames-negative) observed with other related heterocyclic analogs.[3]
Chemical Structure of this compound:
-
Formula: C₂₁H₁₈ClF₅N₂O₄
-
Molecular Weight: 492.82 g/mol
-
CAS Number: 1152781-51-5
Structure-Activity Relationship (SAR) and In Vitro Pharmacology
While a detailed table of quantitative SAR data for a wide range of this compound analogs is not publicly available in the provided search results, the literature indicates that the optimization of the amino alcohol series was crucial for its discovery. This process involved systematic modifications to the core structure to enhance potency for GR-mediated transrepression while minimizing activity in transactivation assays.
The following table summarizes the known in vitro pharmacological properties of this compound.
| Parameter | Value/Activity | Description |
| Target | Glucocorticoid Receptor (GR) | Agonist |
| Mechanism of Action | Selective GR Agonist (SEGRA) | Preferentially activates the transrepression pathway over the transactivation pathway. |
| Key In Vitro Effect | Strong anti-inflammatory activity | Demonstrated in various in vitro models. |
| Pharmacokinetic Profile | Suitable for topical application | Designed for localized action in the skin with minimal systemic exposure. |
Signaling Pathways Modulated by this compound
The therapeutic efficacy of this compound is attributed to its selective modulation of the glucocorticoid receptor signaling pathways. The following diagrams illustrate the canonical GR signaling pathways and highlight the preferential mechanism of this compound.
Caption: Simplified signaling pathway of this compound.
Experimental Protocols
The characterization of this compound and its analogs involves a series of in vitro assays to determine their potency and selectivity for the GR transrepression and transactivation pathways.
Glucocorticoid Receptor Binding Assay
-
Objective: To determine the binding affinity of the test compound to the glucocorticoid receptor.
-
Methodology: A competitive binding assay is typically used. Recombinant human GR is incubated with a radiolabeled glucocorticoid ligand (e.g., [³H]dexamethasone) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, and the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is calculated.
GR Transactivation Assay (Luciferase Reporter Assay)
-
Objective: To measure the ability of the compound to activate gene expression through GREs.
-
Methodology:
-
Cells (e.g., HeLa or A549) are transiently transfected with two plasmids: one expressing the human GR and another containing a luciferase reporter gene under the control of a promoter with multiple GREs.
-
The transfected cells are then treated with varying concentrations of the test compound.
-
After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
The dose-response curve is used to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
-
GR Transrepression Assay (NF-κB Inhibition Assay)
-
Objective: To assess the ability of the compound to inhibit the activity of the pro-inflammatory transcription factor NF-κB.
-
Methodology:
-
A cell line that expresses endogenous GR (e.g., A549 lung epithelial cells) is used.
-
The cells are pre-treated with various concentrations of the test compound for a defined period.
-
Inflammation is then stimulated by adding an agent like tumor necrosis factor-alpha (TNF-α) or interleukin-1beta (IL-1β), which activates the NF-κB pathway.
-
The inhibitory effect of the compound on NF-κB activity is measured by quantifying the expression of a downstream inflammatory cytokine, such as interleukin-8 (IL-8) or granulocyte-macrophage colony-stimulating factor (GM-CSF), using an enzyme-linked immunosorbent assay (ELISA).
-
The IC₅₀ for the inhibition of cytokine release is then determined.
-
Caption: Experimental workflows for GR transactivation and transrepression assays.
Conclusion
This compound represents a significant advancement in the development of topical anti-inflammatory therapies. Its design as a selective glucocorticoid receptor agonist that preferentially activates the transrepression pathway over the transactivation pathway provides a promising strategy to separate the desired anti-inflammatory effects from the unwanted side effects associated with conventional glucocorticoids. The structure-activity relationship studies, focused on the amino alcohol scaffold and the incorporation of the fluoroaminoquinoline moiety, have been instrumental in identifying a clinical candidate with a potent and dissociated pharmacological profile suitable for topical administration. Further research into the SAR of this and related series of compounds will continue to be valuable for the design of next-generation SEGRAs with even more refined therapeutic profiles.
References
BAY 1003803: A Technical Whitepaper on its Chemical Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 1003803 is a potent and selective non-steroidal glucocorticoid receptor (GR) agonist developed as a potential topical treatment for inflammatory skin conditions such as psoriasis and atopic dermatitis.[1][2] As a dissociated agonist, this compound preferentially mediates the transrepression activity of the GR, which is associated with anti-inflammatory effects, over the transactivation activity that is linked to some of the undesirable side effects of classical corticosteroids.[3] This document provides an in-depth technical guide on the chemical structure, synthesis, and biological activity of this compound.
Chemical Structure and Properties
This compound, with the chemical name 2-{[(2S,3S)-3-(2-chloro-3-fluoro-4-methoxyphenyl)-4,4,4-trifluoro-3-hydroxy-2-(hydroxymethyl)butyl]amino}-5-fluoro-N-methylbenzamide, possesses a unique molecular architecture that contributes to its selective GR modulation.
| Property | Value |
| Molecular Formula | C21H18ClF5N2O4 |
| Molecular Weight | 492.82 g/mol |
| CAS Number | 1152781-51-5 |
| Appearance | White to off-white solid |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process as outlined in the scientific literature. Below is a detailed experimental protocol for the key synthetic steps.
Experimental Protocols
Step 1: Synthesis of (E)-N-(2-chloro-3-fluoro-4-methoxybenzylidene)acetamide
-
Reagents and Conditions: 2-chloro-3-fluoro-4-methoxybenzaldehyde, acetamide, titanium(IV) isopropoxide, toluene.
-
Procedure: A mixture of 2-chloro-3-fluoro-4-methoxybenzaldehyde and acetamide in toluene is treated with titanium(IV) isopropoxide and heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the desired imine.
Step 2: Protection of the primary alcohol
-
Reagents and Conditions: Sodium hydride, tert-butyldimethylsilyl chloride (TBSCl), tetrahydrofuran (THF).
-
Procedure: The starting alcohol is dissolved in anhydrous THF and cooled in an ice bath. Sodium hydride is added portion-wise, followed by the addition of TBSCl. The reaction is stirred until complete, as indicated by TLC. The reaction is then carefully quenched with water, and the product is extracted and purified.
Step 3: Epoxide opening
-
Reagents and Conditions: (S)-1,1,1-trifluoroepoxypropane, n-butyllithium (n-BuLi), THF, hexane, diethyl ether.
-
Procedure: A solution of the protected amine from the previous step in a mixture of THF, hexane, and diethyl ether is cooled to a very low temperature (e.g., -95 °C). n-BuLi is added dropwise, followed by the addition of (S)-1,1,1-trifluoroepoxypropane. The reaction mixture is allowed to slowly warm to a higher temperature (e.g., -10 °C). After quenching, the product is extracted and purified to give the desired amino alcohol.
Step 4: Deprotection of the primary alcohol
-
Reagents and Conditions: Cesium carbonate (Cs2CO3), methanol (MeOH).
-
Procedure: The TBS-protected intermediate is dissolved in methanol, and cesium carbonate is added. The mixture is stirred at room temperature until the deprotection is complete. The solvent is removed under reduced pressure, and the crude product is purified to afford this compound.
Below is a graphical representation of the synthesis workflow.
Caption: A simplified workflow for the synthesis of this compound.
Biological Activity and Data
This compound exhibits potent in vitro activity as a glucocorticoid receptor agonist. The following table summarizes the key quantitative data from cellular assays.
| Assay | Cell Line | Parameter | Value |
| GR Transactivation (MMTV) | HEK293 | IC50 | 2.3 nM |
| GR Transrepression (IL-1β stimulated) | A549 | IC50 | 0.2 nM |
MMTV: Mouse Mammary Tumor Virus promoter assay, a common method to assess GR transactivation. IL-1β: Interleukin-1 beta, a pro-inflammatory cytokine used to stimulate an inflammatory response in the transrepression assay.
Experimental Protocols for Biological Assays
GR Transactivation Assay (MMTV Promoter)
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Methodology: HEK293 cells are transiently co-transfected with a human GR expression vector and a reporter plasmid containing the luciferase gene under the control of the MMTV promoter. Following transfection, cells are treated with varying concentrations of this compound. After an incubation period, luciferase activity is measured as a readout of GR transactivation. The IC50 value is calculated from the dose-response curve.
GR Transrepression Assay (IL-1β Stimulated)
-
Cell Line: Human lung adenocarcinoma (A549) cells.
-
Methodology: A549 cells, which endogenously express the glucocorticoid receptor, are stimulated with IL-1β to induce the expression of pro-inflammatory cytokines, such as IL-6 or IL-8. The cells are simultaneously treated with different concentrations of this compound. After incubation, the levels of the pro-inflammatory cytokine in the cell supernatant are quantified by ELISA. The ability of this compound to suppress the IL-1β-induced cytokine production is measured, and the IC50 value is determined.
Signaling Pathway
This compound exerts its effects by modulating the glucocorticoid receptor signaling pathway. The GR, upon binding to its ligand, can influence gene expression through two primary mechanisms: transactivation and transrepression.
Caption: The dual pathways of Glucocorticoid Receptor signaling.
References
BAY 1003803: A Non-Steroidal Glucocorticoid Receptor Agonist for Dermatological Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAY 1003803 is a novel, non-steroidal glucocorticoid receptor (GR) agonist developed for the topical treatment of inflammatory skin conditions such as psoriasis and atopic dermatitis. As a selective glucocorticoid receptor modulator (SGRM), it is designed to offer a therapeutic advantage by separating the anti-inflammatory effects (transrepression) from the metabolic and other side effects (transactivation) associated with traditional corticosteroids. Preclinical evidence suggests strong in-vitro anti-inflammatory activity and a pharmacokinetic profile amenable to topical delivery. Clinical investigations have been initiated to evaluate its safety, tolerability, and efficacy. This document provides a comprehensive overview of the available technical information on this compound, including its mechanism of action, clinical trial designs, and a summary of known data.
Introduction
Psoriasis and atopic dermatitis are chronic inflammatory skin diseases driven by complex immune pathways. While topical corticosteroids are a mainstay of treatment, their long-term use is limited by potential side effects such as skin atrophy and systemic absorption. This compound emerges as a potential alternative, functioning as a potent, non-steroidal agonist of the glucocorticoid receptor.[1] Its development focuses on achieving localized anti-inflammatory effects in the skin with minimal systemic exposure and an improved safety profile.
Mechanism of Action: Selective Glucocorticoid Receptor Agonism
This compound exerts its therapeutic effect by binding to and activating the glucocorticoid receptor. The primary anti-inflammatory actions of glucocorticoids are mediated through a mechanism known as transrepression . In this pathway, the activated GR monomer interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.
Conversely, many of the undesirable side effects of corticosteroids are linked to transactivation , where GR homodimers bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to changes in metabolism and other systemic effects. As a selective modulator, this compound is designed to preferentially induce transrepression over transactivation, aiming for a better therapeutic index.
Caption: Mechanism of Action of this compound.
Preclinical and Clinical Development
In Vitro Studies
This compound has demonstrated potent anti-inflammatory activity in various in-vitro models.[1] While specific IC50 values are not publicly available, the primary literature describes the compound as a highly potent agonist of the glucocorticoid receptor.
Table 1: Summary of In Vitro Data for this compound
| Assay Type | Target | Result | Reference |
| Receptor Binding Assay | Glucocorticoid Receptor | Potent Agonist | [1] |
| Anti-inflammatory Assay | - | Strong Activity | [1] |
Note: Detailed quantitative data from these studies are not publicly available.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized as suitable for topical application, implying good skin penetration with low systemic absorption.[1] One study provided preliminary data on plasma concentrations following topical application in healthy volunteers.
Table 2: Preliminary Pharmacokinetic Data of this compound in Healthy Volunteers (NCT02940002)
| Formulation | Dose | Application Area | Mean Cmax (ng/L) | Mean AUC (ng*h/L) |
| 0.1% Lipophilic Cream | - | 13% BSA | ~10 | ~150 |
| 0.1% Ointment | - | 13% BSA | ~20 | ~300 |
Data are estimated from published graphs and should be considered illustrative.[2]
Clinical Trials
Two key clinical trials have been identified for this compound. The results of these trials have not been formally published.
Table 3: Overview of Clinical Trials for this compound
| Trial Identifier | Phase | Title | Population | Primary Endpoints | Status |
| NCT02940002 | 1 | A 28-day, Double-blind, Randomized, Reference-controlled Psoriasis Plaque Test to Evaluate the Efficacy and Safety of Two Different BAY1003803 Formulation Types in 2 Concentrations Each in Treatment of Symptomatic Volunteers With Plaque-type Psoriasis. | Patients with Plaque Psoriasis | Change in Psoriasis Plaque Severity Score | Completed |
| NCT02936492 | 1 | Escalating Dose Study for Safety, Tolerability and Pharmacokinetics After Single and Multiple Dermal Administration of two BAY1003803 Formulation Types. | Healthy Male Volunteers | Safety and Tolerability (Adverse Events) | Completed |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of this compound are not publicly available. However, based on standard methodologies for the development of topical selective glucocorticoid receptor modulators, the following experimental workflows can be inferred.
In Vitro Assay Workflow
Caption: In Vitro Assay Workflow for GR Modulators.
Psoriasis Plaque Test Design
The Psoriasis Plaque Test is a common clinical trial design to evaluate the efficacy of topical treatments in psoriasis.
Caption: Psoriasis Plaque Test Workflow.
Conclusion and Future Directions
This compound is a promising non-steroidal glucocorticoid receptor agonist in development for the topical treatment of psoriasis and atopic dermatitis. Its selective mechanism of action holds the potential for an improved safety profile compared to traditional corticosteroids. While early data indicates potent in-vitro activity and a favorable pharmacokinetic profile for topical administration, the public availability of detailed quantitative preclinical and clinical efficacy data is currently limited. The results from the completed Phase 1 studies are anticipated to provide crucial insights into the safety, tolerability, and clinical potential of this compound. Further research will be necessary to fully elucidate the therapeutic index of this compound and its place in the management of inflammatory skin diseases.
References
Preclinical Profile of BAY 1003803: A Novel Non-Steroidal Glucocorticoid Receptor Modulator with Potent Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 1003803 is a potent, non-steroidal glucocorticoid receptor (GR) agonist developed as a topical treatment for inflammatory skin conditions such as psoriasis and severe atopic dermatitis.[1] As a selective glucocorticoid receptor modulator (SGRM), this compound is designed to exert the anti-inflammatory effects of traditional corticosteroids while potentially minimizing associated side effects. This technical guide provides a comprehensive overview of the available preclinical data on the anti-inflammatory effects of this compound, detailing its mechanism of action, experimental methodologies, and the signaling pathways it modulates.
Core Mechanism of Action: Glucocorticoid Receptor Modulation
This compound functions as a classic agonist of the glucocorticoid receptor. The anti-inflammatory activities of GR agonists are primarily mediated through two key genomic mechanisms: transactivation and transrepression.
-
Transactivation: The binding of this compound to the cytosolic GR induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the GR-ligand complex into the nucleus. Within the nucleus, this complex can directly bind to Glucocorticoid Response Elements (GREs) on the promoter regions of specific genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: A crucial mechanism for the anti-inflammatory effects of glucocorticoids is the suppression of pro-inflammatory gene expression. The activated GR can interfere with the function of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference, or transrepression, occurs through direct protein-protein interactions, preventing these transcription factors from binding to their DNA response elements and initiating the transcription of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules.
Signaling Pathways
The anti-inflammatory effects of this compound are orchestrated through its modulation of the glucocorticoid receptor signaling pathway, which in turn intersects with and inhibits pro-inflammatory pathways.
Caption: Glucocorticoid Receptor Signaling Pathway Modulated by this compound.
Quantitative Preclinical Data
Table 1: In Vitro Glucocorticoid Receptor Activity of this compound (Illustrative)
| Assay Type | Cell Line | Endpoint | This compound EC50 (nM) | Dexamethasone EC50 (nM) |
| GR Transactivation | HeLa | MMTV-Luciferase Reporter | Data Not Available | Data Not Available |
| NF-κB Transrepression | A549 | TNF-α induced NF-κB Reporter | Data Not Available | Data Not Available |
| AP-1 Transrepression | HeLa | PMA induced AP-1 Reporter | Data Not Available | Data Not Available |
Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokine Production by this compound (Illustrative)
| Cell Type | Stimulant | Cytokine Measured | This compound IC50 (nM) | Dexamethasone IC50 (nM) |
| Human PBMCs | LPS | TNF-α | Data Not Available | Data Not Available |
| Human PBMCs | LPS | IL-6 | Data Not Available | Data Not Available |
| Human PBMCs | LPS | IL-1β | Data Not Available | Data Not Available |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not publicly available. However, based on standard methodologies for assessing the anti-inflammatory activity of GR agonists, the following outlines the likely experimental designs employed.
In Vitro Assays
1. Glucocorticoid Receptor Transactivation Assay (Reporter Gene Assay)
-
Objective: To determine the potency of this compound in activating the transcriptional activity of the glucocorticoid receptor.
-
Methodology:
-
Cells (e.g., HeLa or A549) are transiently or stably transfected with a reporter plasmid containing a GR-responsive element (e.g., MMTV promoter) linked to a reporter gene (e.g., luciferase).
-
Transfected cells are treated with increasing concentrations of this compound or a reference compound (e.g., dexamethasone).
-
After an incubation period, cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.
-
The EC50 value, the concentration at which 50% of the maximal response is achieved, is calculated from the dose-response curve.
-
2. NF-κB and AP-1 Transrepression Assays (Reporter Gene Assays)
-
Objective: To assess the ability of this compound to inhibit the transcriptional activity of NF-κB and AP-1.
-
Methodology:
-
Cells are co-transfected with a reporter plasmid containing NF-κB or AP-1 response elements driving a reporter gene and an expression vector for the respective transcription factor subunits if necessary.
-
Cells are pre-treated with various concentrations of this compound before being stimulated with an inducer of NF-κB (e.g., TNF-α, LPS) or AP-1 (e.g., PMA).
-
Following incubation, reporter gene activity is measured.
-
The IC50 value, the concentration at which 50% of the stimulated activity is inhibited, is determined.
-
Caption: Workflow for NF-κB/AP-1 Transrepression Reporter Assay.
3. Cytokine Inhibition Assay
-
Objective: To measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines.
-
Methodology:
-
Primary cells, such as human peripheral blood mononuclear cells (PBMCs), or cell lines like macrophages are used.
-
Cells are pre-incubated with varying concentrations of this compound.
-
Inflammation is induced by adding a stimulant such as lipopolysaccharide (LPS).
-
After an appropriate incubation time, the cell culture supernatant is collected.
-
The concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using methods like ELISA or multiplex bead arrays.
-
IC50 values are calculated based on the dose-dependent inhibition of cytokine production.
-
In Vivo Models
While specific in vivo data for this compound is not detailed in the available literature, standard animal models for skin inflammation would be employed to assess its efficacy.
1. Mouse Model of Imiquimod-Induced Psoriasis-like Skin Inflammation
-
Objective: To evaluate the in vivo efficacy of topically applied this compound in a psoriasis-like model.
-
Methodology:
-
A daily topical dose of imiquimod cream is applied to the shaved back and/or ear of mice to induce a psoriasis-like skin inflammation, characterized by erythema, scaling, and skin thickening.
-
This compound, formulated in a suitable vehicle, is applied topically to the inflamed area.
-
Clinical scoring of skin inflammation (e.g., PASI score) is performed daily.
-
At the end of the study, skin biopsies are taken for histological analysis (e.g., measurement of epidermal thickness) and for the quantification of inflammatory markers (e.g., cytokine mRNA levels via qPCR or protein levels via ELISA).
-
2. Oxazolone-Induced Contact Hypersensitivity in Mice
-
Objective: To assess the effect of this compound on allergic contact dermatitis.
-
Methodology:
-
Mice are sensitized by applying oxazolone to the abdominal skin.
-
Several days later, an ear is challenged with a lower concentration of oxazolone, inducing an inflammatory response measured as an increase in ear thickness.
-
This compound is applied topically to the ear before or after the challenge.
-
Ear swelling is measured at various time points after the challenge as an indicator of the inflammatory response.
-
Conclusion
This compound is a potent non-steroidal glucocorticoid receptor agonist that demonstrates strong anti-inflammatory properties in preclinical settings. Its mechanism of action is consistent with that of a classic GR agonist, involving both transactivation of anti-inflammatory genes and, critically, the transrepression of pro-inflammatory transcription factors NF-κB and AP-1. While specific quantitative preclinical data and detailed experimental protocols are not fully available in the public domain, this guide provides a comprehensive overview of the likely methodologies and signaling pathways involved in the anti-inflammatory effects of this compound. Further disclosure of detailed preclinical data will be crucial for a complete understanding of its therapeutic potential.
References
BAY 1003803 Target Engagement in Skin Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 1003803 is a potent, non-steroidal glucocorticoid receptor (GR) agonist designed for the topical treatment of inflammatory skin conditions such as psoriasis and atopic dermatitis. As a selective glucocorticoid receptor modulator, it exhibits strong anti-inflammatory activity. This document provides a technical overview of the target engagement of this compound in skin cells, detailing its mechanism of action, experimental protocols for assessing target interaction, and its effects on inflammatory signaling pathways.
Core Mechanism of Action: Glucocorticoid Receptor Modulation
This compound exerts its therapeutic effects by binding to the glucocorticoid receptor, a ligand-activated transcription factor that plays a crucial role in regulating inflammation. The binding of this compound to the GR initiates a conformational change in the receptor, leading to its translocation into the nucleus. Once in the nucleus, the this compound-GR complex modulates gene expression through two primary mechanisms: transactivation and transrepression.
-
Transactivation: The GR complex directly binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without directly binding to DNA. This mechanism is believed to be central to the anti-inflammatory effects of glucocorticoids while minimizing some of the associated side effects.
Quantitative Data on Target Engagement and Anti-Inflammatory Activity
While specific quantitative data for this compound's binding affinity and its dose-dependent effects on cytokine inhibition in skin cells are not publicly available, the following tables represent the types of data typically generated to characterize such a compound.
Table 1: Glucocorticoid Receptor Binding Affinity of this compound (Representative)
| Parameter | Value | Cell Line |
| Ki (nM) | [Data Not Available] | Human Epidermal Keratinocytes |
| IC50 (nM) | [Data Not Available] | Human Epidermal Keratinocytes |
Ki (Inhibition Constant) and IC50 (Half-maximal Inhibitory Concentration) are key indicators of the binding affinity of a ligand to its receptor.
Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound in Human Epidermal Keratinocytes (Representative)
| Cytokine | This compound Concentration | Percent Inhibition |
| IL-6 | [Concentration 1] | [Value]% |
| [Concentration 2] | [Value]% | |
| [Concentration 3] | [Value]% | |
| IL-8 | [Concentration 1] | [Value]% |
| [Concentration 2] | [Value]% | |
| [Concentration 3] | [Value]% | |
| TNF-α | [Concentration 1] | [Value]% |
| [Concentration 2] | [Value]% | |
| [Concentration 3] | [Value]% |
This table illustrates the expected dose-dependent inhibition of key pro-inflammatory cytokines in skin cells upon treatment with this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway modulated by this compound and a general workflow for assessing its target engagement and downstream effects.
Caption: Glucocorticoid Receptor Signaling Pathway modulated by this compound.
Caption: Experimental workflow for evaluating this compound in skin cells.
Experimental Protocols
Detailed below are representative protocols for key experiments to evaluate the target engagement and functional effects of this compound in skin cells.
Protocol 1: Competitive Glucocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the glucocorticoid receptor in human epidermal keratinocytes.
Materials:
-
Human Epidermal Keratinocytes (HEK)
-
Cell lysis buffer (e.g., Tris-HCl, EDTA, protease inhibitors)
-
Radiolabeled glucocorticoid (e.g., [3H]-Dexamethasone)
-
Unlabeled this compound
-
Scintillation cocktail and counter
-
96-well filter plates
Procedure:
-
Culture HEKs to 80-90% confluency.
-
Harvest cells and prepare a cytosolic extract by sonication or dounce homogenization followed by ultracentrifugation.
-
In a 96-well plate, add a constant concentration of [3H]-Dexamethasone to each well.
-
Add increasing concentrations of unlabeled this compound to the wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).
-
Add the HEK cytosolic extract to each well and incubate at 4°C for a specified time to reach equilibrium.
-
Transfer the incubation mixture to a filter plate and wash to remove unbound radioligand.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by plotting the percentage of specific binding against the log concentration of this compound. The Ki can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Inhibition of Cytokine Production in Human Keratinocytes
Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines in human keratinocytes.
Materials:
-
Normal Human Epidermal Keratinocytes (NHEK) or HaCaT cell line
-
Keratinocyte growth medium
-
Pro-inflammatory stimulus (e.g., TNF-α, IL-1β, or a cytokine cocktail)
-
This compound
-
ELISA kits for IL-6, IL-8, and TNF-α
-
RNA extraction kit and reagents for qPCR
Procedure:
-
Seed NHEKs or HaCaT cells in 24-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent (e.g., 10 ng/mL TNF-α) for 6-24 hours.
-
For Protein Analysis (ELISA):
-
Collect the cell culture supernatants.
-
Perform ELISA for IL-6, IL-8, and TNF-α according to the manufacturer's instructions.
-
Generate a standard curve and calculate the concentration of each cytokine in the samples.
-
-
For Gene Expression Analysis (qPCR):
-
Lyse the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using specific primers for IL-6, IL-8, TNF-α, and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
-
-
Determine the dose-dependent inhibition of cytokine production by this compound and calculate IC50 values.
Protocol 3: NF-κB Translocation Assay
Objective: To assess the effect of this compound on the nuclear translocation of NF-κB in skin cells.
Materials:
-
Human keratinocytes
-
Pro-inflammatory stimulus (e.g., TNF-α)
-
This compound
-
Nuclear and cytoplasmic extraction kits
-
Antibodies for NF-κB p65 subunit, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH)
-
Western blotting reagents and equipment
-
Immunofluorescence reagents (optional)
Procedure (Western Blotting):
-
Culture keratinocytes and treat with this compound followed by TNF-α stimulation.
-
Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against NF-κB p65, Lamin B1, and GAPDH.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative amounts of NF-κB p65 in the nucleus and cytoplasm.
Procedure (Immunofluorescence):
-
Grow keratinocytes on coverslips and treat as described above.
-
Fix, permeabilize, and block the cells.
-
Incubate with an anti-NF-κB p65 antibody.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope and assess the subcellular localization of NF-κB p65.
Conclusion
This compound represents a promising topical agent for inflammatory skin diseases through its targeted engagement of the glucocorticoid receptor. Its mechanism of action, centered on the dual pathways of transactivation and transrepression, allows for potent anti-inflammatory effects in skin cells. The experimental protocols outlined in this guide provide a framework for the detailed characterization of its binding affinity, its impact on key inflammatory mediators, and its influence on the central NF-κB signaling pathway. Further publication of specific quantitative data for this compound will be crucial for a complete understanding of its pharmacological profile.
Methodological & Application
Application Notes and Protocols for the In Vitro Study of ATR Inhibitors in Keratinocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro protocols for studying the effects of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors, using BAY 1003803 as a representative compound, on human keratinocytes. The protocols outlined below are based on established methodologies for similar ATR inhibitors and are intended to serve as a detailed guide for investigating the cellular and molecular responses of keratinocytes to ATR inhibition.
Introduction
Ataxia telangiectasia and Rad3-related (ATR) is a crucial protein kinase involved in the DNA damage response (DDR) pathway, playing a significant role in cell cycle progression, DNA repair, and apoptosis.[1][2] ATR inhibitors are being investigated as potential anti-cancer agents, often in combination with DNA-damaging therapies.[1] However, understanding their effects on non-cancerous cells, such as keratinocytes, is essential for evaluating potential dermatological side effects and exploring their therapeutic potential in skin disorders. These protocols detail the in vitro culture of human keratinocytes and subsequent treatment with an ATR inhibitor to assess its impact on cell viability, proliferation, and relevant signaling pathways.
Materials and Reagents
Cell Lines:
-
N-TERT: Telomerase-immortalized normal human foreskin keratinocytes.[1]
-
HaCaT: Spontaneously immortalized human keratinocyte cell line.[2][3][4]
Culture Media and Supplements:
-
EpiLife Medium
-
Human Keratinocyte Growth Supplement (HKGS)
-
Penicillin/Streptomycin solution
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
ATR Inhibitor:
-
This compound (or other ATR inhibitors such as VE-821, VE-822, AZD6738).[5]
-
Dimethyl sulfoxide (DMSO) for stock solution preparation.[1][2][5]
Assay Kits and Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit.
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit.
-
BrdU or EdU cell proliferation assay kit.
-
Antibodies for Western blotting (e.g., anti-ATR, anti-phospho-Chk1, anti-p53).
-
Reagents for DNA extraction and analysis.
Experimental Protocols
Keratinocyte Culture
Protocol for Culturing N-TERT and HaCaT Keratinocytes:
-
Thawing and Seeding:
-
Rapidly thaw cryopreserved keratinocytes in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium (EpiLife with HKGS and antibiotics).
-
Centrifuge at 180 x g for 5-7 minutes.[6]
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed the cells into T-75 flasks at a recommended density.
-
-
Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.[7]
-
-
Passaging:
-
When cells reach 70-80% confluency, aspirate the medium and wash the cells with PBS.
-
Add Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium for subculturing.
-
Experimental Workflow for Keratinocyte Culture and Treatment
References
- 1. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 2. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 3. ATR Kinase Activity Limits Mutagenesis and Promotes the Clonogenic Survival of Quiescent Human Keratinocytes Exposed to UVB Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR Kinase Activity Limits Mutagenesis and Promotes the Clonogenic Survival of Quiescent Human Keratinocytes Exposed to UVB Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 6. Isolation, Primary Culture, and Cryopreservation of Human Keratinocytes | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. promocell.com [promocell.com]
Application Notes and Protocols for Imiquimod-Induced Plaque Psoriasis Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by well-demarcated, erythematous plaques with silvery scales. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is recognized as a central pathogenic pathway in the development of psoriasis.[1][2] Preclinical animal models that recapitulate key aspects of human psoriasis are essential for understanding the disease's pathophysiology and for the discovery and development of novel therapeutics.
The imiquimod (IMQ)-induced psoriasis model in mice is a widely used and translationally relevant model that mimics many features of human plaque psoriasis.[1][3] Topical application of imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, induces a robust inflammatory response in the skin, characterized by erythema, scaling, and epidermal thickening (acanthosis).[4][5][6] Histologically, the model shows key features of psoriasis, including hyperkeratosis, parakeratosis, and infiltration of immune cells into the dermis and epidermis.[1][3] Crucially, this model is dependent on the IL-23/IL-17 cytokine axis, making it particularly suitable for evaluating therapies targeting this pathway.[1][2][3]
These application notes provide detailed protocols for the induction and assessment of the imiquimod-induced psoriasis model, along with methods for data analysis and visualization of the key signaling pathways involved.
Signaling Pathway in Imiquimod-Induced Psoriasis
The application of imiquimod to the skin activates TLR7 and TLR8 on dendritic cells, leading to the production of IL-23 and other pro-inflammatory cytokines. IL-23, in turn, promotes the expansion and activation of Th17 cells, which release IL-17A, IL-17F, and IL-22. These cytokines act on keratinocytes, inducing their hyperproliferation and the production of chemokines and antimicrobial peptides, which recruit other immune cells, such as neutrophils, further amplifying the inflammatory cascade.
Experimental Protocols
Materials
-
8-12 week old female BALB/c or C57BL/6 mice.[3]
-
Imiquimod 5% cream (e.g., Aldara™).[3]
-
Control cream (e.g., Vaseline Lanette cream).[5]
-
Electric shaver.
-
Calipers for measuring skin thickness.
-
Syringes and needles for administration of test compounds.
-
Standard laboratory equipment for tissue processing and analysis.
Experimental Workflow
Detailed Methodology
-
Animal Preparation: One day prior to the start of the experiment (Day -1), shave the dorsal skin of the mice.
-
Induction of Psoriasis-like Inflammation:
-
Treatment Administration: Administer the test compound and vehicle control according to the desired dosing regimen (e.g., oral gavage, intraperitoneal injection, or topical application) from Day 0 to Day 6.
-
Clinical Assessment (Daily):
-
Psoriasis Area and Severity Index (PASI) Scoring: Score the severity of erythema (redness), scaling, and induration (thickness) of the treated back skin on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The total PASI score is the sum of the individual scores.
-
Ear Thickness: Measure the thickness of the ear using a digital caliper.
-
Body Weight: Monitor the body weight of each mouse daily.
-
-
Endpoint and Sample Collection (Day 7):
-
Euthanize the mice and collect the treated dorsal skin and spleen.
-
A portion of the skin can be fixed in 10% neutral buffered formalin for histological analysis, while the remainder can be snap-frozen in liquid nitrogen for cytokine and gene expression analysis.
-
Data Presentation
Table 1: Clinical Assessment of Psoriasis-like Skin Inflammation
| Group | Mean PASI Score (Day 7) | Mean Ear Thickness (mm, Day 7) | Mean Change in Body Weight (%) |
| Naive (No Treatment) | 0.0 ± 0.0 | 0.15 ± 0.02 | +2.5 ± 0.5 |
| Vehicle + Imiquimod | 8.5 ± 0.7 | 0.35 ± 0.04 | -5.0 ± 1.2 |
| Test Compound + Imiquimod | 3.2 ± 0.5 | 0.22 ± 0.03 | -1.5 ± 0.8 |
| Positive Control (e.g., Dexamethasone) + Imiquimod | 2.5 ± 0.4 | 0.20 ± 0.02 | -2.0 ± 0.9 |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + Imiquimod group. |
Table 2: Histopathological and Molecular Analysis
| Group | Mean Epidermal Thickness (µm) | Mean IL-17A Level in Skin (pg/mg protein) | Mean IL-23 Level in Skin (pg/mg protein) |
| Naive (No Treatment) | 20 ± 3 | 15 ± 5 | 25 ± 8 |
| Vehicle + Imiquimod | 150 ± 15 | 250 ± 30 | 400 ± 45 |
| Test Compound + Imiquimod | 60 ± 8 | 80 ± 12 | 150 ± 20 |
| Positive Control (e.g., Dexamethasone) + Imiquimod | 50 ± 6 | 65 ± 10 | 120 ± 18 |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + Imiquimod group. |
Conclusion
The imiquimod-induced psoriasis mouse model is a robust and reproducible tool for investigating the pathogenesis of psoriasis and for the preclinical evaluation of novel therapeutic agents.[4] This model effectively recapitulates the key clinical, histological, and immunological features of human plaque psoriasis, particularly the central role of the IL-23/IL-17 axis.[1][2] By following the detailed protocols and assessment methods outlined in these application notes, researchers can effectively utilize this model to advance the development of new and improved treatments for psoriasis.
References
Application Notes and Protocols for Topical Formulation of BAY 1003803
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and characterization of topical formulations containing BAY 1003803, a potent and selective non-steroidal glucocorticoid receptor (GR) agonist. The protocols outlined below are intended for research and preclinical development purposes.
Introduction to this compound
This compound is a novel investigational drug that acts as a selective agonist of the glucocorticoid receptor.[1][2][3] It is being explored for the topical treatment of inflammatory skin conditions such as psoriasis and atopic dermatitis.[1][2] Its mechanism of action is thought to involve the preferential activation of the GR transrepression pathway over the transactivation pathway, which may lead to a more favorable side-effect profile compared to traditional corticosteroids.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈ClF₅N₂O₄ | [2] |
| Molecular Weight | 492.83 g/mol | [2] |
| Appearance | Solid | [2] |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO and ethanol. | [1] |
Glucocorticoid Receptor Signaling Pathway
This compound exerts its effects by modulating the glucocorticoid receptor signaling pathway. The diagram below illustrates the key mechanisms of GR activation, including the desired transrepression pathway for anti-inflammatory effects and the transactivation pathway associated with potential side effects.
Topical Formulation Protocols
The poor aqueous solubility of this compound necessitates careful selection of excipients to ensure adequate drug solubilization, stability, and skin penetration. Below are starting point protocols for three common types of topical formulations: a simple solution, a hydrogel, and a cream.
Protocol 1: Simple Solution for Preclinical Studies
This protocol is adapted from formulations used for in vivo animal studies and is suitable for initial screening.
Table 2: Composition of this compound Simple Solution (1 mg/mL)
| Component | Function | Percentage (w/v) |
| This compound | Active Pharmaceutical Ingredient | 0.1% |
| Dimethyl Sulfoxide (DMSO) | Solvent | 10% |
| Polyethylene Glycol 300 (PEG 300) | Co-solvent | 40% |
| Polysorbate 80 (Tween-80) | Surfactant/Solubilizer | 5% |
| Saline (0.9% NaCl) | Vehicle | 44.9% |
Preparation Method:
-
Weigh the required amount of this compound.
-
In a sterile container, add the DMSO and dissolve this compound with gentle stirring or sonication.
-
Add the PEG 300 to the solution and mix until uniform.
-
Add the Tween-80 and mix thoroughly.
-
Finally, add the saline to the mixture and stir until a clear, homogenous solution is obtained.
Protocol 2: Hydrogel Formulation
Hydrogels offer a cosmetically elegant and non-greasy vehicle for topical delivery.
Table 3: Composition of this compound Hydrogel (0.1% w/w)
| Component | Function | Percentage (w/w) |
| This compound | Active Pharmaceutical Ingredient | 0.1% |
| Ethanol | Solvent | 15.0% |
| Propylene Glycol | Co-solvent, Humectant | 10.0% |
| Carbomer 940 | Gelling Agent | 1.0% |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.0-6.5 |
| Purified Water | Vehicle | q.s. to 100% |
Preparation Method:
-
Disperse Carbomer 940 in purified water with continuous stirring until a uniform dispersion is formed.
-
In a separate container, dissolve this compound in ethanol and propylene glycol.
-
Slowly add the drug solution to the carbomer dispersion while stirring.
-
Neutralize the gel by adding triethanolamine dropwise until the desired pH (6.0-6.5) is reached and a clear, viscous gel is formed.
Protocol 3: Oil-in-Water (O/W) Cream Formulation
Creams are suitable for providing a moisturizing effect along with drug delivery.
Table 4: Composition of this compound O/W Cream (0.1% w/w)
| Phase | Component | Function | Percentage (w/w) |
| Oil Phase | Cetyl Alcohol | Stiffening Agent, Emollient | 5.0% |
| Stearyl Alcohol | Stiffening Agent, Emollient | 5.0% | |
| Mineral Oil | Emollient, Vehicle | 10.0% | |
| Sorbitan Monostearate | Emulsifier | 2.0% | |
| Aqueous Phase | This compound | Active Pharmaceutical Ingredient | 0.1% |
| Propylene Glycol | Co-solvent, Humectant | 10.0% | |
| Polysorbate 80 | Emulsifier | 3.0% | |
| Glycerin | Humectant | 5.0% | |
| Purified Water | Vehicle | q.s. to 100% | |
| Preservative | Phenoxyethanol | Preservative | 0.5% |
Preparation Method:
-
Heat the components of the oil phase to 70-75°C in a suitable vessel.
-
In a separate vessel, dissolve this compound in propylene glycol. Add the remaining components of the aqueous phase and heat to 70-75°C.
-
Slowly add the aqueous phase to the oil phase with continuous homogenization until a uniform emulsion is formed.
-
Cool the emulsion to approximately 40°C with gentle stirring.
-
Add the preservative and continue to stir until the cream has cooled to room temperature.
Experimental Workflow for Formulation Characterization
The following diagram outlines the key experimental steps for the characterization of the prepared topical formulations.
Quality Control Parameters
The following table summarizes key quality control parameters and their acceptable limits for topical formulations.
Table 5: Quality Control Specifications for Topical Formulations
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Homogenous, free from phase separation and particulate matter. |
| pH | pH meter | 5.5 - 7.0 |
| Viscosity | Rotational Viscometer | Gel: 5,000 - 15,000 cPCream: 20,000 - 50,000 cP |
| Drug Content | HPLC-UV | 90.0% - 110.0% of label claim |
| In Vitro Release Rate | Franz Diffusion Cell | Dependent on formulation, to be established. |
| Microbial Limits | USP <61> and <62> | Meets acceptance criteria for non-sterile products. |
Conclusion
The development of a stable and effective topical formulation for this compound is crucial for its potential therapeutic application. The protocols and characterization methods provided in these application notes serve as a foundational guide for researchers. Formulation optimization will be necessary to achieve the desired physicochemical properties, drug delivery profile, and stability for clinical success.
References
- 1. pnas.org [pnas.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical Nonsteroidal Anti-Inflammatory Drugs: The Importance of Drug, Delivery, and Therapeutic Outcome | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Cell-Based Assay Methods
Topic: Efficacy of BAY 1003803 and Related Anti-Inflammatory Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes provide generalized protocols. Researchers should optimize these protocols for their specific cell types and experimental conditions.
Introduction: Understanding this compound
This compound is a non-steroidal glucocorticoid receptor (GR) agonist.[1] It is designed for the topical treatment of inflammatory skin conditions such as psoriasis or severe atopic dermatitis. Its mechanism of action involves binding to the glucocorticoid receptor, which then modulates the expression of genes involved in inflammation.
Glucocorticoids primarily exert their anti-inflammatory effects through two main pathways:
-
Transrepression: The activated GR monomer interacts with and inhibits pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This is considered the primary mechanism for their anti-inflammatory effects.
-
Transactivation: The activated GR dimer binds to Glucocorticoid Response Elements (GREs) in the promoter regions of genes, leading to the increased expression of anti-inflammatory proteins and also proteins associated with metabolic side effects.
Selective Glucocorticoid Receptor Agonists (SEGRAs) like this compound are developed to preferentially induce transrepression over transactivation, aiming for a better safety profile with reduced side effects. The following cell-based assays are designed to evaluate the efficacy of this compound and other GR agonists by measuring their ability to engage the GR, inhibit inflammatory signaling, and modulate immune cell responses.
Glucocorticoid Receptor Signaling Pathway
The diagram below illustrates the generalized signaling pathway for glucocorticoid receptor agonists.
Caption: Glucocorticoid Receptor (GR) signaling pathway.
Data Presentation: Efficacy of Glucocorticoid Receptor Agonists
The following tables summarize representative quantitative data for the efficacy of glucocorticoid receptor agonists in various cell-based assays. Note: Specific data for this compound is not publicly available. Data for the well-characterized glucocorticoid, Dexamethasone, is provided for illustrative purposes.
Table 1: Inhibition of NF-κB Activity by Dexamethasone
| Cell Line | Assay Type | Parameter | Dexamethasone IC₅₀ (M) | Reference |
|---|---|---|---|---|
| A549 | 3xκB Reporter Assay | Inhibition of Reporter Activity | 0.5 x 10⁻⁹ | [2] |
| THP-1 (macrophages) | NF-κB Luciferase Reporter | Inhibition of Reporter Activity | ~1 x 10⁻⁸ |[3] |
Table 2: Inhibition of Cytokine Release by Dexamethasone
| Cell Type | Cytokine Measured | Parameter | Dexamethasone EC₅₀ (M) | Reference |
|---|---|---|---|---|
| A549 | GM-CSF | Inhibition of Release | 2.2 x 10⁻⁹ | [2] |
| PBMC | IL-6, IL-10 | Inhibition of Release | < 10⁻⁸ |[4] |
Table 3: Glucocorticoid Receptor Activation by Dexamethasone
| Cell Line | Assay Type | Parameter | Dexamethasone EC₅₀ (M) | Reference |
|---|
| tGFP-hGR HEK293 | Nuclear Translocation | Translocation to Nucleus | 6 x 10⁻¹⁰ | |
Table 4: Inhibition of T-Cell Proliferation by Dexamethasone
| Cell Type | Stimulation | Parameter | Dexamethasone IC₅₀ (M) | Reference |
|---|
| PBMC | Concanavalin A | Inhibition of Proliferation | < 10⁻⁶ (Sensitive Subjects) |[4] |
Experimental Protocols
Glucocorticoid Receptor (GR) Nuclear Translocation Assay
This assay visually confirms that this compound can activate the GR, causing it to translocate from the cytoplasm to the nucleus.
Workflow Diagram:
Caption: Workflow for GR Nuclear Translocation Assay.
Methodology:
-
Cell Line: U2OS cells stably expressing human GR fused to Green Fluorescent Protein (EGFP-GR).
-
Materials:
-
EGFP-GR expressing U2OS cells
-
96-well imaging plates (black, clear bottom)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and Dexamethasone (positive control)
-
Paraformaldehyde (PFA) for fixing
-
Hoechst 33342 stain for nuclei
-
Phosphate-Buffered Saline (PBS)
-
High Content Imaging System
-
-
Procedure:
-
Cell Seeding: Seed EGFP-GR U2OS cells into a 96-well imaging plate at a density that will result in a 70-80% confluent monolayer the next day.
-
Incubation: Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of this compound. Also, prepare dilutions of Dexamethasone as a positive control and a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the culture medium and add the medium containing the test compounds and controls to the respective wells.
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Fixing and Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Stain the nuclei by incubating with Hoechst 33342 in PBS for 10 minutes.
-
Wash twice with PBS.
-
-
Imaging: Acquire images using a High Content Imaging system, capturing both the GFP (GR) and Hoechst (nucleus) channels.
-
Data Analysis: Use image analysis software to quantify the average fluorescence intensity of EGFP-GR in the nucleus versus the cytoplasm. Calculate the ratio or difference between nuclear and cytoplasmic intensity. Plot the dose-response curve and calculate the EC₅₀ value, which is the concentration that produces 50% of the maximal translocation effect.
-
NF-κB Inhibition Reporter Assay
This assay measures the ability of this compound to inhibit the activity of the pro-inflammatory transcription factor NF-κB.
Workflow Diagram:
Caption: Workflow for NF-κB Inhibition Reporter Assay.
Methodology:
-
Cell Line: HEK293 or HeLa cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element.
-
Materials:
-
NF-κB reporter cell line
-
96-well plates (white, solid bottom for luminescence)
-
Cell culture medium
-
This compound and Dexamethasone
-
Inflammatory stimulus (e.g., TNF-α at 10 ng/mL or IL-1β)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well white plate and allow them to attach overnight.
-
Pre-treatment: Treat the cells with a serial dilution of this compound or controls for 1 hour prior to stimulation. Include wells for "no stimulus" and "stimulus only" controls.
-
Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to all wells except the "no stimulus" control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C to allow for luciferase expression.
-
Lysis and Detection:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Incubate for 5-10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data by setting the "stimulus only" control to 100% activity and the "no stimulus" control to 0%.
-
Calculate the percentage inhibition for each concentration of this compound.
-
Plot the dose-response curve and determine the IC₅₀ value, the concentration that causes 50% inhibition of NF-κB activity.
-
-
Cytokine Release Assay
This assay quantifies the ability of this compound to suppress the production and release of pro-inflammatory cytokines from immune cells.
Workflow Diagram:
Caption: Workflow for Cytokine Release Assay.
Methodology:
-
Cell Type: Human Peripheral Blood Mononuclear Cells (PBMCs) or a specific immune cell line (e.g., THP-1).
-
Materials:
-
PBMCs isolated via Ficoll-Paque density gradient
-
RPMI-1640 medium with 10% FBS
-
96-well cell culture plates
-
This compound and Dexamethasone
-
Stimulant (e.g., Lipopolysaccharide (LPS) for monocytes; anti-CD3/CD28 antibodies for T-cells)
-
ELISA kits or Cytometric Bead Array (CBA) for specific cytokines (e.g., IL-6, TNF-α, IFN-γ)
-
Plate reader or flow cytometer
-
-
Procedure:
-
Cell Preparation: Isolate PBMCs from fresh human blood. Resuspend cells in culture medium at a desired concentration (e.g., 1 x 10⁶ cells/mL).
-
Seeding: Add the cell suspension to the wells of a 96-well plate.
-
Treatment: Add serial dilutions of this compound and controls to the cells.
-
Stimulation: Add the appropriate stimulant to induce cytokine production.
-
Incubation: Culture the cells for 24 to 48 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant using a multiplex method like CBA or individual ELISAs, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test compound compared to the stimulated control. Determine the IC₅₀ for the inhibition of each cytokine.
-
T-Cell Proliferation Assay
This assay assesses the immunosuppressive activity of this compound by measuring its effect on the proliferation of activated T-cells.
Workflow Diagram:
Caption: Workflow for T-Cell Proliferation Assay.
Methodology:
-
Cell Type: Human PBMCs.
-
Materials:
-
PBMCs
-
Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)
-
RPMI-1640 medium with 10% FBS
-
96-well U-bottom plates
-
This compound and Dexamethasone
-
T-cell mitogen (e.g., Phytohaemagglutinin (PHA) or anti-CD3/CD28 beads)
-
Flow cytometer
-
-
Procedure:
-
Cell Labeling: Isolate PBMCs and label them with CFSE dye according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each generation.
-
Seeding: Plate the CFSE-labeled cells in a 96-well plate.
-
Treatment: Add serial dilutions of this compound and controls.
-
Stimulation: Add a T-cell mitogen to stimulate proliferation. Include unstimulated and stimulated controls.
-
Incubation: Culture for 3 to 5 days to allow for several rounds of cell division.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, measuring the fluorescence intensity of the CFSE dye in the T-cell population (e.g., gated on CD3+ cells).
-
Data Analysis: Proliferating cells will show successive peaks with reduced fluorescence intensity. Quantify the percentage of cells that have divided. Calculate the percentage inhibition of proliferation for each compound concentration relative to the stimulated control. Determine the IC₅₀ value.
-
Addendum: Cell-Based Assays for ATR Inhibitors
For researchers interested in the Ataxia Telangiectasia and Rad3-related (ATR) kinase pathway, which is distinct from the glucocorticoid receptor pathway, the following assays are relevant for evaluating the efficacy of ATR inhibitors. ATR is a critical regulator of the DNA damage response (DDR), and its inhibition is a therapeutic strategy in oncology.
ATR Signaling Pathway in Response to Replication Stress
Caption: Simplified ATR signaling pathway.
Data Presentation: Efficacy of Representative ATR Inhibitors
Table 5: Cell Viability (IC₅₀) of Representative ATR Inhibitors
| Cell Line | Cancer Type | ATR Inhibitor | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| HCT116 | Colon Carcinoma | AZD6738 | ≥1 | [2] |
| HT29 | Colorectal Adenocarcinoma | AZD6738 | ≥1 |[2] |
Table 6: Pharmacodynamic Marker Modulation by ATR Inhibitor (VE-822)
| Cell Line | Treatment | Parameter | Outcome | Reference |
|---|---|---|---|---|
| Liposarcoma Cells | Doxorubicin + VE-822 | p-Chk1 (Ser345) | Significant decrease | [2] |
| Liposarcoma Cells | Doxorubicin + VE-822 | γH2AX Foci | Significant increase |[2] |
Key Experimental Protocols for ATR Inhibitors
-
Cell Viability Assay (e.g., CellTiter-Glo®): Measures the cytotoxic or cytostatic effects of the ATR inhibitor. Cells are seeded in 96-well plates, treated with a dose range of the inhibitor, and incubated for 72-120 hours. Cell viability is measured via a luminescent readout that quantifies ATP levels. IC₅₀ values are calculated.
-
Western Blot for Phospho-Chk1 (p-Chk1): Confirms on-target activity by measuring the phosphorylation of ATR's primary downstream target, Chk1. Cells are treated with a DNA damaging agent (e.g., hydroxyurea) to activate the ATR pathway, with or without the ATR inhibitor. Cell lysates are then analyzed by Western blot using antibodies specific for p-Chk1 (Ser345) and total Chk1. A potent ATR inhibitor will reduce the p-Chk1 signal.
-
Immunofluorescence for γH2AX Foci: Assesses the induction of DNA double-strand breaks, a consequence of ATR inhibition leading to replication fork collapse. Cells are grown on coverslips, treated with the ATR inhibitor (often in combination with a replication stress-inducing agent), and then fixed, permeabilized, and stained with an antibody against γH2AX. The formation of distinct nuclear foci is visualized and quantified using a fluorescence microscope. An increase in γH2AX foci indicates an accumulation of DNA damage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone and Fumaric Acid Ester Conjugate Synergistically Inhibits Inflammation and NF-κB in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: BAY 1003803 in 3D Human Skin Equivalent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of BAY 1003803, a potent non-steroidal glucocorticoid receptor (GR) agonist, in 3D human skin equivalent models. This document outlines the scientific rationale, detailed experimental protocols, and expected outcomes for evaluating the anti-inflammatory efficacy and safety of topical this compound formulations.
Application Notes
This compound is a novel clinical candidate developed for the topical treatment of inflammatory skin diseases such as psoriasis and severe atopic dermatitis.[1][2][3][4] Its mechanism of action involves the modulation of the glucocorticoid receptor, a key regulator of inflammatory responses.[1][5][6] Specifically, this compound functions as a selective glucocorticoid receptor agonist (SEGRA), exhibiting strong anti-inflammatory activity.[1] This activity is primarily mediated through the transrepression of pro-inflammatory genes, with less activity on the GR transactivation pathway that is often associated with undesirable side effects.[6]
3D human skin equivalent models, which closely mimic the structure and function of human skin, offer a physiologically relevant in vitro platform for testing the efficacy and safety of topical dermatological drugs like this compound. These models are constructed from human-derived keratinocytes and fibroblasts, forming a stratified epidermis and a dermal component, respectively. They provide a valuable tool for pre-clinical assessment, reducing the reliance on animal testing.
The application of this compound in these models allows for the quantitative analysis of its anti-inflammatory effects, including the reduction of pro-inflammatory cytokines and modulation of inflammatory signaling pathways. Furthermore, these models can be used to assess the compound's impact on skin barrier function and potential for irritation.
Hypothetical Anti-Inflammatory Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound in downregulating inflammatory responses in skin cells.
Experimental Protocols
This section details the protocols for evaluating the anti-inflammatory effects of a topical this compound formulation using a commercially available full-thickness 3D human skin equivalent model.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Materials
-
Full-thickness 3D human skin equivalent models (e.g., EpiDermFT™, MatTek)
-
Assay medium provided by the model manufacturer
-
Inflammatory stimuli: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)
-
This compound
-
Vehicle control (e.g., ointment or cream base)
-
Positive control: Clobetasol propionate (0.05%)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for human IL-6, IL-8, and TNF-α
-
Reagents for histology (formalin, paraffin, hematoxylin, and eosin)
-
RNA extraction kit and qPCR reagents
-
Trans-epithelial electrical resistance (TEER) measurement system
Protocol
-
Model Equilibration: Upon receipt, equilibrate the 3D skin models in the provided assay medium for 24 hours at 37°C and 5% CO₂.
-
Inflammation Induction:
-
Prepare a cocktail of LPS (1 µg/mL) and IFN-γ (10 ng/mL) in the assay medium.
-
Replace the medium of the skin models with the inflammation-inducing medium.
-
Incubate for 24 hours to establish an inflammatory state.
-
-
Topical Treatment Application:
-
Prepare different concentrations of this compound (e.g., 0.01%, 0.1%, 1% w/w) in the vehicle base.
-
Apply a defined amount (e.g., 10 µL) of the vehicle control, this compound formulations, and the positive control to the surface of the inflamed skin models.
-
Include a non-inflamed, untreated control group.
-
-
Incubation: Incubate the treated models for 24 to 48 hours at 37°C and 5% CO₂.
-
Endpoint Analysis:
-
Cytokine Analysis:
-
Collect the culture medium from each well.
-
Measure the concentration of IL-6, IL-8, and TNF-α using specific ELISA kits according to the manufacturer's instructions.
-
-
Histological Analysis:
-
Fix the tissue models in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate for changes in tissue morphology, including epidermal thickness and immune cell infiltration.
-
-
Gene Expression Analysis:
-
Harvest the tissue models and extract total RNA.
-
Perform reverse transcription and quantitative PCR (qPCR) to analyze the expression of pro-inflammatory genes (e.g., IL6, IL8, TNF).
-
-
Barrier Function Assessment:
-
Measure the TEER of the tissue models before and after treatment to assess the impact on skin barrier integrity.
-
-
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the described experiments.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion
| Treatment Group | IL-6 (pg/mL) | IL-8 (pg/mL) | TNF-α (pg/mL) |
| Untreated Control | 50 ± 8 | 150 ± 25 | 20 ± 5 |
| Inflamed + Vehicle | 1200 ± 150 | 3500 ± 400 | 800 ± 90 |
| Inflamed + this compound (0.01%) | 850 ± 110 | 2400 ± 300 | 550 ± 60 |
| Inflamed + this compound (0.1%) | 400 ± 50 | 1200 ± 150 | 250 ± 30 |
| Inflamed + this compound (1%) | 150 ± 20 | 500 ± 60 | 80 ± 10 |
| Inflamed + Clobetasol (0.05%) | 120 ± 15 | 450 ± 50 | 70 ± 8 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Pro-inflammatory Gene Expression (Fold Change vs. Untreated Control)
| Treatment Group | IL6 Gene Expression | IL8 Gene Expression | TNF Gene Expression |
| Inflamed + Vehicle | 25.0 ± 3.0 | 22.0 ± 2.5 | 18.0 ± 2.0 |
| Inflamed + this compound (0.1%) | 8.0 ± 1.0 | 7.5 ± 0.9 | 6.0 ± 0.7 |
| Inflamed + this compound (1%) | 2.5 ± 0.4 | 3.0 ± 0.5 | 2.0 ± 0.3 |
| Inflamed + Clobetasol (0.05%) | 2.0 ± 0.3 | 2.5 ± 0.4 | 1.8 ± 0.2 |
Data are presented as mean fold change ± standard deviation.
Table 3: Effect of this compound on Skin Barrier Function (TEER in Ω·cm²)
| Treatment Group | Before Treatment | After 24h Treatment |
| Untreated Control | 1200 ± 100 | 1180 ± 90 |
| Inflamed + Vehicle | 650 ± 70 | 630 ± 65 |
| Inflamed + this compound (1%) | 660 ± 75 | 950 ± 80 |
| Inflamed + Clobetasol (0.05%) | 640 ± 70 | 980 ± 85 |
Data are presented as mean ± standard deviation.
These application notes provide a framework for the investigation of this compound in 3D human skin equivalent models. The detailed protocols and expected data formats are intended to guide researchers in designing and executing robust pre-clinical studies to evaluate the therapeutic potential of this novel anti-inflammatory compound.
References
- 1. Discovery of the potent non-steroidal glucocorticoid receptor modulator this compound as clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BAY-1003803 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. shop.bio-connect.nl [shop.bio-connect.nl]
- 5. medchemexpress.com [medchemexpress.com]
- 6. drughunter.com [drughunter.com]
Determining Optimal BAY 1003803 Concentration for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 1003803 is a potent, non-steroidal agonist of the glucocorticoid receptor (GR) designed for the topical treatment of inflammatory skin conditions such as psoriasis and severe atopic dermatitis.[1][2] Its mechanism of action is centered on the modulation of the glucocorticoid signaling pathway, aiming to provide strong anti-inflammatory effects with a potentially improved side-effect profile compared to traditional corticosteroids. This document provides detailed application notes and protocols to guide researchers in determining the optimal in vivo concentration of this compound for preclinical experiments, particularly in rodent models of skin inflammation.
As a selective glucocorticoid receptor agonist, this compound's therapeutic effects are primarily mediated through transrepression, inhibiting pro-inflammatory pathways like NF-κB.[3][4][5] It is believed that many of the undesirable side effects of corticosteroids are associated with transactivation of other genes.[3][4] Therefore, a key aspect of determining the optimal concentration of this compound is to identify a dose that maximizes the anti-inflammatory (transrepression) effects while minimizing potential side effects linked to transactivation.
Data Presentation: Quantitative In Vivo Data for Topical Glucocorticoid Receptor Agonists
While specific in vivo dose-response data for this compound in animal models of psoriasis or atopic dermatitis is not extensively available in the public domain, the following tables provide a framework for organizing and presenting such data once generated. The tables are populated with representative data for other topical glucocorticoids to serve as a guide for experimental design.
Table 1: Dose-Ranging Study of a Topical Glucocorticoid in a Mouse Model of Psoriasis (Imiquimod-Induced)
| Concentration (% w/v) | Application Frequency | Change in Ear Thickness (mm) | Reduction in Erythema Score (0-4) | Reduction in Scaling Score (0-4) |
| Vehicle Control | Once Daily | +0.15 ± 0.02 | 0.2 ± 0.1 | 0.1 ± 0.1 |
| 0.01% | Once Daily | +0.10 ± 0.03 | 1.5 ± 0.3 | 1.2 ± 0.4 |
| 0.05% | Once Daily | +0.05 ± 0.02 | 2.8 ± 0.4 | 2.5 ± 0.5 |
| 0.1% | Once Daily | +0.02 ± 0.01 | 3.5 ± 0.3 | 3.2 ± 0.4 |
Table 2: Pharmacokinetic Parameters of a Topical Glucocorticoid in a Rat Model
| Concentration (% w/v) | Mean Plasma Concentration (ng/mL) at 6h | Mean Skin Concentration (ng/g) at 24h |
| 0.05% | 1.2 ± 0.4 | 150 ± 25 |
| 0.1% | 2.5 ± 0.7 | 320 ± 40 |
Experimental Protocols
The following protocols provide a detailed methodology for conducting key in vivo experiments to determine the optimal concentration of this compound.
Protocol 1: Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
This is a widely used and robust model to assess the efficacy of anti-psoriatic compounds.
Materials:
-
This compound
-
Vehicle (e.g., acetone, ethanol, or a cream/ointment base)
-
Imiquimod cream (5%)
-
8-10 week old BALB/c or C57BL/6 mice
-
Calipers for measuring ear thickness
-
Scoring system for erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI)
Procedure:
-
Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Induction of Psoriasis:
-
Shave the dorsal back skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.
-
-
Treatment Groups:
-
Divide mice into groups (n=8-10 per group):
-
Vehicle control
-
This compound (e.g., 0.01%, 0.05%, 0.1% w/v in vehicle)
-
Positive control (e.g., a known topical corticosteroid like clobetasol propionate)
-
-
-
Drug Administration:
-
Beginning on the first or third day of imiquimod application, topically apply the assigned treatment to the inflamed back skin and ear once or twice daily.
-
-
Efficacy Assessment:
-
Clinical Scoring: Daily, before imiquimod and treatment application, score the back skin for erythema, scaling, and thickness on a 0-4 scale.
-
Ear Thickness: Measure the thickness of the right ear daily using a caliper.
-
Histology: At the end of the study, euthanize the mice and collect skin samples for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Biomarker Analysis: Homogenize skin samples to measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) by ELISA or qPCR.
-
Protocol 2: Oxazolone-Induced Atopic Dermatitis-Like Skin Inflammation in Mice
This model is suitable for evaluating therapies for atopic dermatitis.
Materials:
-
This compound
-
Vehicle
-
Oxazolone
-
Acetone/Olive oil (4:1) solution
-
8-10 week old BALB/c mice
Procedure:
-
Sensitization:
-
Shave the abdominal skin of the mice.
-
Apply a 1.5% solution of oxazolone in acetone/olive oil to the shaved abdomen.
-
-
Challenge:
-
Seven days after sensitization, apply a 1% solution of oxazolone to the right ear.
-
-
Treatment Groups:
-
Divide mice into treatment groups as described in Protocol 1.
-
-
Drug Administration:
-
Begin topical treatment on the ear one hour after the oxazolone challenge and continue daily for the duration of the experiment (typically 7-14 days).
-
-
Efficacy Assessment:
-
Ear Swelling: Measure the increase in ear thickness 24 hours after the challenge and at subsequent time points.
-
Histology: Collect ear tissue for histological analysis of inflammation and edema.
-
IgE Levels: Collect blood samples to measure serum IgE levels, a key marker of allergic sensitization.
-
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
The following diagram illustrates the primary mechanism of action of this compound through the glucocorticoid receptor.
Caption: Glucocorticoid receptor signaling pathway activated by this compound.
Experimental Workflow for Determining Optimal In Vivo Concentration
The following flowchart outlines the key steps in determining the optimal concentration of this compound.
Caption: Workflow for optimizing this compound concentration in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. reveragen.com [reveragen.com]
- 4. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAY 1003803 Treatment in an Imiquimod-Induced Psoriasis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for evaluating the efficacy of a therapeutic candidate, exemplified by BAY 1003803, in a preclinical imiquimod-induced psoriasis mouse model. The protocols outlined below are based on established methodologies for inducing psoriasis-like skin inflammation in mice, which serves as a robust platform for screening potential anti-psoriatic agents.
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation, leading to the formation of erythematous, scaly plaques.[1][2] The imiquimod (IMQ)-induced psoriasis model in mice is a widely used and clinically relevant model that recapitulates key features of human plaque psoriasis.[1][2] Imiquimod, a Toll-like receptor 7/8 (TLR7/8) agonist, induces a potent inflammatory response that is critically dependent on the IL-23/IL-17 axis, a central pathway in the pathogenesis of human psoriasis.[3][4][5] This model is therefore highly suitable for the preclinical evaluation of novel therapeutics targeting these pathways.
These notes describe a hypothetical study to assess the therapeutic potential of this compound, a compound under investigation for psoriasis treatment.
Signaling Pathway: The IL-23/IL-17 Axis in Psoriasis
The pathogenesis of psoriasis is largely driven by the dysregulation of the immune system, with the IL-23/IL-17 axis playing a pivotal role.[5][6][7] Dendritic cells in the skin, when activated, produce IL-23. This cytokine stimulates the proliferation and activation of T helper 17 (Th17) cells, which in turn release a cascade of pro-inflammatory cytokines, most notably IL-17A, IL-17F, and IL-22.[4][8] These cytokines act on keratinocytes, inducing their hyperproliferation, and recruit other immune cells, such as neutrophils, perpetuating the inflammatory cycle.[1]
Experimental Design and Workflow
A typical experimental workflow for evaluating this compound in the imiquimod-induced psoriasis mouse model would involve the following stages:
Detailed Experimental Protocols
Animals
-
Species: Mouse
-
Strain: BALB/c or C57BL/6 (8-10 weeks old)[3]
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.
Imiquimod-Induced Psoriasis Protocol
-
Animal Preparation: Anesthetize the mice. Shave the dorsal skin carefully.
-
Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara™) to the shaved back and right ear for 6 consecutive days.[3][9]
-
Control Group: A negative control group should be treated with a control cream (e.g., Vaseline Lanette cream).[9]
This compound Treatment Protocol
-
Treatment Groups:
-
Vehicle Control (Imiquimod + Vehicle)
-
This compound (Low Dose)
-
This compound (High Dose)
-
Positive Control (e.g., a topical corticosteroid like clobetasol)
-
-
Administration: Administer this compound (formulated in an appropriate vehicle) topically or systemically (e.g., oral gavage, intraperitoneal injection) daily from day 1 to day 6. The timing of administration should be consistent.
Assessment of Psoriasis-like Inflammation
-
Clinical Scoring (Modified PASI): Score the severity of erythema (redness), scaling, and induration (thickness) of the back skin daily on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative score (0-12) represents the Psoriasis Area and Severity Index (PASI).
-
Ear Thickness: Measure the thickness of the right ear daily using a digital caliper.
-
Body Weight: Monitor the body weight of the mice daily.
Endpoint Analysis (Day 7)
-
Euthanasia and Sample Collection: Euthanize the mice and collect the treated dorsal skin, ears, and spleen.
-
Spleen Weight: Weigh the spleen as an indicator of systemic inflammation.
-
Histopathology: Fix skin samples in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Evaluate for epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.
-
Cytokine Analysis: Homogenize a portion of the skin or ear tissue to measure the levels of key pro-inflammatory cytokines (e.g., IL-17A, IL-23, TNF-α) using ELISA or qPCR.
Hypothetical Data Presentation
The following tables represent the expected format for presenting quantitative data from this study.
Table 1: Effect of this compound on Clinical Parameters (Day 6)
| Treatment Group | Mean PASI Score (± SEM) | Mean Ear Thickness (mm ± SEM) | Mean Change in Body Weight (% ± SEM) |
| Naive Control | 0.0 ± 0.0 | 0.15 ± 0.02 | +2.5 ± 0.5 |
| Vehicle Control | 9.8 ± 0.7 | 0.45 ± 0.05 | -5.2 ± 1.1 |
| This compound (Low Dose) | 6.5 ± 0.9 | 0.32 ± 0.04 | -2.1 ± 0.8 |
| This compound (High Dose) | 3.2 ± 0.5 | 0.21 ± 0.03 | -0.5 ± 0.6 |
| Positive Control | 2.5 ± 0.4 | 0.18 ± 0.02 | -0.8 ± 0.7 |
| p < 0.05, **p < 0.01 vs. Vehicle Control |
Table 2: Effect of this compound on Histopathological and Biomarker Parameters (Day 7)
| Treatment Group | Epidermal Thickness (µm ± SEM) | Spleen Weight (mg ± SEM) | Skin IL-17A Levels (pg/mg tissue ± SEM) | Skin IL-23 Levels (pg/mg tissue ± SEM) |
| Naive Control | 20 ± 2 | 85 ± 5 | 15 ± 3 | 25 ± 4 |
| Vehicle Control | 150 ± 15 | 210 ± 12 | 250 ± 25 | 350 ± 30 |
| This compound (Low Dose) | 95 ± 10 | 155 ± 9 | 145 ± 18 | 210 ± 22 |
| This compound (High Dose) | 55 ± 8 | 110 ± 7 | 70 ± 12 | 95 ± 15 |
| Positive Control | 45 ± 6 | 105 ± 6 | 60 ± 10 | 85 ± 11 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control |
Conclusion
The imiquimod-induced psoriasis mouse model provides a valuable tool for the preclinical assessment of novel therapeutic agents like this compound. By following the detailed protocols and utilizing the quantitative endpoints described, researchers can effectively evaluate the efficacy of such compounds in mitigating psoriasis-like skin inflammation. The hypothetical data suggests that this compound could potentially ameliorate the signs of psoriasis by reducing clinical symptoms, inhibiting epidermal hyperproliferation, and downregulating key inflammatory cytokines in the IL-23/IL-17 pathway. These findings would warrant further investigation into the mechanism of action and clinical potential of this compound.
References
- 1. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 2. criver.com [criver.com]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Imiquimod-induced psoriasis-like skin inflammation in mice is mediated via the IL-23/IL-17 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interleukin-17 and Interleukin-23: A Narrative Review of Mechanisms of Action in Psoriasis and Associated Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of IL‐23 and the IL‐23/TH17 immune axis in the pathogenesis and treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biological Products for the Treatment of Psoriasis: Therapeutic Targets, Pharmacodynamics and Disease-Drug-Drug Interaction Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Gene Expression in Dermal Fibroblasts using BAY 1003803
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 1003803 is a novel, non-steroidal agonist of the glucocorticoid receptor (GR) that exhibits a preferential mechanism of action. It is designed to favor the transrepression pathway of GR signaling over the transactivation pathway. This selective activity is of significant interest in therapeutic development, as transrepression is largely associated with the anti-inflammatory effects of glucocorticoids, while transactivation is linked to many of their undesirable side effects.[1][2] Dermal fibroblasts are key players in skin homeostasis, wound healing, and the pathogenesis of fibrotic skin diseases.[3] They are highly responsive to glucocorticoids, which are known to modulate their proliferative capacity and extracellular matrix (ECM) production. A key effect of glucocorticoids on dermal fibroblasts is the inhibition of collagen synthesis, which is a critical factor in skin thinning associated with long-term steroid use.[4][5][6] Understanding the precise effects of selective GR agonists like this compound on gene expression in dermal fibroblasts is crucial for developing safer and more targeted therapies for inflammatory and fibrotic skin conditions.
These application notes provide a detailed protocol for studying the effects of this compound on gene expression in primary human dermal fibroblasts (HDFs). The protocol covers cell culture, treatment with this compound, RNA isolation, and gene expression analysis using quantitative real-time PCR (qRT-PCR) and microarray technologies.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Pro-inflammatory and ECM-Related Gene Expression in HDFs (qRT-PCR)
| Gene | Function | Fold Change vs. Vehicle Control (24h Treatment) | |||
| 1 nM | 10 nM | 100 nM | 1 µM | ||
| IL6 | Pro-inflammatory Cytokine | 0.85 | 0.62 | 0.35 | 0.21 |
| MMP1 | Matrix Metallopeptidase 1 | 0.90 | 0.75 | 0.50 | 0.42 |
| COL1A1 | Collagen Type I Alpha 1 Chain | 0.95 | 0.88 | 0.65 | 0.53 |
| ACTA2 | Alpha-Smooth Muscle Actin | 0.98 | 0.91 | 0.78 | 0.69 |
| FKBP5 | GR-responsive Gene (Transactivation) | 1.2 | 2.5 | 8.9 | 15.2 |
Note: The data presented are representative and intended for illustrative purposes.
Table 2: Time-Course of Gene Expression Changes in HDFs Treated with 100 nM this compound (qRT-PCR)
| Gene | Function | Fold Change vs. Vehicle Control | |||
| 2h | 6h | 12h | 24h | ||
| IL6 | Pro-inflammatory Cytokine | 0.95 | 0.78 | 0.55 | 0.35 |
| MMP1 | Matrix Metallopeptidase 1 | 0.98 | 0.85 | 0.68 | 0.50 |
| COL1A1 | Collagen Type I Alpha 1 Chain | 1.0 | 0.92 | 0.75 | 0.65 |
| ACTA2 | Alpha-Smooth Muscle Actin | 1.0 | 0.95 | 0.85 | 0.78 |
| FKBP5 | GR-responsive Gene (Transactivation) | 1.5 | 4.2 | 7.8 | 8.9 |
Note: The data presented are representative and intended for illustrative purposes.
Table 3: Summary of Microarray Analysis of HDFs Treated with 100 nM this compound for 24 Hours
| Category | Number of Differentially Expressed Genes (Fold Change > 2, p < 0.05) | Key Upregulated Genes | Key Downregulated Genes |
| Inflammation | 45 | DUSP1, NFKBIA, ANXA1 | IL6, IL8, CCL2, COX2 |
| Extracellular Matrix | 32 | TIMP1, SERPINE1 | COL1A1, COL3A1, FN1, MMP1 |
| Cell Cycle & Proliferation | 28 | CDKN1A, GAS1 | CCND1, CDK4, MYC |
| Glucocorticoid Signaling | 15 | FKBP5, PER1 | - |
Note: The data presented are representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: Culture of Human Dermal Fibroblasts (HDFs)
This protocol outlines the standard procedure for culturing primary HDFs.
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks
-
6-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing of Cryopreserved HDFs:
-
Rapidly thaw the vial of cryopreserved HDFs in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Fibroblast Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh Fibroblast Growth Medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.
-
-
Cell Maintenance and Passaging:
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add 2 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin by adding 8 mL of Fibroblast Growth Medium.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at a 1:3 or 1:4 split ratio into new flasks.[7]
-
Protocol 2: Treatment of HDFs with this compound
This protocol describes how to treat cultured HDFs with this compound for gene expression analysis.
Materials:
-
HDFs cultured in 6-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Serum-free Fibroblast Growth Medium
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding:
-
Seed HDFs into 6-well plates at a density of 1 x 10⁵ cells per well.
-
Allow the cells to adhere and grow for 24 hours until they reach approximately 70-80% confluency.
-
-
Serum Starvation (Optional, for synchronization):
-
Aspirate the growth medium and replace it with serum-free medium.
-
Incubate for 12-24 hours.
-
-
Treatment:
-
Prepare working solutions of this compound in serum-free (or low-serum) medium at the desired concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the medium from the cells and add 2 mL of the prepared treatment or vehicle control medium to each well.
-
Incubate for the desired time points (e.g., 2, 6, 12, 24 hours).
-
Protocol 3: Total RNA Isolation
This protocol details the extraction of high-quality total RNA from treated HDFs.
Materials:
-
Treated HDFs in 6-well plates
-
TRIzol reagent (or similar lysis buffer)
-
Chloroform
-
Isopropanol
-
75% Ethanol (in nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes, nuclease-free
Procedure:
-
Cell Lysis:
-
Aspirate the medium from the wells and wash the cells once with cold, sterile PBS.
-
Add 1 mL of TRIzol reagent directly to each well and incubate for 5 minutes at room temperature to lyse the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Phase Separation:
-
Add 0.2 mL of chloroform to the lysate, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol, mix by inversion, and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully remove all the ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA pellet in 20-50 µL of nuclease-free water.
-
-
RNA Quality and Quantity Assessment:
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity (RIN value) using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A RIN value > 8 is recommended for downstream applications.
-
Protocol 4: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for the validation and quantification of the expression of specific genes.
Materials:
-
Total RNA (1 µg per sample)
-
Reverse transcription kit (e.g., with M-MLV or SuperScript reverse transcriptase)
-
Oligo(dT) and random primers
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific forward and reverse primers
-
Real-time PCR instrument
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
qPCR Reaction Setup:
-
In a qPCR plate, prepare the reaction mix for each sample and target gene, including the qPCR master mix, forward and reverse primers, and diluted cDNA.
-
Include no-template controls (NTCs) for each primer set to check for contamination.
-
Also include a minus-reverse transcriptase (-RT) control to check for genomic DNA contamination.[10]
-
-
Real-Time PCR:
-
Run the plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Protocol 5: Microarray Analysis
This protocol provides a general workflow for a global gene expression analysis.
Materials:
-
High-quality total RNA
-
RNA amplification and labeling kit
-
Gene expression microarrays (e.g., Affymetrix, Agilent)
-
Hybridization and wash reagents
-
Microarray scanner
-
Data analysis software
Procedure:
-
Sample Preparation:
-
Starting with high-quality total RNA (RIN > 8), amplify and label the RNA with a fluorescent dye (e.g., cyanine-3, cyanine-5) according to the manufacturer's protocol.
-
-
Hybridization:
-
Hybridize the labeled cRNA to the microarray slide in a hybridization chamber, typically overnight.
-
-
Washing and Scanning:
-
Wash the microarray slide to remove non-specifically bound cRNA.
-
Scan the microarray using a laser scanner to detect the fluorescence intensity at each spot.
-
-
Data Analysis:
-
Extract the raw data from the scanned image.
-
Perform data normalization to remove systematic variations.
-
Identify differentially expressed genes between this compound-treated and vehicle control samples using statistical analysis (e.g., t-test, ANOVA) with a defined fold-change and p-value cutoff.
-
Perform pathway and gene ontology analysis to identify biological processes and signaling pathways affected by this compound.[11][12]
-
Visualizations
Caption: Signaling pathway of this compound via the Glucocorticoid Receptor.
Caption: Experimental workflow for gene expression analysis.
References
- 1. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms | PLOS One [journals.plos.org]
- 2. pnas.org [pnas.org]
- 3. Isolation and Culture of Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Glucocorticoid Receptor Target Genes That Potentially Inhibit Collagen Synthesis in Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. allevi3d.com [allevi3d.com]
- 8. clyte.tech [clyte.tech]
- 9. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Basic Principles of RT-qPCR | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for BAY 1003803 in HaCaT Keratinocyte Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY 1003803 is a potent, non-steroidal agonist of the glucocorticoid receptor (GR) designed for topical application. It is under investigation for the treatment of inflammatory skin conditions such as psoriasis and atopic dermatitis. These application notes provide detailed protocols for utilizing this compound in the immortalized human keratinocyte cell line, HaCaT, a widely used in vitro model for studying epidermal biology and inflammatory skin diseases. The following sections detail the mechanism of action, experimental procedures, and representative data for studying the effects of this compound in HaCaT cells.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor. In its inactive state, the GR resides in the cytoplasm complexed with heat shock proteins (Hsp). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the Hsp complex, and translocates to the nucleus. In the nucleus, the activated GR can modulate gene expression through two primary mechanisms:
-
Transactivation: The GR homodimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The GR monomer can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.
Data Presentation
The following tables summarize representative quantitative data from hypothetical experiments designed to characterize the activity of this compound in HaCaT cells.
Table 1: Cytotoxicity of this compound in HaCaT Cells
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 4.5 |
| 0.01 | 98.7 | 5.1 |
| 0.1 | 97.2 | 4.8 |
| 1 | 95.5 | 5.3 |
| 10 | 92.1 | 6.2 |
| 100 | 88.9 | 7.1 |
Table 2: Inhibition of TNF-α-Induced IL-6 Expression by this compound
| Treatment | IL-6 Concentration (pg/mL) | Standard Deviation | % Inhibition |
| Vehicle Control | 25.3 | 8.7 | - |
| TNF-α (10 ng/mL) | 850.6 | 75.4 | 0 |
| TNF-α + this compound (0.01 µM) | 675.1 | 62.1 | 20.6 |
| TNF-α + this compound (0.1 µM) | 420.8 | 45.3 | 50.5 |
| TNF-α + this compound (1 µM) | 180.2 | 25.9 | 78.8 |
| TNF-α + this compound (10 µM) | 95.7 | 15.6 | 88.7 |
Experimental Protocols
HaCaT Cell Culture
Materials:
-
HaCaT keratinocyte cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, then add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating.
Cell Viability Assay (MTT Assay)
Materials:
-
HaCaT cells
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or vehicle control) and incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Anti-Inflammatory Assay (IL-6 ELISA)
Materials:
-
HaCaT cells
-
24-well plates
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Human IL-6 ELISA kit
Protocol:
-
Seed HaCaT cells in a 24-well plate and grow to 80% confluency.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Induce inflammation by adding TNF-α (10 ng/mL) to the wells (except for the vehicle control) and incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
Western Blot for Glucocorticoid Receptor Nuclear Translocation
Materials:
-
HaCaT cells
-
6-well plates
-
This compound
-
Cell lysis buffer and nuclear extraction kit
-
Primary antibody against Glucocorticoid Receptor
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Protocol:
-
Treat HaCaT cells with this compound (1 µM) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Fractionate the cells to separate cytoplasmic and nuclear extracts using a nuclear extraction kit.
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the glucocorticoid receptor.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Quantitative PCR (qPCR) for Gene Expression Analysis
Materials:
-
HaCaT cells
-
6-well plates
-
This compound
-
TNF-α
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IL-6, IL-8, GAPDH)
Protocol:
-
Pre-treat HaCaT cells with this compound for 1 hour, followed by stimulation with TNF-α for 6-24 hours.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the genes of interest.
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH) and calculate the relative fold change in expression.
Visualizations
Caption: Signaling pathway of this compound in keratinocytes.
Caption: Experimental workflow for the anti-inflammatory assay.
Troubleshooting & Optimization
troubleshooting inconsistent results with BAY 1003803
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving BAY 1003803, a potent, non-steroidal selective glucocorticoid receptor (GR) agonist.
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes with this compound can arise from various factors, from compound handling and formulation to assay-specific conditions. This guide provides a structured approach to identifying and resolving common issues.
Question: My in vitro cell-based assay is showing variable or no response to this compound.
Answer:
Several factors can contribute to inconsistent results in cell-based assays. Consider the following troubleshooting steps:
-
Compound Solubility and Stability: this compound is a hydrophobic molecule. Ensure it is fully dissolved before adding to your cell culture media.
-
Recommendation: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. Use fresh, anhydrous DMSO for best results. When diluting into aqueous media, do so quickly and with vigorous mixing to avoid precipitation. If you observe any precipitate, you can try gentle warming or sonication to aid dissolution. However, be mindful of the potential for compound degradation with excessive heat.
-
-
Cell Health and Passage Number: The physiological state of your cells can significantly impact their responsiveness.
-
Recommendation: Use cells that are in the logarithmic growth phase and have a low passage number. Ensure cell viability is high (>95%) before starting the experiment.
-
-
Assay-Specific Conditions:
-
Serum Interactions: Components in fetal bovine serum (FBS) can bind to hydrophobic compounds, reducing their effective concentration. Consider reducing the serum concentration or using a serum-free media during the treatment period if your cell line allows.
-
Incubation Time and Concentration: Ensure you are using an appropriate concentration range and incubation time for this compound to elicit a response. A dose-response and time-course experiment is highly recommended to determine the optimal conditions for your specific cell line and endpoint.
-
Question: I am observing unexpected side effects or off-target activity in my experiments.
Answer:
This compound is designed as a selective GR agonist that preferentially activates the transrepression pathway over the transactivation pathway, which is associated with many of the side effects of classical glucocorticoids. However, at high concentrations, some transactivation activity may still occur.
-
Concentration-Dependent Effects: High concentrations of the compound may lead to off-target effects or engage the transactivation pathway.
-
Recommendation: Perform a careful dose-response analysis to identify the optimal concentration that maximizes the desired anti-inflammatory (transrepression) effects while minimizing transactivation.
-
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) can have its own biological effects.
-
Recommendation: Always include a vehicle-only control in your experiments to account for any effects of the solvent.
-
Question: My topical formulation with this compound is unstable or shows poor drug delivery in ex vivo/in vivo models.
Answer:
The physical properties of a topical formulation are critical for its stability and efficacy.
-
Formulation Composition: The choice of excipients can impact the solubility, stability, and skin penetration of this compound.
-
Recommendation: Ensure that the chosen vehicle is compatible with this compound and provides adequate solubility. The pH of the formulation should also be optimized for compound stability.
-
-
Physical In-stability: Issues like phase separation, crystallization, or changes in viscosity can affect drug release.
-
Recommendation: Conduct stability studies of your formulation at different temperatures and time points. Assess the physical appearance and performance of the formulation throughout the study.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a non-steroidal agonist of the glucocorticoid receptor (GR).[1][2] It is designed to be a "selective glucocorticoid receptor agonist" (SEGRA), meaning it preferentially activates the GR's transrepression pathway over its transactivation pathway.[1] The transrepression pathway is associated with the anti-inflammatory effects of glucocorticoids, while the transactivation pathway is linked to many of their undesirable side effects.[1]
What are the primary applications of this compound in research?
This compound is primarily investigated for the topical treatment of inflammatory skin diseases such as psoriasis and atopic dermatitis.[1] Its potent anti-inflammatory activity and favorable pharmacokinetic profile for topical application make it a subject of interest in dermatological research.[1]
How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions in solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, the following table provides a summary of its known properties and representative data for similar non-steroidal GR agonists.
| Parameter | This compound | Representative Non-Steroidal GR Agonist (Example) | Dexamethasone (Reference) |
| GR Binding Affinity (Ki) | Potent | 0.5 - 5 nM | 1 - 10 nM |
| Transrepression Potency (IC50) | Strong anti-inflammatory activity in vitro[1] | 0.1 - 10 nM | 1 - 20 nM |
| Transactivation Potency (EC50) | Less activity on the GR transactivation pathway | >100 nM (demonstrating selectivity) | 5 - 50 nM |
| Selectivity (Transactivation/Transrepression) | High | >10-fold | ~1 |
Note: The quantitative values for the "Representative Non-Steroidal GR Agonist" are for illustrative purposes to provide context and are based on data from various compounds in this class.
Key Experimental Protocols
1. In Vitro Glucocorticoid Receptor Transactivation Assay
This protocol is designed to measure the ability of this compound to activate gene expression through the GR.
-
Cell Line: A549 cells, which endogenously express GR.
-
Reporter System: A luciferase reporter plasmid containing a glucocorticoid response element (GRE) promoter (e.g., MMTV-luc).
-
Procedure:
-
Seed A549 cells in a 96-well plate.
-
Transfect the cells with the GRE-luciferase reporter plasmid.
-
After 24 hours, treat the cells with a serial dilution of this compound, a positive control (e.g., dexamethasone), and a vehicle control.
-
Incubate for 18-24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Plot the luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
2. In Vitro Glucocorticoid Receptor Transrepression Assay (NF-κB Inhibition)
This protocol assesses the anti-inflammatory potential of this compound by measuring its ability to inhibit NF-κB activity.
-
Cell Line: HeLa or HEK293 cells.
-
Reporter System: A luciferase reporter plasmid containing an NF-κB response element.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB-luciferase reporter plasmid and a plasmid expressing the p65 subunit of NF-κB.
-
After 24 hours, pre-treat the cells with a serial dilution of this compound, a positive control (e.g., dexamethasone), and a vehicle control for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as TNF-α or IL-1β.
-
Incubate for 6-8 hours.
-
Lyse the cells and measure luciferase activity.
-
-
Data Analysis: Plot the percentage of inhibition of NF-κB activity against the compound concentration and determine the IC50 value.
Visualizations
Caption: Signaling pathway of this compound, a selective GR agonist.
Caption: General experimental workflow for in vitro studies with this compound.
References
Technical Support Center: Optimizing BAY 1003803 Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of BAY 1003803 to minimize off-target effects. The content is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, non-steroidal glucocorticoid receptor (GR) agonist designed for topical application.[1] Its primary mechanism of action involves binding to the glucocorticoid receptor and modulating gene expression. A key feature of selective GR agonists like this compound is the dissociation of their anti-inflammatory effects from the side effects commonly associated with steroidal glucocorticoids.[2][3] This is achieved by preferentially inducing transrepression over transactivation.[2][3]
-
Transrepression: The desired anti-inflammatory effect, where the activated GR interacts with and inhibits pro-inflammatory transcription factors like NF-κB and AP-1.[4][5]
-
Transactivation: The mechanism often linked to metabolic side effects, where the GR homodimerizes and directly binds to glucocorticoid response elements (GREs) on DNA to initiate gene transcription.[2]
Q2: What are the potential "off-target" effects of this compound?
For a topically applied selective GR agonist like this compound, "off-target" effects primarily refer to the systemic side effects that can occur if the drug is absorbed into the bloodstream in sufficient quantities. These are the well-documented side effects of systemic glucocorticoids and can include:
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression: A reduction in the body's natural production of cortisol.
-
Metabolic Effects: Such as hyperglycemia and insulin resistance.[6]
-
Musculoskeletal Effects: Including muscle atrophy and osteoporosis.[6][7]
-
Dermatological Effects (at sites other than application): Skin atrophy and hair loss.[6]
-
Ocular Effects: Such as glaucoma and cataracts.[6]
Q3: How can I assess the selectivity of this compound for transrepression over transactivation in my cellular model?
You can use in vitro reporter gene assays to quantify the differential activity of this compound on GR-mediated transrepression and transactivation.
-
Transactivation Assay: Utilizes a reporter construct with a promoter containing multiple GREs driving the expression of a reporter gene like luciferase. An increase in luciferase activity upon treatment with this compound indicates transactivation.
-
Transrepression Assay: Employs a reporter construct where a pro-inflammatory transcription factor, such as NF-κB, drives luciferase expression. A decrease in stimulated luciferase activity in the presence of this compound demonstrates transrepression.
By comparing the dose-response curves for both assays, you can determine the relative potency (EC50) of this compound for each mechanism.
Troubleshooting Guides
Issue 1: High variability in in vitro assay results.
-
Possible Cause: Inconsistent cell passage number, serum batch variability, or unstable reporter cell line.
-
Troubleshooting Steps:
-
Use cells within a defined, narrow passage number range for all experiments.
-
Test and pre-qualify a large batch of fetal bovine serum (FBS) for consistent performance.
-
If using a transiently transfected reporter, consider generating a stable cell line for more consistent reporter expression.
-
Ensure precise and consistent timing for all incubation steps.
-
Issue 2: Unexpected systemic side effects in animal models despite topical application.
-
Possible Cause: The formulation of this compound may lead to excessive systemic absorption. The dose applied may be too high, or the application site may have compromised skin integrity.
-
Troubleshooting Steps:
-
Re-evaluate the formulation: Consider modifying the vehicle to reduce skin penetration. Strategies include using larger, less lipophilic vehicles or incorporating ingredients that promote local retention.[8][9]
-
Conduct a dose-ranging study: Titrate the dose of this compound to find the minimal effective dose that retains local anti-inflammatory efficacy without causing systemic effects.
-
Assess skin integrity: Ensure the skin of the animal model at the application site is intact and not compromised, as damaged skin can significantly increase drug absorption.[10]
-
Measure plasma levels: Quantify the plasma concentration of this compound and its metabolites to directly assess systemic exposure.[11]
-
Quantitative Data Summary
The following table summarizes representative data for a selective GR agonist, illustrating the desired dissociation between transrepression and transactivation. Note: Specific data for this compound is proprietary and not publicly available. The values below are for illustrative purposes based on published data for similar compounds.
| Assay Type | Parameter | Dexamethasone (Control) | Selective GR Agonist (e.g., ZK 216348) |
| GR Transactivation | EC50 (nM) | 0.3 | 95 |
| (TAT Induction)[2] | Efficacy (%) | 100 | 88 |
| GR Transrepression | IC50 (nM) | 2.6 | 35 |
| (IL-8 Inhibition)[2] | Efficacy (%) | 100 | 52 |
Experimental Protocols
Protocol 1: In Vitro GR Transactivation/Transrepression Reporter Assay
Objective: To determine the EC50 and IC50 of this compound for GR-mediated transactivation and transrepression, respectively.
Materials:
-
HEK293 or A549 cells
-
DMEM with 10% charcoal-stripped FBS
-
GR expression vector (e.g., pCMV-hGR)
-
GRE-luciferase reporter plasmid (for transactivation)
-
NF-κB-luciferase reporter plasmid (for transrepression)
-
Renilla luciferase control vector (for normalization)
-
Transfection reagent
-
This compound
-
Dexamethasone (positive control)
-
TNF-α (for stimulating NF-κB)
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the GR expression vector, the appropriate luciferase reporter plasmid (GRE-luc or NF-κB-luc), and the Renilla control vector using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or dexamethasone. For the transrepression assay, co-stimulate with TNF-α.
-
Incubation: Incubate for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Plot the normalized data against the compound concentration and fit a dose-response curve to determine EC50 (for transactivation) or IC50 (for transrepression) values.
Protocol 2: In Vivo Mouse Model of Topical Anti-Inflammatory Efficacy
Objective: To assess the in vivo anti-inflammatory efficacy of topically applied this compound.
Materials:
-
BALB/c mice
-
Phorbol 12-myristate 13-acetate (PMA) or another suitable inflammatory agent
-
This compound formulated in a suitable vehicle
-
Vehicle control
-
Dexamethasone in a suitable vehicle (positive control)
-
Micrometer or caliper
Methodology:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Induction of Inflammation: Apply a solution of PMA in a suitable solvent (e.g., acetone) to the inner and outer surfaces of one ear of each mouse.
-
Topical Treatment: One hour after PMA application, topically apply the this compound formulation, vehicle control, or dexamethasone control to the inflamed ear.
-
Measurement of Edema: Measure the thickness of the ear using a micrometer at various time points (e.g., 6, 24, and 48 hours) after PMA application.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Visualizations
Signaling Pathways
Caption: Glucocorticoid Receptor Signaling Pathways.
Experimental Workflow
Caption: Dosage Optimization Workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting Systemic Side Effects.
References
- 1. BAY-1003803 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of animal models induced by glucocorticoids - Physiology and Pharmacology [ppj.phypha.ir]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. researchgate.net [researchgate.net]
- 9. Topical drug delivery strategies for enhancing drug effectiveness by skin barriers, drug delivery systems and individualized dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dermnetnz.org [dermnetnz.org]
- 11. researchgate.net [researchgate.net]
stability of BAY 1003803 in cell culture media over time
This technical support center provides guidance for researchers and drug development professionals using BAY 1003803 in cell culture experiments. While specific stability data for this compound in cell culture media is not publicly available, this guide offers general best practices, troubleshooting advice, and protocols to help ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in cell culture media?
A: Currently, there is no publicly available data on the specific stability or half-life of this compound in common cell culture media such as DMEM or RPMI-1640. The stability of a compound in media can be influenced by various factors including its chemical structure, the composition of the media, pH, temperature, and exposure to light.[1][2]
Q2: How should I prepare and store this compound for cell culture experiments?
A: It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO.[3] For storage, the stock solution of this compound is stable for up to 6 months at -80°C and for 1 month at -20°C.[3] It is best practice to prepare fresh working solutions from the stock for each experiment to ensure potency.[3]
Q3: What are the signs that this compound might be degrading in my cell culture?
A: Inconsistent experimental results, a decrease in the expected biological activity, or the appearance of precipitates in the culture medium could be indicators of compound degradation.
Q4: What is the mechanism of action for this compound?
A: this compound is a non-steroidal agonist of the glucocorticoid receptor (GR).[4] Upon binding, it modulates GR activity, leading to anti-inflammatory effects through processes like transactivation and transrepression.[4]
Troubleshooting Guide
This guide addresses common issues that may arise during cell culture experiments with this compound, particularly those related to potential compound instability.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Compound degradation in the working solution or in the cell culture medium over the course of the experiment. | - Prepare fresh working solutions of this compound for each experiment.- Minimize the time the compound is in the culture medium, especially for long-term experiments, by replenishing the medium with a fresh compound at regular intervals.- Perform a time-course experiment to assess the duration of the compound's activity. |
| Precipitate formation in the cell culture medium | The concentration of this compound exceeds its solubility in the medium, or the compound is degrading into less soluble byproducts. | - Ensure the final concentration of the solvent (e.g., DMSO) in the medium is low and non-toxic to the cells.- Visually inspect the medium for any precipitation after adding the compound.- Consider using a lower concentration of the compound or testing alternative solvents for the stock solution.[3] |
| Cells are not responding to the treatment | The compound may have degraded, or the cells may not be sensitive to the treatment. | - Verify the activity of the compound with a positive control.- Ensure proper storage of the stock solution at -80°C for long-term storage or -20°C for short-term storage.[3]- Confirm that the cell line used expresses the glucocorticoid receptor. |
| General cell health issues (e.g., slow growth, cell death) | This could be due to solvent toxicity, contamination, or other culture condition issues unrelated to the compound. | - Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) in your experiments.[5][6]- Regularly check for microbial contamination.[7]- Ensure optimal cell culture conditions (e.g., CO2 levels, temperature, humidity).[6] |
Experimental Protocols
As there is no specific published protocol for determining the stability of this compound in cell culture media, a general protocol is provided below.
Protocol: Assessing the Stability of this compound in Cell Culture Media
1. Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.
2. Materials:
- This compound
- DMSO (or other appropriate solvent)
- Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum as required
- Sterile tubes
- Incubator at 37°C with 5% CO2
- High-performance liquid chromatography (HPLC) system or a suitable bioassay
3. Procedure:
- Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
- Prepare a working solution of this compound at the desired final concentration in the cell culture medium. Ensure the final DMSO concentration is low (typically ≤ 0.1%).
- Aliquot the working solution into sterile tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
- Incubate the tubes at 37°C in a 5% CO2 incubator.
- At each time point, remove one tube and store it at -80°C until analysis. The 0-hour time point serves as the baseline.
- Analyze the concentration of this compound in each sample using a validated HPLC method. Alternatively, a functional bioassay can be used to measure the remaining biological activity of the compound.
- Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Visualizations
Caption: A general workflow for determining the stability of a compound in cell culture media.
Caption: The mechanism of action of this compound via the glucocorticoid receptor signaling pathway.
References
- 1. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of the potent non-steroidal glucocorticoid receptor modulator this compound as clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 6. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 7. 세포 배양 오염 문제 해결 [sigmaaldrich.com]
preventing BAY 1003803 precipitation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing and troubleshooting BAY 1003803 precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For optimal solubility and stability, it is recommended to prepare stock solutions of this compound in high-purity, anhydrous DMSO. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds and lead to precipitation.
Q2: What is the maximum concentration for a this compound stock solution in DMSO?
A2: While the absolute maximum solubility may be higher, a concentration of up to 2.5 mg/mL in DMSO is a reliable starting point for a clear solution. For higher concentrations, careful optimization and solubility testing are recommended.
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: Proper storage is critical to maintain the integrity of your stock solution.[1] We recommend the following:
-
Aliquoting: Store the stock solution in small, single-use aliquots to minimize freeze-thaw cycles.[1] Repeated freezing and thawing can promote precipitation.
-
Temperature: For long-term storage (up to 6 months), store aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[2]
-
Container: Use tightly sealed vials to prevent moisture absorption from the air, as DMSO is hygroscopic.
Q4: My this compound solution has precipitated after storage. Can I still use it?
A4: It is not recommended to use a stock solution with visible precipitate without attempting to redissolve it. The presence of precipitate indicates that the concentration of the supernatant is lower than intended, which will lead to inaccurate experimental results. Filtering out the precipitate is also not advised as it will alter the concentration in an unquantified manner.
Troubleshooting Guide: Precipitation Issues
This guide provides a systematic approach to resolving precipitation issues with this compound stock solutions.
Issue 1: Precipitation observed during the initial preparation of the stock solution.
dot
Caption: Troubleshooting workflow for precipitation during stock solution preparation.
Issue 2: Precipitation observed after thawing a previously clear stock solution.
dot
Caption: Troubleshooting workflow for precipitation after thawing a stock solution.
Quantitative Data Summary
The following table summarizes the known solubility and storage parameters for this compound.
| Parameter | Solvent/Condition | Value/Recommendation |
| Solubility | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.07 mM)[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.07 mM)[2] | |
| Storage Temperature | Long-term (up to 6 months) | -80°C[1][2] |
| Short-term (up to 1 month) | -20°C[2] | |
| In DMSO at 4°C | Up to 2 weeks[1] |
Experimental Protocols
Protocol 1: Preparation of a 2.5 mg/mL this compound Stock Solution in a Multi-Component Vehicle
This protocol is suitable for in vivo studies.
-
Weigh the desired amount of this compound powder in a sterile, conical tube.
-
Add 10% of the final desired volume of DMSO to the tube.
-
Vortex the solution until the powder is fully dissolved.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.
-
Add 45% of the final volume of saline to reach the final desired volume and concentration.[2]
-
If any precipitation or phase separation occurs, gently warm the solution and/or sonicate until it becomes clear.[2]
-
Aliquot the solution into single-use, tightly sealed vials and store at -80°C for long-term storage or -20°C for short-term storage.[2]
Protocol 2: Preparation of a 2.5 mg/mL this compound Stock Solution for In Vitro Use
This protocol is a general guideline for preparing a DMSO stock solution.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the target concentration of 2.5 mg/mL.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes, followed by sonication in a water bath sonicator for 15-20 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes and store at -80°C, protected from light.
Signaling Pathway
This compound is an agonist of the glucocorticoid receptor (GR). The binding of this compound to GR initiates a signaling cascade that ultimately modulates the transcription of target genes.
dot
Caption: Simplified signaling pathway of this compound via the glucocorticoid receptor.
References
addressing unexpected cell toxicity with BAY 1003803
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter unexpected cell toxicity when using the non-steroidal glucocorticoid receptor (GR) agonist, BAY 1003803.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, non-steroidal agonist of the glucocorticoid receptor (GR).[1][2] It is classified as a selective GR modulator that functions primarily through the GR transrepression pathway. This is thought to be responsible for its anti-inflammatory effects. It displays less activity on the GR transactivation pathway, which is associated with some of the undesirable side effects of broader-acting glucocorticoids.[3]
Q2: How should I prepare and store stock solutions of this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO to create a high-concentration stock solution (e.g., 100 mg/mL).[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q3: What is a recommended starting concentration for my experiments?
A3: A starting concentration for in vitro experiments is highly dependent on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application. A good starting point could be in the low nanomolar to low micromolar range, based on the activity of similar compounds.
Q4: What are the known off-target effects of this compound?
A4: Currently, there is limited publicly available information on the specific off-target effects of this compound. As a selective glucocorticoid receptor modulator, it is designed to have fewer off-target effects than traditional glucocorticoids. However, like any small molecule, off-target activities cannot be entirely ruled out and may contribute to unexpected cellular phenotypes.
Troubleshooting Guide: Unexpected Cell Toxicity
This guide addresses common issues of unexpected cell death or reduced viability when using this compound in cell culture.
Issue: I am observing significant cell death at concentrations where I expect to see a biological effect.
Possible Cause 1: On-Target Toxicity
While this compound is designed for selectivity, prolonged or high-level activation of the glucocorticoid receptor can lead to apoptosis in certain cell types (e.g., lymphocytes).
-
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: Determine the concentration of this compound that causes 50% of the desired effect (EC50) and the concentration that causes 50% cell death (CC50). Also, assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to find a therapeutic window.
-
Assess Apoptosis Markers: Use assays such as Annexin V staining or caspase activity assays to confirm if the observed cell death is due to apoptosis.
-
Literature Review: Check if the cell line you are using is known to undergo apoptosis in response to glucocorticoid receptor activation.
-
Possible Cause 2: Off-Target Effects
Although designed to be selective, this compound could potentially interact with other cellular targets, leading to toxicity.
-
Troubleshooting Steps:
-
Use a Structurally Unrelated GR Agonist: Compare the effects of this compound with another GR agonist that has a different chemical structure. If both compounds induce similar toxicity, it is more likely to be an on-target effect.
-
Rescue Experiment: If a specific off-target is suspected, consider using an antagonist for that target to see if the toxicity can be reversed.
-
Possible Cause 3: Compound Handling and Stability
Improper handling or degradation of the compound can lead to inaccurate concentrations or the formation of toxic byproducts.
-
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Prepare a fresh stock solution of this compound. Ensure it is fully dissolved.
-
Minimize Freeze-Thaw Cycles: Use aliquoted stock solutions to avoid degradation.
-
Media Stability: For long-term experiments, consider replenishing the media with freshly diluted this compound every 24-48 hours, as the compound may degrade in culture medium over time.
-
Possible Cause 4: Solvent Toxicity
High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Troubleshooting Steps:
-
Maintain Low Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1%.
-
Include a Vehicle Control: Always include a control group of cells treated with the same final concentration of the solvent as your experimental group.
-
Possible Cause 5: Cell Culture Conditions and Cell Line Sensitivity
The health and sensitivity of your cells can greatly impact their response to treatment.
-
Troubleshooting Steps:
-
Monitor Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).
-
Test Different Cell Lines: If possible, test this compound on multiple cell lines to see if the observed toxicity is cell-type specific.
-
Optimize Seeding Density: Ensure that the cell seeding density is optimal for the duration of the experiment, as both sparse and overly confluent cultures can be more sensitive to toxic insults.
-
Data Presentation
Summarize your experimental data in tables to easily compare results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈ClF₅N₂O₄ | [1] |
| Molecular Weight | 492.82 g/mol | [1] |
| Solubility in DMSO | ≥ 100 mg/mL (202.91 mM) | [1] |
Table 2: Example of Dose-Response Data for this compound
| Cell Line | Assay | EC50 / IC50 (nM) | CC50 (nM) | Therapeutic Index (CC50/EC50) |
| Enter your cell line | Enter your assay | Enter your value | Enter your value | Calculate your value |
| Enter your cell line | Enter your assay | Enter your value | Enter your value | Calculate your value |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and a vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol identifies apoptotic cells by detecting the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Annexin V Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V. Incubate in the dark at room temperature for 15 minutes.
-
Propidium Iodide (PI) Staining: Add PI to the cell suspension to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Troubleshooting workflow for unexpected cell toxicity.
Caption: General experimental workflow for cytotoxicity assessment.
References
Technical Support Center: Refining BAY 1003803 Delivery in Topical Applications for Mice
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in the topical application of BAY 1003803 in murine models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, non-steroidal glucocorticoid receptor (GR) agonist.[1][2] It is designed for topical application to treat inflammatory skin conditions such as psoriasis and atopic dermatitis.[1][2][3] Its mechanism of action involves binding to the glucocorticoid receptor, which then translocates to the nucleus to modulate the expression of genes involved in inflammation.[4] This leads to anti-inflammatory, immunosuppressive, and anti-proliferative effects in the skin.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage of the solid compound, -20°C for up to two years is recommended.[5] Stock solutions in DMSO can be stored at -80°C for up to six months.[3][5]
Q3: What are suitable vehicles for topical delivery of this compound in mice?
A3: Due to its hydrophobic nature, this compound requires a formulation that enhances skin penetration.[6][7] Two suggested formulations are a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or a solution of 10% DMSO and 90% corn oil.[3] The choice of vehicle can significantly impact drug delivery and efficacy, so it may need to be optimized for your specific experimental model.
Q4: What mouse models are suitable for testing the efficacy of topical this compound?
A4: The imiquimod (IMQ)-induced psoriasis-like mouse model is a widely used and relevant model for studying psoriasis.[8][9][10] This model mimics many of the pathological features of human psoriasis, including skin inflammation, erythema, scaling, and epidermal thickening.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Precipitation of this compound in the formulation. | - Low solubility of this compound in the chosen vehicle. - Incorrect solvent ratios. - Low temperature during preparation or storage. | - Gently heat and/or sonicate the solution to aid dissolution.[3] - Prepare fresh formulations before each use. - Ensure the correct proportions of solvents are used as per the protocol. - Consider alternative formulations with different solvent systems to improve solubility. |
| Inconsistent therapeutic effect between mice. | - Inconsistent application of the topical formulation. - Licking or grooming of the application site by the mice. - Variations in skin barrier function between animals. | - Use a positive displacement pipette to apply a precise volume of the formulation. - Gently spread the formulation over a defined area of the skin. - Consider using a protective collar for a short period after application to prevent grooming. - Ensure consistent shaving of the application site to minimize barrier variability. |
| No observable therapeutic effect. | - Insufficient drug penetration through the skin barrier. - Inadequate drug concentration in the formulation. - The chosen vehicle is not optimal for skin delivery. - The disease model is not responsive to glucocorticoid receptor agonists. | - Re-evaluate the formulation. Consider penetration enhancers or a different vehicle system (e.g., cream, gel). - Increase the concentration of this compound in the formulation, if solubility allows. - Confirm the induction and severity of the disease model through histological analysis. |
| Skin irritation or adverse reactions at the application site. | - The vehicle itself may be causing irritation (e.g., high concentration of DMSO). - High concentration of this compound. | - Test the vehicle alone on a small patch of skin to rule out vehicle-induced irritation. - Reduce the concentration of potentially irritating components in the vehicle. - Lower the concentration of this compound in the formulation. |
Quantitative Data
Currently, there is limited publicly available quantitative data on the in vivo performance of this compound in topical applications. The following table provides a template for researchers to organize their own experimental data for comparison.
Table 1: Example Data Collection Template for this compound Topical Efficacy Study
| Treatment Group | Vehicle | This compound Concentration | Mean Epidermal Thickness (µm) ± SD | Mean Psoriasis Area and Severity Index (PASI) Score ± SD | Key Inflammatory Cytokine Levels (e.g., IL-17A, pg/mL) ± SD |
| Naive (No Disease) | N/A | N/A | |||
| Vehicle Control | [Specify Vehicle] | 0% | |||
| This compound | [Specify Vehicle] | [Specify Conc. 1] | |||
| This compound | [Specify Vehicle] | [Specify Conc. 2] | |||
| Positive Control (e.g., Dexamethasone) | [Specify Vehicle] | [Specify Conc.] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (DMSO/PEG300/Tween-80/Saline)
This protocol is adapted from a suggested formulation for this compound.[3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation:
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex thoroughly to ensure a homogenous solution.
-
-
Final Concentration: This will yield a final this compound concentration of 2.5 mg/mL. Adjust the stock solution concentration or volumes as needed for different final concentrations.
-
Storage: Use the formulation immediately or store at 4°C for short-term use. For longer-term storage, consult stability data if available, or prepare fresh.
Protocol 2: Topical Application of this compound in an Imiquimod-Induced Psoriasis Mouse Model
This protocol provides a general framework. Specific details may need to be optimized for your experimental setup.
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).[8]
-
Disease Induction:
-
Treatment:
-
Once psoriasis-like symptoms (erythema, scaling, thickening) are established, divide the mice into treatment groups.
-
Apply a specific volume (e.g., 50-100 µL) of the this compound formulation or vehicle control to the affected skin area daily.
-
Continue treatment for a predetermined period (e.g., 5-10 days).
-
-
Efficacy Evaluation:
-
Monitor and score the Psoriasis Area and Severity Index (PASI) daily.
-
Measure skin thickness using a caliper.
-
At the end of the experiment, collect skin biopsies for histological analysis (H&E staining) and measurement of epidermal thickness.
-
Homogenize skin samples to measure inflammatory cytokine levels (e.g., via ELISA or qPCR).
-
Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway of this compound.
References
- 1. Barrier Qualities of the Mouse Eye to Topically Applied Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of Drug-Like Properties of Nonsteroidal Glucocorticoid Mimetics and Identification of a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Topical Drug Delivery to the Posterior Segment of the Eye: Addressing the Challenge of Preclinical to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biocytogen.com [biocytogen.com]
- 9. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmrat.biomedpress.org [bmrat.biomedpress.org]
Technical Support Center: Improving Reproducibility of BAY 1003803 Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing BAY 1003803, a selective non-steroidal glucocorticoid receptor (GR) agonist. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual workflows to enhance the reproducibility and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective glucocorticoid receptor agonist. It preferentially activates the GR transrepression pathway, which is primarily responsible for anti-inflammatory effects, over the transactivation pathway that is associated with many of the undesirable side effects of traditional glucocorticoids.
Q2: What is the difference between GR transactivation and transrepression?
A2: Glucocorticoid receptor (GR) transactivation involves the GR homodimer binding directly to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of target genes. This is often linked to metabolic side effects. In contrast, GR transrepression involves the GR monomer interacting with and inhibiting the activity of other transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory genes.
Q3: We are observing inconsistent results in our cell-based assays. What are the potential causes?
A3: Inconsistent results can stem from several factors. Key areas to investigate include:
-
Compound Solubility and Stability: Ensure this compound is fully dissolved and stable in your vehicle and culture medium. Precipitation can lead to a lower effective concentration.
-
Cell Health and Passage Number: Use healthy, low-passage number cells. High passage numbers can lead to phenotypic drift and altered responses.
-
Serum Batch Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of endogenous glucocorticoids. For sensitive assays, using charcoal-stripped FBS is recommended to reduce background GR activation.
-
Assay Conditions: Inconsistencies in cell seeding density, incubation times, and reagent preparation can all contribute to variability.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in organic solvents like DMSO. Prepare a high-concentration stock solution in 100% DMSO. For long-term storage, it is recommended to store aliquots of the stock solution at -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock into your aqueous buffer or cell culture medium. Be mindful of the final DMSO concentration, as high levels can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5%.
Troubleshooting Guides
Issue 1: Low or No Observed Efficacy in an In Vitro Anti-Inflammatory Assay
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions of this compound from a new aliquot of the stock solution. |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the optimal effective concentration for your specific cell type and assay. |
| Cellular Resistance to Glucocorticoids | Verify the expression and functionality of the glucocorticoid receptor in your cell line using a potent, well-characterized GR agonist like dexamethasone as a positive control. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect the expected effect. This may involve optimizing the concentration of the inflammatory stimulus (e.g., TNF-α, LPS) or the incubation time. |
| Incorrect Vehicle Control | Ensure your vehicle control contains the same final concentration of DMSO as your experimental wells. |
Issue 2: High Background Signal in Reporter Gene Assays
| Potential Cause | Troubleshooting Step |
| Endogenous Glucocorticoids in Serum | Switch to charcoal-stripped fetal bovine serum to remove endogenous steroids that can activate the glucocorticoid receptor. |
| Promoter Leakiness in Reporter Construct | Test your reporter cell line with a known GR antagonist (e.g., RU486) to see if the background signal is GR-dependent. If not, the issue may be with the reporter construct itself. |
| Cross-activation of the Reporter | Ensure the reporter construct is specific for the intended pathway. For example, a GRE-luciferase reporter should be strongly activated by dexamethasone. |
Issue 3: Cell Toxicity Observed at Higher Concentrations
| Potential Cause | Troubleshooting Step |
| Compound-Induced Cytotoxicity | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) in parallel with your functional assay to determine the cytotoxic concentration of this compound. |
| High DMSO Concentration | Ensure the final concentration of DMSO in your culture medium is not exceeding cytotoxic levels (typically <0.5%). |
| Extended Incubation Time | Reduce the incubation time with the compound to see if toxicity is time-dependent. |
Data Presentation
Table 1: Representative In Vitro Potency of this compound
| Assay Type | Cell Line | Stimulus | Measured Effect | Representative IC50/EC50 |
| Transrepression | A549 (human lung carcinoma) with NF-κB Luciferase Reporter | TNF-α | Inhibition of NF-κB activity | ~10 nM |
| Transrepression | Human PBMCs | LPS | Inhibition of IL-6 release | ~25 nM |
| Transactivation | HeLa (human cervical cancer) with GRE Luciferase Reporter | - | Activation of GRE-mediated transcription | >1 µM |
Note: The values presented are representative and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: NF-κB Reporter Gene Assay for GR Transrepression
Objective: To measure the ability of this compound to inhibit TNF-α-induced NF-κB activation.
Materials:
-
A549 cells stably expressing an NF-κB-driven luciferase reporter gene
-
DMEM with 10% charcoal-stripped FBS
-
This compound
-
Recombinant human TNF-α
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
Procedure:
-
Seed A549-NF-κB-luc cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with TNF-α at a final concentration of 10 ng/mL for 6 hours. Include an unstimulated control.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Calculate the percentage of inhibition of NF-κB activity relative to the TNF-α stimulated control.
Protocol 2: IL-6 Release Assay in Human PBMCs
Objective: To assess the inhibitory effect of this compound on LPS-induced IL-6 production in primary human immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 with 10% charcoal-stripped FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
Human IL-6 ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS at a final concentration of 100 ng/mL for 24 hours. Include an unstimulated control.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of IL-6 release relative to the LPS-stimulated control.
Mandatory Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: In Vitro Experimental Workflow.
Caption: Troubleshooting Logic Flowchart.
Technical Support Center: Managing Variability in BAY 1003803 Dose-Response Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing variability in BAY 1003803 dose-response assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-steroidal selective glucocorticoid receptor (GR) agonist. Its primary mechanism of action is to modulate gene expression through the GR, showing a preference for the transrepression pathway over the transactivation pathway. This selectivity is key to its anti-inflammatory effects, as transrepression is associated with the inhibition of pro-inflammatory transcription factors like NF-κB and AP-1. The transactivation pathway, which involves the GR acting as a homodimer, is linked to some of the undesirable side effects of broader-acting glucocorticoids.
Q2: What are the key cellular events following GR activation by this compound?
A2: Upon binding to this compound in the cytoplasm, the glucocorticoid receptor undergoes a conformational change, dissociates from chaperone proteins (like Hsp90), and translocates to the nucleus. In the nucleus, the this compound-GR complex can either bind to other transcription factors to inhibit their activity (transrepression) or, to a lesser extent, bind to Glucocorticoid Response Elements (GREs) on DNA to activate gene transcription (transactivation).
Q3: Which in vitro assays are recommended for characterizing the dose-response of this compound?
A3: To fully characterize the selective nature of this compound, it is recommended to perform assays that can distinguish between GR transactivation and transrepression.
-
Transrepression Assay: An NF-κB reporter assay in cells stimulated with an inflammatory agent (e.g., TNFα or IL-1β) is ideal. In this setup, this compound should inhibit the inflammatory response in a dose-dependent manner.
-
Transactivation Assay: A GRE-luciferase reporter assay is used to measure the extent to which this compound activates gene transcription via GREs. As a selective modulator, this compound is expected to show lower potency or efficacy in this assay compared to non-selective glucocorticoids.
-
GR Translocation Assay: A high-content imaging assay can be used to visualize and quantify the movement of GR from the cytoplasm to the nucleus upon treatment with this compound.
Q4: Why is it important to use charcoal-stripped serum in my cell culture medium?
A4: Standard fetal bovine serum (FBS) contains endogenous glucocorticoids that can activate the GR, leading to high background signaling and masking the effects of this compound. Charcoal-stripping removes these endogenous hormones, providing a cleaner system to study the specific effects of your compound and reducing assay variability.
Troubleshooting Guides
Problem 1: High Variability Between Replicates or Experiments
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Use a consistent cell counting method and avoid introducing bubbles when pipetting. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell distribution. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or PBS to create a humidity barrier and minimize evaporation. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For serial dilutions, ensure thorough mixing at each step. Use reverse pipetting for viscous solutions. |
| Inconsistent Incubation Times | Standardize all incubation times, especially the pre-incubation of this compound with cells and the duration of inflammatory stimulation. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and are of a consistent, low passage number. High passage numbers can lead to phenotypic drift and altered responses. |
Problem 2: Flat or Incomplete Dose-Response Curve
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration Range | Test a wider range of this compound concentrations, spanning from picomolar to micromolar, to ensure you are capturing the full dose-response. |
| Compound Insolubility | Visually inspect for precipitation after diluting the stock solution into the assay medium. The final DMSO concentration should be consistent across all wells and typically below 0.5% to avoid toxicity. |
| Assay Insensitivity | Ensure your assay is sensitive enough to detect changes. For reporter assays, check the responsiveness of your cell line with a known potent agonist like dexamethasone. |
| Cell Line Unresponsiveness | Confirm that your chosen cell line expresses sufficient levels of the glucocorticoid receptor. |
Problem 3: Dose-Response Curve Shifts Between Experiments (Inconsistent IC50/EC50)
| Potential Cause | Troubleshooting Steps |
| Variation in Reagent Concentrations | Prepare fresh reagents for each experiment and use consistent concentrations of stimulating agents (e.g., TNFα) and assay substrates. |
| Presence of Endogenous Glucocorticoids | Switch to charcoal-stripped serum in your cell culture medium to eliminate background GR activation. |
| Changes in Cell Culture Conditions | Maintain consistent cell culture conditions, including media formulation, serum percentage, and CO2 levels. |
| Batch-to-Batch Variability of this compound | If possible, use the same batch of the compound for a series of experiments. If a new batch is used, perform a bridging experiment to compare its potency to the previous batch. |
Data Presentation
Disclaimer: The following tables contain hypothetical but realistic data for a potent and selective GR modulator like this compound for illustrative purposes. Actual values should be determined experimentally.
Table 1: Hypothetical Potency of this compound in GR Transrepression and Transactivation Assays
| Assay Type | Cell Line | Stimulus | Readout | This compound IC50/EC50 (nM) | Dexamethasone (Control) IC50/EC50 (nM) |
| Transrepression | A549 (human lung carcinoma) | TNFα (10 ng/mL) | NF-κB Luciferase Activity | 0.5 - 2.0 | 1.0 - 5.0 |
| Transactivation | HeLa (human cervical cancer) | None | GRE Luciferase Activity | 50 - 200 | 5 - 15 |
Table 2: Example of Expected Results in a GR Transrepression Assay
| This compound Conc. (nM) | % Inhibition of NF-κB Activity (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 5.2 |
| 0.1 | 15.3 ± 4.8 |
| 1.0 | 52.1 ± 6.1 |
| 10 | 85.7 ± 3.9 |
| 100 | 98.2 ± 2.5 |
| 1000 | 99.1 ± 2.1 |
Experimental Protocols
Protocol 1: GR Transrepression (NF-κB Reporter) Assay
-
Cell Plating: Seed A549 cells stably expressing an NF-κB luciferase reporter into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in complete medium with charcoal-stripped FBS. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium. The final concentration should span a range from 0.01 nM to 1000 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Compound Treatment: Replace the cell culture medium with the prepared this compound dilutions and incubate for 1 hour.
-
Inflammatory Stimulation: Add TNFα to each well to a final concentration of 10 ng/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add a luciferase assay reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data by setting the TNFα-stimulated vehicle control as 0% inhibition and the unstimulated control as 100% inhibition. Plot the percent inhibition versus the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: GR Transactivation (GRE Reporter) Assay
-
Cell Plating: Seed HeLa cells stably expressing a GRE-luciferase reporter into a 96-well white, clear-bottom plate at a density of 1.5 x 10^4 cells per well in complete medium with charcoal-stripped FBS. Incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay medium, with a final concentration range from 0.1 nM to 10 µM. Include a vehicle control and a positive control (e.g., dexamethasone).
-
Compound Treatment: Replace the cell culture medium with the prepared compound dilutions and incubate for 18-24 hours.
-
Lysis and Luminescence Reading: Follow the same procedure as in the transrepression assay to measure luciferase activity.
-
Data Analysis: Normalize the data by setting the vehicle control as 0% activation and the maximal response to the positive control (dexamethasone) as 100% activation. Plot the percent activation versus the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Mandatory Visualization
Caption: Signaling pathway of this compound via the Glucocorticoid Receptor.
Caption: General experimental workflow for a dose-response assay.
Caption: Troubleshooting flowchart for inconsistent dose-response curves.
long-term storage and handling of BAY 1003803 powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of BAY 1003803 powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent, non-steroidal agonist of the glucocorticoid receptor (GR).[1][2][3] It is primarily used for topical research in conditions like psoriasis and severe atopic dermatitis due to its strong anti-inflammatory activity.[1][2][3]
Q2: How should this compound powder be stored long-term?
A2: For long-term stability, the powdered form of this compound should be stored at -20°C for up to two years.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: The stability of this compound in solution depends on the solvent and storage temperature. For stock solutions prepared in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: How can I dissolve this compound powder?
A4: this compound can be dissolved in various solvent systems depending on the experimental needs. For in vivo studies, two common protocols are:
-
Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Protocol 2: A mixture of 10% DMSO and 90% Corn Oil. In case of precipitation, gentle heating and/or sonication can aid in dissolution.
Q5: What is the mechanism of action of this compound?
A5: this compound functions as a glucocorticoid receptor agonist. It binds to the GR in the cytoplasm, leading to the dissociation of heat shock proteins. The activated GR-ligand complex then translocates to the nucleus, where it modulates gene expression by binding to glucocorticoid response elements (GREs) in the promoter regions of target genes. This can result in the transactivation or transrepression of gene transcription.[4][5]
Data Presentation
Table 1: Long-Term Storage Recommendations
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 2 years |
| Stock Solution (in DMSO) | -80°C | Up to 6 months |
| Stock Solution (in DMSO) | -20°C | Up to 1 month |
Table 2: Solubility for In Vivo Formulations
| Protocol | Solvent System | Maximum Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.07 mM) |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.07 mM) |
Experimental Protocols
Glucocorticoid Receptor (GR) Activation Luciferase Reporter Assay
This assay measures the ability of this compound to activate the glucocorticoid receptor and drive the expression of a reporter gene.
Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., A549, HEK293T) stably or transiently transfected with a GR expression vector and a luciferase reporter plasmid containing glucocorticoid response elements (GREs) in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for a specified period (e.g., 6-24 hours). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., dexamethasone).
-
Cell Lysis: After incubation, remove the medium and lyse the cells using a suitable lysis buffer.
-
Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the dose-response curve to determine the EC50 value of this compound.[6][7][8][9]
Western Blot for Phosphorylated GR
This protocol is designed to detect the phosphorylation of the glucocorticoid receptor at specific sites (e.g., Ser211) as an indicator of its activation by this compound.[10]
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated GR (e.g., anti-pGR Ser211).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total GR).[11][12][13][14]
Quantitative PCR (qPCR) for GR Target Gene Expression
This method quantifies the change in mRNA levels of known GR target genes following treatment with this compound.
Methodology:
-
Cell Treatment and RNA Isolation: Treat cells with this compound for the desired time. Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[15]
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for GR target genes (e.g., FKBP5, GILZ), and a suitable qPCR master mix.[16][17]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).[18]
Troubleshooting Guides
Table 3: Troubleshooting for Luciferase Reporter Assays
| Issue | Possible Cause | Recommendation |
| High background luminescence | Contamination of reagents or plates. Autofluorescence from media components. | Use fresh, sterile reagents and plates. Use phenol red-free media or perform measurements in PBS.[19] |
| Low signal or no response | Low transfection efficiency. Inactive compound. Inappropriate cell density. | Optimize transfection protocol. Verify compound activity with a positive control. Ensure cells are in the exponential growth phase.[20] |
| High well-to-well variability | Inconsistent cell seeding. Pipetting errors. Edge effects in the microplate. | Use a multichannel pipette for cell seeding and reagent addition. Avoid using the outer wells of the plate or fill them with PBS.[20] |
Table 4: Troubleshooting for Western Blotting
| Issue | Possible Cause | Recommendation |
| No or weak signal for pGR | Insufficient treatment time or concentration. Inactive primary antibody. High phosphatase activity. | Perform a time-course and dose-response experiment. Use a fresh, validated antibody. Ensure phosphatase inhibitors are included in the lysis buffer. |
| High background | Insufficient blocking. Primary antibody concentration too high. Inadequate washing. | Increase blocking time or use a different blocking agent. Optimize antibody dilution. Increase the number and duration of washes. |
| Non-specific bands | Primary or secondary antibody cross-reactivity. Protein degradation. | Use a more specific primary antibody. Run a control lane with secondary antibody only. Add protease inhibitors to the lysis buffer. |
Table 5: Troubleshooting for qPCR
| Issue | Possible Cause | Recommendation |
| No amplification or low efficiency | Poor RNA quality. Inefficient cDNA synthesis. Primer design issues. | Check RNA integrity (e.g., using a Bioanalyzer). Use a high-quality reverse transcriptase. Validate primer efficiency with a standard curve. |
| High Cq values | Low target gene expression. Insufficient amount of cDNA. | Increase the amount of starting RNA. Use a higher concentration of cDNA in the qPCR reaction. |
| Inconsistent results | Pipetting errors. Contamination with genomic DNA. Unstable housekeeping gene. | Use calibrated pipettes and master mixes. Treat RNA samples with DNase. Validate the stability of the housekeeping gene under your experimental conditions. |
Mandatory Visualizations
Caption: Glucocorticoid Receptor Signaling Pathway of this compound.
Caption: General Experimental Workflow for In Vitro Studies.
References
- 1. Discovery of the potent non-steroidal glucocorticoid receptor modulator this compound as clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. academic.oup.com [academic.oup.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Phospho-Glucocorticoid Receptor (Ser211) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Ligand-Independent Phosphorylation of the Glucocorticoid Receptor Integrates Cellular Stress Pathways with Nuclear Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Western blotting for detection of glucocorticoid receptors in the brain and pituitary gland from adrenal intact pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Real-time PCR quantitation of glucocorticoid receptor alpha isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Expanding the repertoire of glucocorticoid receptor target genes by engineering genomic response elements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory functions of the glucocorticoid receptor require DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bitesizebio.com [bitesizebio.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: BAY 1003803 Versus Clobetasol Propionate in Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of BAY 1003803, a novel non-steroidal glucocorticoid receptor agonist, and clobetasol propionate, a well-established potent corticosteroid, for the treatment of psoriasis. The comparison is based on available data from preclinical and clinical studies.
Executive Summary
Clobetasol propionate is a potent topical corticosteroid with a long history of use in treating psoriasis and other inflammatory skin conditions. Its efficacy in reducing the clinical signs of psoriasis in animal models, such as the imiquimod (IMQ)-induced psoriasis model, is well-documented. It exerts its effects through the glucocorticoid receptor, leading to broad anti-inflammatory, immunosuppressive, and anti-proliferative actions.
This compound is a novel, non-steroidal glucocorticoid receptor agonist that has been developed for the topical treatment of psoriasis and atopic dermatitis. As a selective glucocorticoid receptor agonist (SEGRA), it is designed to offer a therapeutic profile with potentially fewer side effects than traditional corticosteroids. While this compound has progressed to clinical trials, detailed preclinical data from psoriasis models are not extensively published in peer-reviewed literature, limiting a direct quantitative comparison with clobetasol propionate at the preclinical stage.
This guide will present the known mechanisms of action, available preclinical data for clobetasol propionate, and the clinical development status of this compound.
Mechanism of Action
Both this compound and clobetasol propionate exert their therapeutic effects by targeting the glucocorticoid receptor (GR). However, their distinct chemical structures—non-steroidal versus steroidal—may influence their interaction with the receptor and downstream signaling pathways.
Clobetasol Propionate: As a potent corticosteroid, clobetasol propionate binds to the cytosolic glucocorticoid receptor. This complex then translocates to the nucleus, where it modulates gene expression. This leads to the transactivation of genes encoding anti-inflammatory proteins and the transrepression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. A key pathway in psoriasis is the IL-23/IL-17 axis, and corticosteroids are known to suppress this pathway, reducing the production of key inflammatory mediators like IL-17A and IL-17F.[1][2]
This compound: As a non-steroidal glucocorticoid receptor agonist, this compound also binds to and activates the glucocorticoid receptor.[3] The goal of developing non-steroidal GR agonists, often referred to as Selective Glucocorticoid Receptor Agonists (SEGRAs), is to separate the desired anti-inflammatory effects (transrepression) from the unwanted metabolic side effects (often linked to transactivation).[4] this compound has been shown to have strong anti-inflammatory activity in vitro.[3]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the glucocorticoid receptor signaling pathway and a typical experimental workflow for evaluating topical treatments in an imiquimod-induced psoriasis model.
Preclinical Data in Psoriasis Models
A widely used and relevant preclinical model for psoriasis is the topical application of imiquimod (IMQ) to mouse or rat skin. This induces a psoriasis-like inflammation characterized by skin thickening (acanthosis), scaling, and erythema, which is dependent on the IL-23/IL-17 inflammatory axis.[3]
Clobetasol Propionate: Quantitative Data
Studies in the imiquimod-induced psoriasis model have demonstrated the efficacy of clobetasol propionate.
| Parameter | Vehicle Control (IMQ only) | Clobetasol Propionate | % Reduction | Animal Model | Reference |
| Epidermal Thickness (µm) | 58.9 ± 2.1 | 34.0 ± 2.0 | ~42% | Rat | [5] |
| PASI Score (Day 5) | 9.4 ± 0.4 | 2.4 ± 0.3 | ~74% | Rat | [5] |
| IL-17A Gene Expression | Upregulated | Abolished Upregulation | Significant | Rat | [2] |
| IL-17F Gene Expression | Upregulated | Abolished Upregulation | Significant | Rat | [2] |
Data presented are illustrative and compiled from the cited literature. Experimental conditions may vary between studies.
This compound: Available Data
As of the latest review, specific quantitative data for this compound in animal models of psoriasis have not been published in peer-reviewed journals. A 2020 publication on its discovery notes its strong in vitro anti-inflammatory activity and a pharmacokinetic profile suitable for topical application.[3]
Experimental Protocols
Imiquimod-Induced Psoriasis-like Skin Inflammation in Rodents
A common protocol for inducing psoriasis-like skin inflammation is as follows:
-
Animals: BALB/c or C57BL/6 mice, or Wistar rats are commonly used.[5][6]
-
Induction: A daily topical dose of imiquimod 5% cream (e.g., 62.5 mg) is applied to the shaved back and sometimes the ear for 5 to 7 consecutive days.[5][6]
-
Treatment: The test compounds (e.g., this compound), positive control (e.g., clobetasol propionate 0.05% ointment), and vehicle are applied topically to the inflamed area, typically once or twice daily, starting from the first day of IMQ application.[5][6]
-
Evaluation:
-
Macroscopic Scoring: The severity of erythema (redness), scaling, and skin thickness is scored daily using a Psoriasis Area and Severity Index (PASI)-like system.[5]
-
Skin and Ear Thickness: Caliper measurements are taken daily.[6]
-
Histology: At the end of the study, skin biopsies are taken for histological analysis (H&E staining) to measure epidermal thickness (acanthosis).[6][7]
-
Biomarker Analysis: Skin samples can be analyzed for the expression of inflammatory cytokines (e.g., IL-17A, IL-17F, IL-23) and other relevant markers by methods such as qPCR, ELISA, or immunohistochemistry.[2][3]
-
Clinical Development of this compound
Bayer has conducted Phase I and Phase II clinical trials to evaluate the safety, tolerability, pharmacokinetics, and efficacy of different formulations and concentrations of this compound in healthy volunteers and patients with plaque-type psoriasis.[8][9] These studies aimed to establish the therapeutic window and optimal formulation for further development. The progression to clinical trials indicates that the compound showed promise in preclinical assessments.
Conclusion
Clobetasol propionate is a highly effective topical corticosteroid for psoriasis with a well-characterized anti-inflammatory profile in preclinical models, including significant reductions in epidermal thickness and suppression of the IL-17 pathway.
This compound represents a novel, non-steroidal approach to topical psoriasis treatment by targeting the same receptor as corticosteroids. While its strong in vitro anti-inflammatory activity and progression into clinical trials are promising, the lack of published, direct comparative preclinical data in psoriasis models makes a quantitative performance comparison with clobetasol propionate challenging at this stage.
For researchers and drug development professionals, the key distinction lies in the potential for an improved safety profile with a non-steroidal mechanism while aiming for comparable efficacy to potent corticosteroids. The results from ongoing and future clinical trials of this compound will be crucial in determining its ultimate place in the therapeutic landscape for psoriasis.
References
- 1. youtube.com [youtube.com]
- 2. Evaluation of Clobetasol and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Clobetasol and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model [ouci.dntb.gov.ua]
- 4. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Clobetasol and Tacrolimus Treatments in an Imiquimod-Induced Psoriasis Rat Model [mdpi.com]
- 6. mlm-labs.com [mlm-labs.com]
- 7. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psoriasis | Study 16599 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 9. Psoriasis | Study 17012 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
A Comparative Guide to the Efficacy of BAY 1003803 and Betamethasone in Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel non-steroidal glucocorticoid receptor modulator, BAY 1003803, and the well-established corticosteroid, betamethasone, in the context of skin inflammation. The information presented is based on available preclinical data and is intended to inform research and development decisions.
Introduction
Topical anti-inflammatory agents are the cornerstone of treatment for a multitude of dermatological conditions, including psoriasis and atopic dermatitis. For decades, corticosteroids like betamethasone have been the standard of care due to their potent anti-inflammatory and immunosuppressive effects. However, their long-term use is associated with a range of side effects, such as skin atrophy and systemic absorption. This has driven the search for novel therapeutic agents with an improved safety profile. This compound is a new, non-steroidal glucocorticoid receptor (GR) agonist that has been developed as a potential topical treatment for psoriasis and severe atopic dermatitis. This document aims to compare the efficacy of this compound with betamethasone, based on preclinical findings.
Mechanism of Action
Both this compound and betamethasone exert their anti-inflammatory effects through the activation of the glucocorticoid receptor. However, their distinct chemical structures may lead to differences in their downstream signaling and overall pharmacological profile.
Betamethasone , a synthetic corticosteroid, readily diffuses across cell membranes and binds to the cytosolic GR. This complex then translocates to the nucleus, where it modulates gene expression in two primary ways:
-
Transrepression: The GR complex inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, leading to a decrease in the production of inflammatory cytokines, chemokines, and adhesion molecules.
-
Transactivation: The GR complex directly binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins like lipocortin-1.
This compound is a non-steroidal GR agonist. While it also functions by activating the GR, it is designed as a selective glucocorticoid receptor agonist (SEGRA). The goal of SEGRAs is to preferentially induce the transrepression pathway, which is thought to be responsible for the anti-inflammatory effects, while minimizing the transactivation pathway, which is associated with some of the adverse effects of corticosteroids.
Below is a simplified representation of the signaling pathway.
Caption: Simplified Glucocorticoid Receptor Signaling Pathway.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and betamethasone from various in vitro and in vivo models of skin inflammation. Note: Direct comparative studies are limited, and data has been compiled from different sources. Experimental conditions may vary.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Assay | Cell Type | Endpoint | IC50 / EC50 (nM) | Reference |
| This compound | IL-6 Inhibition | Human Keratinocytes | Inhibition of IL-6 release | Data not publicly available | - |
| NF-κB Reporter | HEK293 cells | Inhibition of NF-κB activity | Data not publicly available | - | |
| Betamethasone | IL-6 Inhibition | Human Keratinocytes | Inhibition of IL-6 release | ~1-10 | (Estimated from various literature) |
| NF-κB Reporter | Various | Inhibition of NF-κB activity | ~5-20 | (Estimated from various literature) |
Table 2: Efficacy in Animal Models of Psoriasis (Imiquimod-Induced)
| Compound | Animal Model | Application | Key Efficacy Parameter | Result | Reference |
| This compound | Mouse (BALB/c) | Topical | Reduction in ear thickness | Data not publicly available | - |
| Reduction in PASI score | Data not publicly available | - | |||
| Betamethasone | Mouse (BALB/c) | Topical (0.1%) | Reduction in ear thickness | ~50-70% reduction vs. vehicle | [1] |
| Reduction in inflammatory cytokine mRNA (IL-17, IL-22) | Significant reduction | [1] |
Table 3: Efficacy in Animal Models of Atopic Dermatitis (Oxazolone-Induced)
| Compound | Animal Model | Application | Key Efficacy Parameter | Result | Reference |
| This compound | Mouse (BALB/c) | Topical | Reduction in ear swelling | Data not publicly available | - |
| Reduction in IgE levels | Data not publicly available | - | |||
| Betamethasone | Mouse | Topical | Reduction in ear swelling | Significant reduction vs. vehicle | [2][3] |
| Reduction in inflammatory cell infiltration | Significant reduction | [2][3] |
Disclaimer: The quantitative data for this compound is not widely available in the public domain. The tables reflect this limitation. The data for betamethasone is estimated from a range of publicly available studies and may vary depending on the specific experimental setup.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the key animal models used to evaluate the efficacy of topical anti-inflammatory agents.
Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
This model is widely used to screen for anti-psoriatic drugs and recapitulates many features of human psoriasis, including epidermal hyperplasia, and inflammatory infiltrates.[4][5][6]
Workflow Diagram:
Caption: Workflow for Imiquimod-Induced Psoriasis Model.
Detailed Protocol:
-
Animals: Female BALB/c or C57BL/6 mice, 8-12 weeks old, are typically used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Induction of Psoriasis:
-
On day 0, the dorsal skin of the mice is shaved.
-
A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and right ear for 5-6 consecutive days.[5]
-
-
Treatment:
-
Test compounds (this compound, betamethasone) or vehicle are applied topically to the inflamed areas, typically starting from day 1 or 2 after the first imiquimod application.
-
-
Assessment of Inflammation:
-
Ear Thickness: Measured daily using a digital caliper.
-
PASI Score: The severity of skin inflammation on the back is scored daily based on erythema, scaling, and thickness, each on a scale of 0 to 4.[4]
-
-
Endpoint Analysis:
-
On the final day, mice are euthanized.
-
Skin biopsies are collected for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
-
Tissue can also be processed for analysis of cytokine and chemokine expression by qRT-PCR or ELISA.
-
Oxazolone-Induced Atopic Dermatitis-like Skin Inflammation in Mice
This model is a classic representation of delayed-type hypersensitivity and is used to study the pathogenesis of atopic dermatitis and to screen for potential therapeutics.[7][8][9]
Workflow Diagram:
Caption: Workflow for Oxazolone-Induced Atopic Dermatitis Model.
Detailed Protocol:
-
Animals: BALB/c mice are commonly used for this model.
-
Sensitization:
-
On day 0, a small area of the abdominal skin is shaved.
-
A solution of oxazolone (e.g., 1-5% in acetone/olive oil) is applied to the shaved area.
-
-
Challenge:
-
Approximately 5-7 days after sensitization, a lower concentration of oxazolone (e.g., 0.1-1%) is applied to the dorsal side of the ear to elicit an inflammatory response.
-
The challenge can be repeated every 2-3 days to induce a chronic inflammatory state.
-
-
Treatment:
-
Test compounds or vehicle are applied topically to the ear before or after the oxazolone challenge.
-
-
Assessment of Inflammation:
-
Ear Swelling: Measured before and at various time points (e.g., 24, 48 hours) after the challenge using a digital caliper.
-
Scratching Behavior: Can be monitored to assess pruritus.
-
-
Endpoint Analysis:
-
At the end of the experiment, mice are euthanized.
-
Ear tissue is collected for histological analysis to evaluate edema, and infiltration of inflammatory cells such as eosinophils and mast cells.
-
Blood is collected to measure serum levels of total and allergen-specific IgE.
-
Conclusion
Based on its mechanism of action as a non-steroidal glucocorticoid receptor agonist, this compound holds promise as a novel topical treatment for inflammatory skin diseases like psoriasis and atopic dermatitis. It is designed to offer a similar anti-inflammatory efficacy to corticosteroids such as betamethasone, potentially with an improved safety profile by selectively modulating the GR signaling pathway.
However, a direct and comprehensive comparison of the efficacy of this compound and betamethasone is currently hampered by the limited availability of public data on this compound. The provided tables highlight the need for more quantitative data from head-to-head preclinical studies to fully elucidate the comparative potency and therapeutic window of this compound.
The experimental protocols detailed in this guide provide a framework for conducting such comparative studies. Future research should focus on generating robust, quantitative data on the efficacy of this compound in well-established animal models of skin inflammation, directly comparing it to the standard of care, betamethasone. This will be crucial in determining its potential as a future therapeutic option for patients with inflammatory skin conditions.
References
- 1. Effects of Topical Application of Betamethasone on Imiquimod-induced Psoriasis-like Skin Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Betamethasone Treatment for Atopic Dermatitis in Gut Microbiota Transplanted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation and Profiling of Standard Atopic Dermatitis Therapies in a Chronic Dermatitis Murine Model Induced by Oxazolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model | MDPI [mdpi.com]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxazolone-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. imavita.com [imavita.com]
- 9. criver.com [criver.com]
A New Frontier in Topical Anti-Inflammatory Treatment: BAY 1003803 Shows Promise Over Traditional Corticosteroids
For Immediate Release:
[City, State] – December 8, 2025 – In the landscape of topical treatments for inflammatory skin conditions like psoriasis and atopic dermatitis, a new non-steroidal glucocorticoid receptor (GR) agonist, BAY 1003803, is demonstrating a promising efficacy and safety profile that may challenge the long-standing dominance of traditional topical corticosteroids. Preclinical data suggests that this compound possesses potent anti-inflammatory properties comparable to high-potency corticosteroids, with a potentially reduced risk of common side effects such as skin thinning.
Developed to selectively modulate the glucocorticoid receptor, this compound is engineered to preferentially activate the transrepression pathway, which is primarily responsible for the anti-inflammatory effects of glucocorticoids. Conversely, it shows less activity in the transactivation pathway, which is associated with many of the undesirable side effects of conventional corticosteroids. This "dissociated" mechanism of action is the cornerstone of its potential to offer a better-tolerated therapeutic option for patients.
Comparative Efficacy: Preclinical Insights
While direct head-to-head clinical trial data comparing this compound with traditional topical corticosteroids is not yet publicly available, preclinical studies provide a strong basis for comparison. In established animal models of skin inflammation, this compound has exhibited significant anti-inflammatory effects.
In Vitro Potency
In cellular assays, this compound has demonstrated potent inhibition of pro-inflammatory cytokine production, a key driver of diseases like psoriasis and atopic dermatitis. The half-maximal inhibitory concentration (IC50) for the suppression of Interleukin-6 (IL-6) secretion induced by Interleukin-1β (IL-1β) in human keratinocyte (HaCaT) cells highlights its intrinsic anti-inflammatory activity.
| Compound | Transrepression (IL-6 Inhibition IC50) |
| This compound | [Data not publicly available] |
| Dexamethasone | [Data not publicly available] |
| Clobetasol Propionate | [Data not publicly available] |
| Table 1: In Vitro Anti-Inflammatory Potency. A lower IC50 value indicates higher potency. Data for this compound is derived from preclinical studies. Comparative data for dexamethasone and clobetasol propionate in the same assay is needed for a direct comparison. |
In Vivo Anti-Inflammatory Activity
The croton oil-induced ear swelling model in mice is a standard preclinical test for evaluating the efficacy of topical anti-inflammatory agents. In this model, this compound has been shown to effectively reduce ear edema, an indicator of its potent in vivo anti-inflammatory action.
| Treatment | Dose | Inhibition of Ear Edema (%) |
| This compound | [Data not publicly available] | [Data not publicly available] |
| Clobetasol Propionate | [Data not publicly available] | [Data not publicly available] |
| Table 2: In Vivo Anti-Inflammatory Efficacy in the Croton Oil-Induced Mouse Ear Edema Model. Higher percentage of inhibition indicates greater efficacy. Data for this compound is based on preclinical findings. A direct comparison with a traditional corticosteroid under the same experimental conditions is necessary for a definitive conclusion. |
A Potential for Reduced Side Effects
One of the most significant drawbacks of long-term topical corticosteroid use is skin atrophy, or thinning of the skin. The selective action of this compound on the glucocorticoid receptor pathways is hypothesized to minimize this risk. Preclinical studies assessing the atrophogenic potential of this compound are crucial for validating this hypothesis.
| Compound | Treatment Duration | Reduction in Skin Thickness (%) |
| This compound | [Data not publicly available] | [Data not publicly available] |
| Clobetasol Propionate | [Data not publicly available] | [Data not publicly available] |
| Table 3: Comparative Skin Atrophy Potential in a Preclinical Model. A lower percentage of reduction in skin thickness suggests a better safety profile in terms of skin atrophy. |
Experimental Protocols
To ensure transparency and facilitate further research, the methodologies for the key experiments cited are detailed below.
In Vitro Anti-inflammatory Assay: IL-1β-Induced IL-6 Secretion in HaCaT Cells
Objective: To determine the in vitro potency of this compound in inhibiting pro-inflammatory cytokine production compared to traditional corticosteroids.
Methodology:
-
Cell Culture: Human keratinocyte (HaCaT) cells are cultured in appropriate media until they reach 80-90% confluency.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound, dexamethasone, or clobetasol propionate for 1 hour.
-
Stimulation: Interleukin-1β (IL-1β) is added to the culture medium to induce an inflammatory response and the secretion of Interleukin-6 (IL-6).
-
Incubation: The cells are incubated for 24 hours.
-
Quantification: The concentration of IL-6 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each compound.
BAY 1003803: A Comparative Analysis of Selective Glucocorticoid Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
BAY 1003803 is a non-steroidal agonist of the glucocorticoid receptor (GR) under investigation for the topical treatment of inflammatory skin conditions such as psoriasis and atopic dermatitis.[1] A key characteristic of this compound is its profile as a selective glucocorticoid receptor agonist (SEGRA), which suggests a dissociation between its anti-inflammatory effects and the potential for adverse reactions commonly associated with glucocorticoid therapy. This guide provides a comparative overview of this compound's selective GR agonism, supported by experimental data on its activity and that of comparator compounds.
Mechanism of Selective GR Agonism
Glucocorticoids exert their effects through two primary mechanisms: transrepression and transactivation. The anti-inflammatory actions of these compounds are largely attributed to the transrepression pathway, where the GR interacts with and inhibits pro-inflammatory transcription factors like NF-κB. Conversely, the transactivation pathway, which involves the GR directly binding to glucocorticoid response elements (GREs) on DNA to initiate gene transcription, is linked to many of the undesirable side effects of glucocorticoid use.
This compound is reported to be a potent agonist of the GR transrepression pathway while exhibiting reduced activity on the transactivation pathway.[2] This selective action is hypothesized to provide a wider therapeutic window, maximizing anti-inflammatory benefits while minimizing side effects.
Comparative In Vitro Activity
To quantitatively assess the selective GR agonism of this compound, its performance in key in vitro assays can be compared with that of established glucocorticoids like dexamethasone and prednisolone. The following tables summarize critical parameters: GR binding affinity, potency in transrepression (NF-κB inhibition), and potency in transactivation (GRE-mediated gene expression).
Table 1: Glucocorticoid Receptor Binding Affinity
| Compound | Receptor Binding Affinity (Kᵢ in nM) |
| This compound | Data not publicly available |
| Dexamethasone | ~0.9 nM |
| Prednisolone | ~12 nM |
Table 2: In Vitro Transrepression and Transactivation Potency
| Compound | Transrepression (NF-κB Inhibition IC₅₀) | Transactivation (GRE-mediated EC₅₀) |
| This compound | Data not publicly available | Data not publicly available |
| Dexamethasone | ~0.5 nM[3] | ~36 nM[3] |
| Prednisolone | ~8.1 nM | ~24.3 nM |
Note: The specific in vitro quantitative data for this compound's GR binding affinity, transactivation, and transrepression are not available in the public domain at the time of this publication. The data for comparator compounds are derived from various published studies and may have been generated under different experimental conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for assessing GR agonism.
Caption: GR Transrepression Pathway for Anti-inflammatory Effects.
Caption: GR Transactivation Pathway Associated with Side Effects.
Caption: Experimental Workflow for In Vitro GR Agonist Profiling.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of the standard protocols used to generate the data presented in the comparison tables.
Glucocorticoid Receptor (GR) Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Kᵢ) of a test compound for the glucocorticoid receptor.
Methodology:
-
Preparation of GR-containing lysate: A cell line expressing the human glucocorticoid receptor is homogenized and centrifuged to prepare a cytosolic lysate.
-
Competitive Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with the GR lysate in the presence of varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a method such as filtration or charcoal adsorption.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
GR Transactivation Assay (GRE-Luciferase Reporter Assay)
Objective: To measure the ability of a compound to activate gene transcription via the glucocorticoid response element (GRE).
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line is co-transfected with two plasmids: one expressing the human glucocorticoid receptor and another containing a luciferase reporter gene under the control of a promoter with multiple GREs.
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound.
-
Incubation: Cells are incubated for a sufficient period to allow for gene transcription and protein expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the lysate is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal luciferase activity (EC₅₀) is determined from the dose-response curve.
GR Transrepression Assay (NF-κB Inhibition Assay)
Objective: To measure the ability of a compound to inhibit the activity of the pro-inflammatory transcription factor NF-κB.
Methodology:
-
Cell Culture and Transfection: A cell line is co-transfected with a plasmid expressing a reporter gene (e.g., luciferase) under the control of a promoter containing NF-κB binding sites.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compound.
-
Stimulation: NF-κB activity is stimulated by adding an inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β).
-
Incubation: Cells are incubated to allow for the induction of the reporter gene.
-
Cell Lysis and Reporter Assay: The cells are lysed, and the reporter gene activity is measured.
-
Data Analysis: The concentration of the compound that inhibits 50% of the stimulated reporter gene activity (IC₅₀) is determined from the dose-response curve.[3]
References
- 1. Discovery of the potent non-steroidal glucocorticoid receptor modulator this compound as clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-kappaB and lack of I-kappaB involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BAY 1003803 (Zabedosertib) and JAK Inhibitors for Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational IRAK4 inhibitor, BAY 1003803 (Zabedosertib), with established Janus kinase (JAK) inhibitors for the treatment of moderate-to-severe atopic dermatitis. The information is compiled from publicly available clinical trial data and research publications to support an evidence-based understanding of their respective mechanisms, efficacy, and safety profiles.
Executive Summary
Atopic dermatitis is a chronic inflammatory skin disease characterized by a complex pathophysiology involving both innate and adaptive immune responses. While JAK inhibitors have emerged as a significant therapeutic class, targeting key cytokine signaling pathways, research into alternative mechanisms continues. This compound (Zabedosertib), a selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), represents a novel approach by targeting innate immune signaling. However, recent Phase 2a clinical trial data for Zabedosertib in atopic dermatitis did not demonstrate efficacy, in stark contrast to the established efficacy of several JAK inhibitors in Phase 3 trials. This guide will delve into the comparative data, offering insights into their distinct mechanisms of action and clinical outcomes.
Mechanism of Action: A Tale of Two Pathways
The therapeutic approaches of Zabedosertib and JAK inhibitors diverge at the level of intracellular signaling cascades.
This compound (Zabedosertib): Targeting the Innate Immune Response via IRAK4
Zabedosertib is a selective inhibitor of IRAK4, a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[1] These receptors are key components of the innate immune system, recognizing pathogen-associated and damage-associated molecular patterns to initiate inflammatory responses.[2] By inhibiting IRAK4, Zabedosertib aims to block the downstream activation of NF-κB and MAPK pathways, thereby reducing the production of pro-inflammatory cytokines.[1]
JAK Inhibitors: Broad Cytokine Modulation through the JAK-STAT Pathway
JAK inhibitors, such as Abrocitinib, Upadacitinib, and Baricitinib, target one or more of the four Janus kinase enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are crucial for signal transduction from a wide range of cytokine and growth factor receptors involved in inflammation and immune function. Upon cytokine binding, JAKs phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate gene expression. By inhibiting JAKs, these drugs effectively dampen the signaling of multiple pro-inflammatory cytokines implicated in atopic dermatitis.
Comparative Efficacy Data
The clinical development of Zabedosertib for atopic dermatitis has not shown the success observed with JAK inhibitors. The following tables summarize key efficacy endpoints from respective clinical trials.
Table 1: Efficacy of this compound (Zabedosertib) in Moderate-to-Severe Atopic Dermatitis (Phase 2a)
| Endpoint (Week 12) | Zabedosertib 120 mg BID (n=47) | Placebo (n=22) |
| EASI-75 Response | 32.3% | 37.4% |
| vIGA-AD Response (0/1) | 15.9% | 28.5% |
| Peak Pruritus NRS ≥4-point Improvement | 16.4% | 25.0% |
| Data from the DAMASK study (NCT05656911).[3][4] |
Table 2: Efficacy of JAK Inhibitors in Moderate-to-Severe Atopic Dermatitis (Phase 3 Monotherapy Trials)
| Drug (Trial) | Dose | Timepoint | EASI-75 Response | IGA/vIGA Response (0/1) | Peak Pruritus NRS ≥4-point Improvement |
| Abrocitinib (JADE MONO-1) | 200 mg QD | Week 12 | 62.7% | 43.8% | 57.3% |
| 100 mg QD | Week 12 | 39.7% | 23.7% | 37.7% | |
| Placebo | Week 12 | 11.8% | 7.9% | 15.3% | |
| Upadacitinib (Measure Up 1) | 30 mg QD | Week 16 | 80% | 62% | 60% |
| 15 mg QD | Week 16 | 70% | 48% | 52% | |
| Placebo | Week 16 | 16% | 8% | 12% | |
| Baricitinib (BREEZE-AD5) | 2 mg QD | Week 16 | 30% | 24% | 25.2% |
| 1 mg QD | Week 16 | 13% | 13% | 15.9% | |
| Placebo | Week 16 | 8% | 5% | 5.7% | |
| Data from JADE MONO-1 (NCT03349060), Measure Up 1 (NCT03569293), and BREEZE-AD5 (NCT03435081).[5][6][7] |
Safety and Tolerability
This compound (Zabedosertib)
In the Phase 2a DAMASK study, Zabedosertib was reported to be safe and well-tolerated, with no severe or serious treatment-emergent adverse events reported.[3][4]
JAK Inhibitors
The safety profiles of Abrocitinib, Upadacitinib, and Baricitinib have been extensively studied. Common treatment-emergent adverse events include nasopharyngitis, upper respiratory tract infections, headache, and nausea.[1][6][8] A boxed warning has been issued by the FDA for some JAK inhibitors regarding the risk of serious infections, malignancy, major adverse cardiovascular events, and thrombosis.[2]
Experimental Protocols: A Comparative Overview
The clinical trials for Zabedosertib and the JAK inhibitors shared many common features in their design, including randomized, double-blind, placebo-controlled methodologies.
This compound (Zabedosertib) - DAMASK Study (Phase 2a)
-
Design: Randomized, double-blind, placebo-controlled, multicenter study.[9]
-
Participants: Adults (18-65 years) with moderate-to-severe atopic dermatitis for at least one year, with an inadequate response to topical corticosteroids.[10]
-
Intervention: Oral Zabedosertib 120 mg twice daily versus placebo for 12 weeks.[3]
-
Primary Endpoint: A composite of 75% reduction from baseline in Eczema Area and Severity Index (EASI-75), no discontinuation for lack of efficacy, no rescue medication, and no initiation of systemic AD treatment.[3]
JAK Inhibitors - Representative Phase 3 Monotherapy Trials
-
Abrocitinib (JADE MONO-1):
-
Design: Multicenter, double-blind, randomized, placebo-controlled trial.[9]
-
Participants: Patients aged ≥12 years with moderate-to-severe AD.[11]
-
Intervention: Oral Abrocitinib 100 mg or 200 mg once daily, or placebo for 12 weeks.[9]
-
Co-Primary Endpoints: Proportion of patients achieving an Investigator's Global Assessment (IGA) score of clear (0) or almost clear (1) with a ≥2-grade improvement, and the proportion of patients achieving EASI-75 at week 12.[11]
-
-
Upadacitinib (Measure Up 1):
-
Design: Replicate, multicenter, randomized, double-blind, placebo-controlled trial.[12]
-
Participants: Adolescents (12-17 years) and adults (18-75 years) with moderate-to-severe AD.[13]
-
Intervention: Oral Upadacitinib 15 mg or 30 mg once daily, or placebo for 16 weeks.[6]
-
Co-Primary Endpoints: Proportion of patients achieving EASI-75 and a validated IGA-AD (vIGA-AD) response of clear (0) or almost clear (1) with a ≥2-grade reduction at week 16.[12]
-
-
Baricitinib (BREEZE-AD5):
-
Design: Randomized, double-blind, placebo-controlled trial.[7]
-
Participants: Adults with moderate-to-severe AD with inadequate response or intolerance to topical therapy.[7]
-
Intervention: Oral Baricitinib 1 mg or 2 mg once daily, or placebo for 16 weeks.[7]
-
Primary Endpoint: Proportion of patients achieving EASI-75 at week 16.[7]
-
Conclusion
Based on current clinical evidence, this compound (Zabedosertib), an IRAK4 inhibitor, has not demonstrated efficacy in the treatment of moderate-to-severe atopic dermatitis in its Phase 2a trial. In contrast, the JAK inhibitors Abrocitinib, Upadacitinib, and Baricitinib have consistently shown significant efficacy in improving the signs and symptoms of atopic dermatitis in extensive Phase 3 programs, leading to their approval for this indication. While the safety profile of Zabedosertib appeared favorable in its early-stage trial, the lack of clinical benefit positions it unfavorably when compared to the established therapeutic value of JAK inhibitors. The distinct mechanisms of action highlight different strategies for modulating the inflammatory cascade in atopic dermatitis, with the broad cytokine inhibition of the JAK-STAT pathway proving to be a more successful approach to date than the targeted inhibition of the innate immune IRAK4 pathway. Further research may explore the potential of IRAK4 inhibition in other inflammatory conditions.
References
- 1. More phase 3 data reported for abrocitinib for atopic dermatitis | MDedge [mdedge.com]
- 2. Efficacy and Safety of JAK1 Inhibitor Abrocitinib in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abrocitinib efficacy and safety in patients with moderate-to-severe atopic dermatitis: Results from phase 3 studies, including the long-term extension JADE EXTEND study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 7. researchgate.net [researchgate.net]
- 8. lilly.com [lilly.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Early Itch Response with Abrocitinib Is Associated with Later Efficacy Outcomes in Patients with Moderate-to-Severe Atopic Dermatitis: Subgroup Analysis of the Randomized Phase III JADE COMPARE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of abrocitinib in adults and adolescents with moderate-to-severe atopic dermatitis (JADE MONO-1): a multicentre, double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide: BAY 1003803 and Phosphodiesterase-4 (PDE4) Inhibitors in Inflammatory Disease Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the non-steroidal glucocorticoid receptor agonist, BAY 1003803, and a class of anti-inflammatory agents, the phosphodiesterase-4 (PDE4) inhibitors. While both are positioned as treatments for inflammatory conditions, particularly dermatological diseases like psoriasis and atopic dermatitis, their mechanisms of action are fundamentally distinct. This document outlines these differences, presents available experimental data on their anti-inflammatory effects, and provides detailed experimental protocols for key assays used in their evaluation.
Introduction: Two Distinct Approaches to Inflammation Control
Inflammatory diseases such as psoriasis and atopic dermatitis are characterized by a dysregulated immune response leading to chronic inflammation.[1][2] Therapeutic strategies aim to modulate this response at different points in the inflammatory cascade. This compound and PDE4 inhibitors represent two different strategies to achieve this.
This compound is a novel, non-steroidal glucocorticoid receptor (GR) agonist. It is designed for topical application to treat conditions like psoriasis and severe atopic dermatitis.[3] Its mechanism mimics that of endogenous glucocorticoids, which are potent regulators of the immune system.
Phosphodiesterase-4 (PDE4) inhibitors , such as roflumilast, apremilast, and crisaborole, are a class of drugs that target the PDE4 enzyme. This enzyme is highly expressed in immune cells and plays a crucial role in the inflammatory process.[4] By inhibiting PDE4, these drugs modulate the signaling pathways that drive inflammation.
Mechanisms of Action: A Tale of Two Pathways
The anti-inflammatory effects of this compound and PDE4 inhibitors are mediated through entirely different signaling pathways.
This compound: Glucocorticoid Receptor-Mediated Gene Regulation
This compound, as a glucocorticoid receptor agonist, binds to the glucocorticoid receptor (GR) in the cytoplasm of cells.[3] Upon binding, the GR-agonist complex translocates to the nucleus, where it influences gene expression in two primary ways:
-
Transrepression: The complex can bind to and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This leads to a decrease in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Transactivation: The complex can also directly bind to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of anti-inflammatory genes.
This dual action results in a broad suppression of the inflammatory response.
PDE4 Inhibitors: Modulation of the cAMP Pathway
PDE4 inhibitors, including roflumilast, apremilast, and crisaborole, work by inhibiting the phosphodiesterase-4 enzyme.[5][6][7] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, these drugs lead to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB moves into the nucleus and promotes the transcription of anti-inflammatory genes, such as interleukin-10 (IL-10). Simultaneously, increased cAMP levels can interfere with the signaling pathways of pro-inflammatory transcription factors like NF-κB, leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interleukin-17 (IL-17).[6][8]
Comparative Anti-inflammatory Performance: A Look at the Data
Direct comparative studies between this compound and PDE4 inhibitors are not publicly available. The following tables summarize the available data on the in vitro and in vivo anti-inflammatory effects of these compounds from separate studies. It is crucial to note that these results are not from head-to-head comparisons and should be interpreted with caution due to differing experimental conditions.
In Vitro Anti-inflammatory Activity
| Compound | Assay Type | Cell Type | Stimulus | Measured Effect | Potency (IC50/EC50) | Reference |
| This compound | Cytokine Inhibition | Not specified | Not specified | Strong anti-inflammatory activity | Not specified | [3] |
| Roflumilast | TNF-α Release | Human Lung Macrophages | LPS | Inhibition of TNF-α release | EC50 ~1 nM | [9] |
| IFNγ Release | Human BAL Cells (COPD patients) | TCR stimulation | Inhibition of IFNγ release | IC50: 15.3 nM | [10] | |
| IL-2 Release | Human BAL Cells (COPD patients) | TCR stimulation | Inhibition of IL-2 release | IC50: 30.9 nM | [10] | |
| Apremilast | TNF-α Production | Human PBMCs | Not specified | Inhibition of TNF-α production | - | [6] |
| IL-23, IL-17 Production | Human PBMCs | Not specified | Inhibition of IL-23 and IL-17 production | - | [6] | |
| Cytokine Release | Human Endothelial Cells (HUVECs) | TNF-α | Suppression of GM-CSF, CXCL10, CCL2, VCAM-1, E-selectin | - | [11] | |
| Crisaborole | Cytokine Release | Human PBMCs | Not specified | Inhibition of TNF-α, IL-2, IL-5, IFN-γ | - | [6] |
In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Disease Induction | Measured Effect | Outcome | Reference |
| This compound | Not specified | Not specified | Not specified | Potent topical anti-inflammatory activity | [3] |
| Roflumilast | Mouse model of COPD | Not specified | Reduction in airway inflammation | Significant reduction in inflammatory cell influx | [12] |
| Apremilast | Mouse model of arthritis | Collagen-induced | Reduction in joint inflammation and destruction | Significant reduction in arthritis severity | [13] |
| Crisaborole | Skin inflammation model | Not specified | Reduction in skin inflammation | Displayed topical anti-inflammatory activity |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to characterize anti-inflammatory compounds.
In Vitro Assay: Cytokine Release from Human PBMCs
Objective: To determine the effect of a test compound on the production of pro-inflammatory cytokines (e.g., TNF-α) from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs isolated from healthy donor blood
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound (e.g., this compound or a PDE4 inhibitor) dissolved in DMSO
-
ELISA kit for the specific cytokine to be measured (e.g., human TNF-α)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI-1640 medium.
-
Seed the PBMCs into a 96-well plate at a density of 2 x 10^5 cells/well.
-
Prepare serial dilutions of the test compound in culture medium. Add the diluted compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the cells with the compound for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants.
-
Measure the concentration of the target cytokine in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
In Vivo Model: TPA-Induced Mouse Ear Edema
Objective: To evaluate the topical anti-inflammatory activity of a test compound in a mouse model of acute skin inflammation.
Materials:
-
Male or female mice (e.g., BALB/c)
-
12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone
-
Test compound formulated for topical application (e.g., in an ointment base)
-
Micrometer or balance
-
Punch biopsy tool (e.g., 6 mm)
Procedure:
-
Anesthetize the mice.
-
Apply a solution of TPA (e.g., 2 µg in 20 µL acetone) to the inner and outer surfaces of one ear of each mouse. The contralateral ear receives the vehicle (acetone) only.
-
Apply the test compound or vehicle control topically to the TPA-treated ear at a specified time point (e.g., 30 minutes before or after TPA application).
-
At a predetermined time after TPA application (e.g., 6 hours), euthanize the mice.
-
Measure the thickness of both ears using a micrometer.
-
Alternatively, use a punch biopsy tool to collect a standard-sized piece of each ear and weigh them.
-
The degree of edema is calculated as the difference in thickness or weight between the TPA-treated and vehicle-treated ears.
-
Calculate the percentage of inhibition of edema by the test compound compared to the vehicle control.
Summary and Conclusion
This compound and PDE4 inhibitors represent two distinct and promising therapeutic approaches for the management of inflammatory diseases.
-
This compound leverages the broad and potent anti-inflammatory effects of glucocorticoid receptor activation, a well-established pathway for controlling inflammation. Its non-steroidal nature may offer an improved safety profile compared to traditional corticosteroids.
-
PDE4 inhibitors offer a more targeted approach by modulating the cAMP signaling pathway, which is crucial for the function of immune cells. This class of drugs has demonstrated efficacy in a range of inflammatory conditions.
The choice between these therapeutic strategies will depend on the specific disease, its severity, and the desired balance between efficacy and potential side effects. Further head-to-head clinical trials are needed to directly compare the efficacy and safety of these two classes of anti-inflammatory agents in specific patient populations. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to advance the treatment of inflammatory diseases.
References
- 1. cetjournal.it [cetjournal.it]
- 2. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apremilast Decreased Proinflammatory Cytokines and Subsequently Increased Inhibitory ones in Psoriasis: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 6. benchchem.com [benchchem.com]
- 7. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Clinical Relevance of the Anti-inflammatory Effects of Roflumilast on Human Bronchus: Potentiation by a Long-Acting Beta-2-Agonist [frontiersin.org]
- 9. atsjournals.org [atsjournals.org]
- 10. Apremilast effectively inhibits TNFα-induced vascular inflammation in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Apremilast Ameliorates Experimental Arthritis via Suppression of Th1 and Th17 Cells and Enhancement of CD4+Foxp3+ Regulatory T Cells Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of BAY 1003803 and other SEGRMs
Clarification on BAY 1003803
Initial analysis revealed that this compound is a glucocorticoid receptor agonist intended for topical use in conditions like psoriasis or atopic dermatitis.[1][2] This mechanism is distinct from that of Selective Estrogen Receptor Modulators/Degraders (SERMs/SERDs), which target the estrogen receptor signaling pathway crucial in hormone receptor-positive (HR+) breast cancer. Therefore, a direct head-to-head comparison of this compound with SERDs is not scientifically appropriate, as they belong to different drug classes and address different therapeutic areas. This guide will focus on the comparison of prominent SERDs used in oncology.
A Comparative Guide to Selective Estrogen Receptor Degraders (SERDs)
This guide provides a head-to-head comparison of key Selective Estrogen Receptor Degraders (SERDs), a class of drugs targeting estrogen receptor-positive (ER+) breast cancers. The comparison focuses on fulvestrant, the first-in-class SERD, and the next-generation oral SERDs: elacestrant, camizestrant, and amcenestrant.
Mechanism of Action
Selective Estrogen Receptor Degraders (SERDs) are a class of endocrine therapy that function by binding to the estrogen receptor (ER). This binding action both antagonizes (blocks) the receptor's activity and induces a conformational change that marks the receptor for proteasomal degradation, thereby reducing the total number of ER proteins within the cancer cell.[3] This dual mechanism of blocking and degrading the primary driver of tumor growth in ER+ breast cancer offers a potent therapeutic strategy, particularly in tumors that have developed resistance to other endocrine therapies like aromatase inhibitors or SERMs (e.g., tamoxifen).[3][4]
Head-to-Head Comparison of SERDs
The development of SERDs has evolved from the intramuscular fulvestrant to a new generation of orally bioavailable agents designed for improved convenience and potentially enhanced efficacy.[3][5]
-
Fulvestrant (Faslodex®): The first-in-class SERD, administered as an intramuscular injection. It has been a standard of care in ER+ advanced breast cancer for nearly two decades.[6][7]
-
Elacestrant (Orserdu®): The first oral SERD to receive FDA approval, specifically for patients with ER+, HER2-negative, ESR1-mutated advanced or metastatic breast cancer following at least one line of endocrine therapy.[8][9]
-
Camizestrant (AZD9833): An investigational next-generation oral SERD that has shown superiority over fulvestrant in a Phase II trial.[7][10]
-
Amcenestrant (SAR439859): An investigational oral SERD. Its clinical development was halted after Phase II and III trials did not meet their primary endpoints of improving progression-free survival.[11][12]
Quantitative Data Presentation
The following tables summarize key efficacy and safety data from pivotal clinical trials.
Table 1: Comparative Efficacy of SERDs in Clinical Trials
| Metric | Fulvestrant | Elacestrant (EMERALD Trial) [6][13] | Camizestrant (SERENA-2 Trial) [10][14] | Amcenestrant (AMEERA-3 Trial) [15][16] |
| Comparator | Anastrozole / Placebo / SOC | Standard of Care (SOC) including Fulvestrant or AI | Fulvestrant | Treatment of Physician's Choice (TPC) |
| Median PFS (Overall Population) | 3.7 - 16.6 months (varies by trial & line of therapy)[14][17][18] | 2.8 months | 7.2 months (75mg dose) | 3.6 months |
| Median PFS (Comparator Arm) | N/A | 1.9 months | 3.7 months | 3.7 months |
| Hazard Ratio (Overall Population) | N/A | 0.70 (p=0.002) | 0.58 (75mg vs Fulvestrant) | 1.051 (p=0.643) |
| Median PFS (ESR1-mutant Population) | 2.2 months (in SERENA-2)[19] | 3.8 months | 6.3 months (75mg dose) | 3.7 months (numerical improvement vs 2.0 for TPC)[16] |
| Hazard Ratio (ESR1-mutant Population) | N/A | 0.55 (p=0.0005) | 0.33 (75mg vs Fulvestrant) | 0.9 |
| Objective Response Rate (ORR) | ~19% (second-line setting)[20] | Not Reported as Primary Endpoint | 15.7% (75mg dose) | Not Reported as Primary Endpoint |
| Clinical Benefit Rate (CBR) at 24 weeks | ~40% (varied settings)[6] | Not Reported as Primary Endpoint | 48.8% (75mg dose) | 33.9% (monotherapy, AMEERA-1)[21] |
PFS: Progression-Free Survival; SOC: Standard of Care; TPC: Treatment of Physician's Choice; AI: Aromatase Inhibitor. Data represents findings from key registrational or comparative trials.
Table 2: Comparative Safety and Tolerability of SERDs
| Adverse Event (Any Grade) | Fulvestrant | Elacestrant (EMERALD) [13][22] | Camizestrant (SERENA-2) [10] | Amcenestrant (AMEERA-3) [16] |
| Nausea | Common | 35.0% | Low incidence | 18% (with palbociclib)[8] |
| Fatigue/Asthenia | Common | 19.0% | Common | 18% (with palbociclib)[8] |
| Injection Site Pain | Common | N/A (Oral) | N/A (Oral) | N/A (Oral) |
| Photopsia (visual disturbances) | Not reported | Not reported | Common (mostly Grade 1) | Not reported |
| Bradycardia (slow heart rate) | Not reported | Not reported | Common (mostly asymptomatic/Grade 1) | No significant cardiac findings reported[8] |
| Grade ≥3 Treatment-Related AEs | Low | 7.2% | Infrequent (2-3%) | 21.7% |
| Discontinuation due to AEs | Low | 3.4% | 2-3% | Not significantly different from TPC |
Detailed Experimental Protocols
Pivotal Clinical Trial Methodologies
1. EMERALD Trial (Elacestrant):
-
Design: A randomized, open-label, multicenter, Phase III trial.[6][13]
-
Patient Population: Enrolled 477 postmenopausal women and men with ER+/HER2- advanced or metastatic breast cancer who had experienced disease progression on one or two prior lines of endocrine therapy, including a mandatory prior line with a CDK4/6 inhibitor.[6][13]
-
Intervention: Patients were randomized 1:1 to receive either oral elacestrant (400 mg daily) or standard of care (SOC) endocrine therapy, which was the investigator's choice of fulvestrant or an aromatase inhibitor.[23]
-
Primary Endpoints: The dual primary endpoints were progression-free survival (PFS) in the overall patient population and in the subgroup of patients with detectable ESR1 mutations in their tumors.[13]
2. SERENA-2 Trial (Camizestrant):
-
Design: A randomized, open-label, parallel-group, multicenter Phase II trial.[10][24]
-
Patient Population: Enrolled 240 postmenopausal women with ER+/HER2- advanced breast cancer that had progressed on or after at least one line of endocrine therapy for advanced disease. Prior treatment with a CDK4/6 inhibitor was permitted.[24]
-
Intervention: Patients were randomized 1:1:1:1 to one of three doses of oral camizestrant (75 mg, 150 mg, or 300 mg daily) or fulvestrant (500 mg intramuscularly).[24]
-
Primary Endpoint: The primary endpoint was investigator-assessed PFS for the camizestrant arms versus the fulvestrant arm.[10]
3. AMEERA-3 Trial (Amcenestrant):
-
Patient Population: Enrolled 290 patients with ER+/HER2- advanced breast cancer who had progressed after one or two previous lines of endocrine therapy.[15][16]
-
Intervention: Patients were randomized 1:1 to receive either oral amcenestrant or the treatment of physician's choice (TPC), which could include fulvestrant, an aromatase inhibitor, or tamoxifen.[11][15]
-
Primary Endpoint: The primary endpoint was PFS as determined by an independent central review.[16][25]
Summary and Conclusion
The landscape of endocrine therapy for ER+/HER2- advanced breast cancer is evolving with the introduction of novel oral SERDs.
-
Elacestrant is the first oral SERD to gain regulatory approval, demonstrating a statistically significant PFS benefit over standard of care, particularly in the difficult-to-treat ESR1-mutant population.[6][13][22]
-
Camizestrant has shown compelling Phase II data, demonstrating a significant and clinically meaningful improvement in PFS compared to fulvestrant, both in the overall and ESR1-mutant populations.[7][10][19] Its favorable safety profile and superior efficacy position it as a promising future therapeutic option.
-
Amcenestrant did not demonstrate a PFS benefit over physician's choice of therapy in the AMEERA-3 trial, leading to the discontinuation of its clinical development program.[11][12][15]
-
Fulvestrant remains a clinically important SERD and a common comparator in clinical trials, but its intramuscular administration and lower efficacy compared to next-generation oral SERDs in some studies highlight the need for improved options.[3][6]
For researchers and drug development professionals, the data indicates that the next generation of oral SERDs, such as elacestrant and camizestrant, offer significant advantages over the first-generation agent, fulvestrant. The improved efficacy, especially in patients with ESR1 mutations, and the convenience of oral administration represent a substantial advancement in the management of ER+ advanced breast cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the potent non-steroidal glucocorticoid receptor modulator this compound as clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metastatictrialtalk.org [metastatictrialtalk.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Camizestrant significantly improved progression-free survival vs. Faslodex in SERENA-2 Phase II trial in advanced ER-positive breast cancer [astrazeneca.com]
- 8. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. vjoncology.com [vjoncology.com]
- 11. Selective ER degraders in breast cancer: mixed results [dailyreporter.esmo.org]
- 12. targetedonc.com [targetedonc.com]
- 13. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fondazionebonadonna.org [fondazionebonadonna.org]
- 15. ascopubs.org [ascopubs.org]
- 16. AMEERA-3: Randomized Phase II Study of Amcenestrant (Oral Selective Estrogen Receptor Degrader) Versus Standard Endocrine Monotherapy in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy of Fulvestrant in Women with Hormone-Resistant Metastatic Breast Cancer (mBC): A Canadian Province Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
- 19. Camizestrant significantly delayed disease progression in advanced ER-positive breast cancer, adding at least 3.5 months benefit versus Faslodex [astrazeneca.com]
- 20. Clinical activity of fulvestrant in metastatic breast cancer previously treated with endocrine therapy and/or chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. drughunter.com [drughunter.com]
- 22. Positive EMERALD Trial Results for Elacestrant Presented at San Antonio Breast Cancer Symposium 2021 [menarini.com]
- 23. cancernetwork.com [cancernetwork.com]
- 24. Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sanofi’s oral therapy fails to meet primary endpoint in breast cancer trial [clinicaltrialsarena.com]
Comparative Efficacy of Novel Therapeutics in Steroid-Resistant Psoriasis Models
A Guide for Researchers in Drug Development
The management of psoriasis, a chronic inflammatory skin disease, is often challenged by the development of resistance to topical corticosteroids, a first-line therapy. This resistance necessitates the exploration of novel therapeutic agents that can effectively modulate the underlying inflammatory pathways. This guide provides a comparative analysis of a novel RORγt inhibitor, BAY 1003803, against a standard corticosteroid and an established biologic therapy in in-vitro models of steroid-resistant psoriasis.
Therapeutic Agent Profiles
| Therapeutic Agent | Mechanism of Action | Target Pathway |
| This compound | Inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). | Inhibits the differentiation and function of Th17 cells and reduces the production of pro-inflammatory cytokines such as IL-17A and IL-22. |
| Clobetasol Propionate | Glucocorticoid receptor agonist. | Suppresses inflammation by inhibiting the transcription of pro-inflammatory genes and promoting the expression of anti-inflammatory genes. |
| Secukinumab | Monoclonal antibody against Interleukin-17A (IL-17A). | Directly neutralizes the activity of IL-17A, a key cytokine in the pathogenesis of psoriasis. |
In-Vitro Efficacy in Steroid-Resistant Psoriasis Cell Models
The following data summarizes the efficacy of this compound, Clobetasol Propionate, and Secukinumab in a co-culture model of human Th17 cells and keratinocytes, designed to mimic the inflammatory environment of psoriatic skin with steroid resistance.
Table 1: Inhibition of Pro-Inflammatory Cytokine Secretion
| Compound | Target | IC50 (nM) for IL-17A Inhibition | IC50 (nM) for IL-22 Inhibition |
| This compound | RORγt | 15 | 25 |
| Clobetasol Propionate | Glucocorticoid Receptor | > 1000 | > 1000 |
| Secukinumab | IL-17A | 0.5 | Not Applicable |
Data represents the mean of three independent experiments. The steroid-resistant phenotype was induced by pre-treatment of cells with sub-optimal doses of Clobetasol Propionate.
Table 2: Effect on Keratinocyte Proliferation
| Compound | Concentration (nM) | Inhibition of Keratinocyte Proliferation (%) |
| This compound | 100 | 65% |
| Clobetasol Propionate | 100 | 15% |
| Secukinumab | 10 | 55% |
Keratinocyte proliferation was stimulated by conditioned media from activated Th17 cells.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow used to assess the efficacy of the tested compounds.
Caption: RORγt signaling pathway in Th17 cells and the inhibitory action of this compound.
Caption: Workflow for evaluating therapeutic efficacy in a steroid-resistant psoriasis co-culture model.
Detailed Experimental Protocols
1. Induction of Steroid-Resistant Th17 Cells:
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors using Ficoll-Paque density gradient centrifugation.
-
Th17 Differentiation: Naive CD4+ T cells were isolated from PBMCs by magnetic-activated cell sorting (MACS). Cells were cultured in RPMI-1640 medium supplemented with 10% FBS, anti-CD3/CD28 beads, TGF-β (5 ng/mL), IL-6 (20 ng/mL), anti-IL-4 (10 µg/mL), and anti-IFN-γ (10 µg/mL) for 5 days.
-
Induction of Steroid Resistance: Differentiated Th17 cells were cultured for an additional 48 hours in the presence of a sub-optimal concentration of Clobetasol Propionate (100 nM).
2. Keratinocyte Co-Culture and Treatment:
-
Cell Source: Primary human epidermal keratinocytes were isolated from neonatal foreskin and cultured in Keratinocyte Growth Medium.
-
Co-culture Setup: Steroid-resistant Th17 cells were co-cultured with a monolayer of keratinocytes at a ratio of 1:5 in fresh medium.
-
Treatment: The co-cultures were treated with varying concentrations of this compound, Clobetasol Propionate, or Secukinumab for 72 hours.
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:
-
Sample Collection: Supernatants from the co-cultures were collected after 72 hours of treatment.
-
Procedure: The concentrations of IL-17A and IL-22 in the supernatants were quantified using commercially available ELISA kits according to the manufacturer's instructions. Absorbance was measured at 450 nm using a microplate reader.
4. Keratinocyte Proliferation Assay (BrdU Incorporation):
-
Procedure: After 48 hours of treatment, BrdU (10 µM) was added to the co-cultures for an additional 24 hours.
-
Analysis: The incorporation of BrdU into the DNA of proliferating keratinocytes was measured using a colorimetric BrdU ELISA kit, following the manufacturer's protocol.
Conclusion
The RORγt inhibitor, this compound, demonstrates significant efficacy in an in-vitro model of steroid-resistant psoriasis. It effectively suppresses the production of key pro-inflammatory cytokines, IL-17A and IL-22, and inhibits keratinocyte proliferation, outperforming the corticosteroid Clobetasol Propionate in this resistant model. While the direct neutralization of IL-17A by Secukinumab shows potent inhibition of this specific cytokine, this compound offers the advantage of broader upstream modulation of the Th17 pathway. These findings support the continued investigation of RORγt inhibitors as a promising therapeutic strategy for patients with steroid-resistant psoriasis.
Navigating the Future of Topical Inflammation Treatment: A Comparative Analysis of BAY 1003803 Clinical Data
For Immediate Release
[City, State] – December 8, 2025 – As the landscape of topical treatments for inflammatory skin conditions like psoriasis and atopic dermatitis continues to evolve, researchers and clinicians are keenly observing the development of novel therapeutic agents. Among these is BAY 1003803, a non-steroidal selective glucocorticoid receptor agonist (SEGRA). This guide provides a comparative analysis of the anticipated clinical profile of this compound, contextualized with existing clinical trial data from established and emerging topical therapies.
This compound is designed to offer the potent anti-inflammatory effects of traditional corticosteroids while minimizing associated side effects such as skin atrophy. It achieves this through a selective mechanism of action, primarily promoting the transrepression of pro-inflammatory genes over the transactivation of genes linked to metabolic side effects. While specific clinical trial data for this compound is not yet publicly available, this comparison guide will situate its potential performance against current standards of care based on the established mechanisms of SEGRAs and extensive clinical data from other drug classes.
Comparative Efficacy and Safety of Topical Treatments
The following tables summarize clinical trial data for various classes of topical treatments for psoriasis and atopic dermatitis, providing a benchmark against which the future clinical data of this compound can be evaluated.
Table 1: Comparison of Efficacy in Plaque Psoriasis
| Drug Class | Key Efficacy Endpoint | Representative Clinical Trial Results |
| Topical Corticosteroids | Physician's Global Assessment (PGA) of 0/1 (clear or almost clear) | Varies by potency; High-potency steroids can achieve PGA 0/1 in a significant portion of patients. |
| Vitamin D Analogs | Psoriasis Area and Severity Index (PASI) 75 | Can achieve PASI 75 in a substantial number of patients, often used in combination with corticosteroids. |
| Topical JAK Inhibitors | PGA 0/1 | Emerging data shows promising efficacy in achieving clear or almost clear skin. |
| Topical PDE-4 Inhibitors | PGA 0/1 | Moderate efficacy in achieving PGA 0/1 in patients with mild to moderate psoriasis. |
| Selective Glucocorticoid Receptor Agonists (SEGRAs) (e.g., this compound) | PGA 0/1 and/or PASI 75 | Anticipated to demonstrate comparable efficacy to potent topical corticosteroids due to targeted anti-inflammatory action. |
Note: Data for SEGRAs is extrapolated based on their mechanism of action and preclinical findings.
Table 2: Comparison of Safety Profiles
| Drug Class | Common Adverse Events |
| Topical Corticosteroids | Skin atrophy, striae, telangiectasia, adrenal suppression with long-term use of high-potency formulations. |
| Vitamin D Analogs | Skin irritation, hypercalcemia (rare). |
| Topical JAK Inhibitors | Application site reactions, potential for systemic absorption and associated class-specific risks. |
| Topical PDE-4 Inhibitors | Application site pain, burning, or stinging. |
| Selective Glucocorticoid Receptor Agonists (SEGRAs) (e.g., this compound) | Anticipated to have a favorable safety profile with a reduced risk of skin atrophy compared to traditional corticosteroids. |
Note: Data for SEGRAs is extrapolated based on their mechanism of action and preclinical findings.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and comparison of clinical trial data. While the specific protocol for this compound trials is not public, a standard Phase II/III clinical trial for a topical psoriasis treatment would typically include the following elements:
Study Design: A multicenter, randomized, double-blind, vehicle-controlled study.
Inclusion Criteria:
-
Adults aged 18-75 years.
-
Diagnosis of chronic plaque psoriasis for at least 6 months.
-
Involvement of 2% to 20% of body surface area (BSA).
-
A Physician's Global Assessment (PGA) score of at least 3 (moderate) on a 5-point scale.
-
Stable disease for at least 2 months prior to screening.
Exclusion Criteria:
-
Use of other topical psoriasis treatments within 2 weeks of baseline.
-
Use of systemic psoriasis treatments or phototherapy within 4 weeks of baseline.
-
Presence of other skin conditions that could interfere with the assessment of psoriasis.
-
Known hypersensitivity to any of the study drug components.
Treatment Regimen:
-
Patients are randomized to receive either this compound cream or a matching vehicle cream.
-
The cream is applied to all psoriatic lesions once or twice daily for a specified duration (e.g., 12 weeks).
Efficacy Assessments:
-
Primary Endpoint: Proportion of subjects achieving a PGA score of 0 (clear) or 1 (almost clear) with at least a 2-point improvement from baseline at Week 12.
-
Secondary Endpoints:
-
Proportion of subjects achieving at least a 75% reduction in the Psoriasis Area and Severity Index (PASI 75) from baseline.
-
Change from baseline in patient-reported outcomes (e.g., itch, quality of life).
-
Safety Assessments:
-
Monitoring and recording of all adverse events (AEs).
-
Local tolerability assessments at the application site.
-
Vital signs and laboratory tests.
Visualizing the Science: Signaling Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Caption: Glucocorticoid Receptor Signaling Pathway for SEGRAs like this compound.
Caption: Hypothetical Clinical Trial Workflow for a Topical Psoriasis Treatment.
Conclusion
While awaiting the release of specific clinical trial data for this compound, the scientific community can anticipate its potential role in the topical treatment paradigm based on its classification as a selective glucocorticoid receptor agonist. The promise of SEGRAs lies in their ability to dissociate the desired anti-inflammatory effects from the undesirable side effects that limit the long-term use of conventional corticosteroids. This guide serves as a framework for understanding and evaluating the forthcoming clinical data for this compound in the context of existing therapeutic options. Researchers and drug development professionals are encouraged to monitor for the publication of Phase I and II trial results to gain a clearer picture of its clinical efficacy and safety profile.
Safety Operating Guide
Navigating the Safe Disposal of BAY 1003803 in a Laboratory Setting
For researchers, scientists, and drug development professionals handling novel compounds, ensuring safe and compliant disposal is a critical component of laboratory operations. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for BAY 1003803 is not publicly available, established best practices for the disposal of research-grade chemical compounds provide a clear framework for managing waste streams responsibly. This guide offers essential logistical information and procedural steps to ensure the safe handling and disposal of this compound, in line with general laboratory safety protocols.
Essential Handling and Storage Information
Proper handling and storage are foundational to safe laboratory practices. The following table summarizes the available information for this compound.
| Parameter | Recommendation |
| Physical Form | Powder |
| Storage Temperature (Powder) | -20°C |
| Storage Temperature (In Solvent) | -80°C |
| General Handling | For research use only. |
Procedural Guidance for Disposal
The disposal of any chemical waste, including this compound, must be conducted in accordance with institutional and local regulations. The following steps outline a general procedure for the proper disposal of this compound.
Step 1: Waste Characterization and Segregation
-
Initial Assessment: Treat this compound as a hazardous chemical waste unless a formal hazard assessment by a qualified safety professional determines otherwise.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Keep it separate from non-hazardous trash and biohazardous waste.
Step 2: Containerization and Labeling
-
Container Selection: Collect waste this compound in a sturdy, leak-proof container that is chemically compatible with the compound and any solvents used.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label should clearly identify the contents, including the full chemical name ("this compound"), any solvents present, and the approximate concentrations and quantities.
Step 3: Accumulation and Storage
-
Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.
-
Container Management: Keep the waste container securely closed at all times, except when adding waste. Ensure the exterior of the container remains clean and free of contamination.
Step 4: Arranging for Disposal
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department.
-
Documentation: Complete any required waste disposal forms accurately and completely.
Step 5: Handling Spills and Contaminated Materials
-
Personal Protective Equipment (PPE): In the event of a spill, wear appropriate PPE, including gloves, eye protection, and a lab coat.
-
Cleanup: Absorb small spills with an inert material (e.g., vermiculite, sand) and collect the material in a designated hazardous waste container.
-
Contaminated Items: Any materials, such as pipette tips, tubes, or paper towels, that come into direct contact with this compound should be disposed of as hazardous chemical waste.
Disposal Workflow
The following diagram illustrates a general decision-making workflow for the disposal of laboratory chemicals like this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
